Bis(2-cyanoethyl) diisopropylphosphoramidite
描述
属性
IUPAC Name |
3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N3O2P/c1-11(2)15(12(3)4)18(16-9-5-7-13)17-10-6-8-14/h11-12H,5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHWBEHZLFDXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394434 | |
| Record name | Bis(2-cyanoethyl) N,N-dipropan-2-ylphosphoramidoite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102690-88-0 | |
| Record name | Bis(2-cyanoethyl) N,N-dipropan-2-ylphosphoramidoite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cornerstone of Synthetic Oligonucleotides: A Technical Guide to Bis(2-cyanoethyl) diisopropylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology and drug development, the precise chemical synthesis of oligonucleotides is a foundational technology. From PCR primers and diagnostic probes to the development of antisense therapies and siRNA drugs, the ability to construct custom DNA and RNA sequences with high fidelity is paramount. At the heart of this capability lies the robust and efficient phosphoramidite method of solid-phase oligonucleotide synthesis. This technical guide provides an in-depth exploration of a key reagent in this process: Bis(2-cyanoethyl) diisopropylphosphoramidite . This document will detail its primary application, the underlying chemistry, experimental protocols, and critical data for researchers and professionals in the field.
Core Application: A Phosphorylating Agent in Oligonucleotide Synthesis
This compound is a non-nucleosidic phosphoramidite reagent primarily used to introduce a terminal phosphate group onto the 5' or 3' hydroxyl terminus of a synthetic oligonucleotide. This process, known as phosphorylation, is critical for a variety of downstream applications:
-
Enzymatic Ligation: A 5'-phosphate group is a prerequisite for the action of DNA and RNA ligases, enzymes that catalyze the formation of a phosphodiester bond between the 5'-phosphate of one oligonucleotide and the 3'-hydroxyl of another. This is essential for gene construction and cloning.
-
Probing and Labeling: The terminal phosphate can serve as a reactive site for the attachment of labels, such as fluorescent dyes or biotin, although other specialized phosphoramidites are often used for this purpose.
-
Biological Activity: In some biological contexts, such as with certain siRNAs, a 5'-phosphate is required for proper recognition and function within the cellular machinery.[1]
-
Preventing Extension: A 3'-phosphate group can be used to block the extension of an oligonucleotide by DNA polymerases.[2]
The chemical introduction of the phosphate group using this compound offers a reliable and scalable alternative to enzymatic phosphorylation, which can be difficult to control and scale up.
The Chemistry of Phosphorylation: An Extension of the Phosphoramidite Cycle
The introduction of a terminal phosphate group using this compound is seamlessly integrated into the standard automated solid-phase oligonucleotide synthesis cycle. The synthesis proceeds in a 3' to 5' direction, with each cycle consisting of four key steps: deblocking, coupling, capping, and oxidation. The phosphorylation step is typically performed in the final synthesis cycle.
The Standard Oligonucleotide Synthesis Cycle
In the final synthesis cycle, instead of a nucleoside phosphoramidite, a solution of this compound is delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
The Phosphorylation Reaction and Deprotection
The 2-cyanoethyl groups protecting the phosphate are base-labile and are removed during the final deprotection steps. It is often recommended to perform a separate, milder deprotection step to remove the cyanoethyl groups prior to cleavage from the solid support and deprotection of the nucleobases.[3] This is because the byproduct of cyanoethyl group removal, acrylonitrile, can potentially modify the nucleobases under the harsh conditions of concentrated ammonium hydroxide treatment.[4]
Quantitative Data in Oligonucleotide Synthesis
The overall yield and purity of the final oligonucleotide product are critically dependent on the efficiency of each step in the synthesis cycle.
Coupling Efficiency and its Impact on Yield
The coupling efficiency of each phosphoramidite addition has a multiplicative effect on the final yield of the full-length oligonucleotide. Even a small decrease in average coupling efficiency can lead to a significant reduction in yield, especially for longer oligonucleotides. While specific quantitative data for the coupling efficiency of this compound is not extensively published, it is expected to be high, in line with standard nucleoside phosphoramidites.
| Average Coupling Efficiency | Theoretical Yield of Full-Length Product (20-mer) | Theoretical Yield of Full-Length Product (50-mer) | Theoretical Yield of Full-Length Product (100-mer) |
| 99.5% | 90.5% | 77.9% | 60.6% |
| 99.0% | 81.8% | 60.5% | 36.6% |
| 98.5% | 73.9% | 46.8% | 21.9% |
| 98.0% | 66.8% | 36.4% | 13.3% |
Note: Theoretical yield is calculated as (Average Coupling Efficiency)^(Number of Couplings). The number of couplings is the length of the oligonucleotide minus one.
It is important to note that these are theoretical maximum yields. Actual yields will be lower due to losses during deprotection, cleavage, and purification steps.
Experimental Protocols
The following are generalized protocols for the chemical phosphorylation of an oligonucleotide at the 5'-terminus using this compound on an automated DNA/RNA synthesizer. Note: These protocols should be adapted and optimized for specific instruments, synthesis scales, and oligonucleotide sequences.
Protocol 1: 5'-Phosphorylation in Automated Synthesis
Objective: To introduce a 5'-phosphate group to a solid-support-bound oligonucleotide.
Reagents:
-
Phosphorylating Reagent Solution: A solution of this compound in anhydrous acetonitrile (typically 0.1 M).
-
Activator Solution: A solution of a suitable activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), in anhydrous acetonitrile (typically 0.25 M).
-
Standard DNA/RNA synthesis reagents (Deblocking, Capping, and Oxidation solutions).
Procedure (as the final coupling step):
-
Deblocking: The final 5'-DMT (Dimethoxytrityl) protecting group of the synthesized oligonucleotide is removed by treatment with the deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Wash: The synthesis column is thoroughly washed with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT cation.
-
Coupling: The Phosphorylating Reagent Solution and the Activator Solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for a time similar to a standard nucleoside coupling (typically 2-5 minutes).
-
Wash: The column is washed with anhydrous acetonitrile to remove excess reagents.
-
Capping: Any unreacted 5'-hydroxyl groups are capped by treatment with the capping reagents (e.g., acetic anhydride and N-methylimidazole).
-
Oxidation: The newly formed phosphite triester is oxidized to a stable phosphate triester using the oxidation solution (e.g., iodine in a mixture of THF, pyridine, and water).
-
Final Wash: The column is washed with anhydrous acetonitrile and dried with argon or helium.
Protocol 2: Deprotection and Cleavage
Objective: To remove protecting groups and cleave the phosphorylated oligonucleotide from the solid support.
Reagents:
-
Cyanoethyl Deprotection Solution: 20% Diethylamine in anhydrous acetonitrile or a solution of 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous acetonitrile (e.g., 10% v/v).[3][4]
-
Cleavage and Base Deprotection Solution: Concentrated ammonium hydroxide.
Procedure:
-
Cyanoethyl Group Removal (Recommended): a. Pass the Cyanoethyl Deprotection Solution through the synthesis column containing the solid support for 10-20 minutes at room temperature.[3] b. Wash the column thoroughly with anhydrous acetonitrile. c. Dry the solid support under a stream of argon or helium.
-
Cleavage and Base Deprotection: a. Transfer the solid support to a sealed vial. b. Add the Cleavage and Base Deprotection Solution (concentrated ammonium hydroxide). c. Incubate at 55°C for 8-16 hours. d. Cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube. e. Evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator. f. Resuspend the oligonucleotide pellet in nuclease-free water for purification.
Protocol 3: Purification of the Phosphorylated Oligonucleotide
Objective: To purify the full-length 5'-phosphorylated oligonucleotide from truncated failure sequences and other impurities.
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for purifying oligonucleotides. Since the 5'-phosphorylated product does not have a hydrophobic DMT group, purification is based on the separation of the full-length product from shorter failure sequences by ion-pairing reversed-phase chromatography.
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium acetate (TEAA), pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes).
-
Detection: UV absorbance at 260 nm.
The collected fractions containing the pure product are then desalted, typically by size-exclusion chromatography or ethanol precipitation.
Conclusion
This compound is an indispensable reagent in modern chemical oligonucleotide synthesis. Its ability to efficiently introduce a terminal phosphate group enables a wide range of applications in molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. By understanding the underlying chemistry of the phosphoramidite cycle and adhering to optimized protocols for synthesis, deprotection, and purification, researchers can reliably produce high-quality 5'-phosphorylated oligonucleotides to advance their scientific endeavors. This guide provides a foundational understanding and practical protocols to aid scientists and drug development professionals in the successful application of this critical chemical tool.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 4. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis(2-cyanoethyl) diisopropylphosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(2-cyanoethyl) diisopropylphosphoramidite, a key reagent in the chemical synthesis of oligonucleotides. This document details its chemical structure and properties, and provides in-depth experimental protocols for its application in solid-phase oligonucleotide synthesis.
Chemical Structure and Properties
This compound, also known as Bis(2-cyanoethoxy)(diisopropylamino)phosphine, is a phosphitylating agent widely used for the introduction of a terminal phosphate group at the 3' or 5' hydroxyl terminus of an oligonucleotide.[1][2] Its chemical structure is characterized by a central phosphorus(III) atom bonded to a diisopropylamino group and two 2-cyanoethoxy groups.
Chemical Structure:
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂N₃O₂P | |
| Molecular Weight | 271.30 g/mol | |
| Appearance | Liquid | |
| Density | 1.039 g/mL at 25 °C | |
| Refractive Index | n20/D 1.465 | |
| CAS Number | 102690-88-0 | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in anhydrous acetonitrile and other organic solvents | |
| Purity (Assay) | Typically ≥95% |
Application in Oligonucleotide Synthesis
The primary application of this compound is in the phosphoramidite method of solid-phase oligonucleotide synthesis. It serves as an efficient phosphorylating agent to introduce a phosphate group, which is crucial for many biological applications, including gene construction, PCR, and mutagenesis.[]
The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation. This compound is used in a specialized coupling step to add a terminal phosphate group.
The Oligonucleotide Synthesis Cycle
The following diagram illustrates the standard solid-phase oligonucleotide synthesis cycle.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its use in the phosphorylation of oligonucleotides.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of phosphorus trichloride with diisopropylamine, followed by reaction with 2-cyanoethanol.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Diisopropylamine
-
2-Cyanoethanol
-
Diisopropylethylamine (DIPEA)
-
Anhydrous ethyl ether
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
(Diisopropylamino)dichlorophosphine preparation: Add two equivalents of diisopropylamine to a solution of phosphorus trichloride in anhydrous ethyl ether at -78 °C.
-
Purify the crude product by distillation under reduced pressure to obtain crystalline (diisopropylamino)dichlorophosphine. Store at -20 °C.
-
Phosphitylation: React two equivalents of 2-cyanoethanol with the purified (diisopropylamino)dichlorophosphine in anhydrous dichloromethane in the presence of diisopropylethylamine.
-
The resulting product is Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite.
5'-Phosphorylation of an Oligonucleotide
This protocol describes the addition of a 5'-phosphate group to a solid-support-bound oligonucleotide using this compound on an automated DNA synthesizer.
Materials:
-
Synthesized oligonucleotide on a solid support (e.g., CPG) with the 5'-DMT group removed.
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M tetrazole in anhydrous acetonitrile).
-
Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-methylimidazole/THF).
-
Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine).
-
Anhydrous acetonitrile for washing.
Experimental Workflow:
Caption: Workflow for the 5'-phosphorylation of a solid-support-bound oligonucleotide.
Procedure:
-
Deblocking: Ensure the final 5'-dimethoxytrityl (DMT) protecting group of the solid-support-bound oligonucleotide has been removed by treatment with a deblocking acid (e.g., 3% trichloroacetic acid in dichloromethane) as per the standard synthesis cycle.
-
Coupling: Deliver the this compound solution and the activator solution simultaneously to the synthesis column containing the oligonucleotide. Allow the coupling reaction to proceed for the recommended time (typically 2-5 minutes).
-
Capping: After the coupling step, cap any unreacted 5'-hydroxyl groups by treating the support with the capping solutions.
-
Oxidation: Oxidize the newly formed phosphite triester to the more stable phosphate triester using the oxidizer solution.
-
Final Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone using concentrated ammonium hydroxide. The cyanoethyl groups on the phosphate are removed via β-elimination.
Quantitative Data
The efficiency of oligonucleotide synthesis and phosphorylation is critical. The following table summarizes typical quantitative data associated with these processes.
| Parameter | Typical Value | Notes |
| Stepwise Coupling Efficiency | >99% | High coupling efficiency is essential for the synthesis of long oligonucleotides. A 99% stepwise yield for a 100-mer results in a crude product with ~36.6% full-length sequence. |
| Phosphorylation Yield | High | The phosphorylation reaction with this compound is generally very efficient, with yields comparable to standard nucleoside phosphoramidite couplings. |
| Purity of Crude Oligonucleotide | Variable | Depends on the length of the oligonucleotide and the stepwise coupling efficiency. Purification by HPLC or PAGE is often required. |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.
-
P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Store the reagent at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.
References
A Technical Guide to Bis(2-cyanoethyl) diisopropylphosphoramidite: Application in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bis(2-cyanoethyl) diisopropylphosphoramidite, a key reagent in the chemical synthesis of oligonucleotides. This document details its chemical properties, its critical role in the 5'-phosphorylation of synthetic DNA and RNA, and provides a comprehensive experimental protocol for its use in automated solid-phase oligonucleotide synthesis.
Chemical and Physical Properties
This compound is a phosphitylating agent widely used in phosphoramidite chemistry for the synthesis of oligonucleotides.[1][2] Its primary function is to introduce a phosphate group at the 5'-terminus of a growing oligonucleotide chain.[1][3]
| Property | Value | Reference |
| CAS Number | 102690-88-0 | [4] |
| Molecular Weight | 271.30 g/mol | [4][5] |
| Molecular Formula | C₁₂H₂₂N₃O₂P | [4][5] |
| Appearance | Liquid | [1] |
| Storage Temperature | -20°C | [1][4] |
Role in Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides on a solid support follows a cyclical four-step process known as the phosphoramidite method. This method allows for the sequential addition of nucleotide monomers to a growing chain. The four steps are:
-
Deblocking (Detritylation): The removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the solid-support-bound oligonucleotide chain.
-
Coupling: The addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.
-
Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: The conversion of the unstable phosphite triester linkage to a stable phosphate triester.
This compound is utilized in a specialized coupling step, typically at the final stage of synthesis, to introduce a 5'-phosphate group. This is crucial for various biological applications where a 5'-phosphate is required, such as in gene construction, PCR, and mutagenesis.[3] Chemical phosphorylation using this reagent is often preferred over enzymatic methods for large-scale synthesis due to its efficiency and control.[3]
Experimental Protocol: 5'-Phosphorylation of Oligonucleotides
The following protocol outlines the steps for the 5'-phosphorylation of a synthetic oligonucleotide using this compound on an automated DNA synthesizer.
3.1. Reagents and Materials
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)
-
Oxidizer solution (e.g., 0.02 M iodine in THF/pyridine/water)
-
Capping solution (e.g., acetic anhydride and 1-methylimidazole)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Automated DNA synthesizer
3.2. Synthesis Cycle for Phosphorylation
This protocol assumes the standard oligonucleotide synthesis has been completed and the terminal 5'-DMT group has been removed.
-
Coupling:
-
Deliver the activator solution to the synthesis column to activate the free 5'-hydroxyl group of the oligonucleotide.
-
Deliver the this compound solution to the synthesis column.
-
Allow the coupling reaction to proceed for the recommended time (typically 2-5 minutes).
-
-
Capping:
-
Deliver the capping solution to the synthesis column to cap any unreacted 5'-hydroxyl groups.
-
-
Oxidation:
-
Deliver the oxidizer solution to the synthesis column to convert the phosphite triester to a stable phosphate triester.
-
-
Washing:
-
Thoroughly wash the synthesis column with anhydrous acetonitrile between each step to remove excess reagents and byproducts.
-
3.3. Post-Synthesis Cleavage and Deprotection
-
Cleavage from Support: Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the CPG.
-
Deprotection: Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-12 hours to remove the cyanoethyl protecting groups from the phosphate backbone and the protecting groups from the nucleobases.
-
Purification: The resulting 5'-phosphorylated oligonucleotide can be purified using standard techniques such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows in oligonucleotide synthesis and 5'-phosphorylation.
Caption: The standard four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Workflow for the 5'-phosphorylation and subsequent processing of a synthetic oligonucleotide.
References
- 1. ビス(2-シアノエチル)-N,N-ジイソプロピルホスホラミダイト 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. chemgenes.com [chemgenes.com]
- 4. This compound, 102690-88-0 | BroadPharm [broadpharm.com]
- 5. Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite | C12H22N3O2P | CID 3626483 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core Mechanism of Bis(2-cyanoethyl) diisopropylphosphoramidite in Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-cyanoethyl) diisopropylphosphoramidite is a key reagent in the automated chemical synthesis of oligonucleotides. Its "mechanism of action" is not biological, but rather chemical, serving as a fundamental building block in the highly efficient and widely adopted phosphoramidite method for solid-phase DNA and RNA synthesis. This method, first introduced in the early 1980s, remains the gold standard due to its high coupling efficiency, adaptability to automation, and the ability to synthesize high-purity oligonucleotides of varying lengths.[1] This technical guide provides an in-depth exploration of the chemical mechanism of this compound, detailing the experimental protocols, presenting relevant quantitative data, and visualizing the intricate workflows.
The phosphoramidite approach centers on the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[1][2] This solid-phase strategy simplifies the purification process at each stage, as excess reagents and byproducts can be easily removed by washing. The synthesis for each nucleotide addition proceeds in a four-step cycle: deblocking, coupling, capping, and oxidation.[1][3]
The Phosphoramidite Synthesis Cycle: A Step-by-Step Mechanism
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process that elongates the oligonucleotide chain in the 3' to 5' direction. Each cycle, resulting in the addition of a single nucleotide, consists of four key chemical reactions.
Deblocking (Detritylation)
The cycle initiates with the removal of the acid-labile 5'-hydroxyl protecting group, most commonly a dimethoxytrityl (DMT) group, from the nucleoside bound to the solid support.[1][2] This step exposes a reactive 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. The removal of the DMT group produces a bright orange DMT cation, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step in real-time.[2][4]
Experimental Protocol: Deblocking
-
Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside.[1]
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[1][2]
-
Procedure:
-
The deblocking solution is delivered to the synthesis column containing the solid support.[1]
-
The solution flows through the column for a duration of 60-180 seconds.[1]
-
The column is then thoroughly washed with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT cation, preparing it for the next step.[1]
-
Coupling
This is the core step where the oligonucleotide chain is elongated. An activated nucleoside phosphoramidite, such as one derived from this compound, is added to the reaction column. In the presence of an activator, typically a weak acid like 5-ethylthiotetrazole, the diisopropylamino group of the phosphoramidite is protonated, forming a good leaving group.[5] This allows the exposed 5'-hydroxyl group of the growing oligonucleotide chain to perform a nucleophilic attack on the phosphorus atom of the activated phosphoramidite. This reaction forms a trivalent phosphite triester linkage.[2]
Experimental Protocol: Coupling
-
Objective: To couple the activated phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Reagents:
-
Procedure:
-
The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column.
-
The coupling reaction is allowed to proceed for a specific time, which can vary depending on the phosphoramidite being used (typically 30 seconds for standard bases).[2]
-
The column is washed with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.
-
Capping
As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains may not have reacted with the incoming phosphoramidite.[3] To prevent these unreacted chains from participating in subsequent cycles, which would result in deletion mutations in the final oligonucleotide, they are permanently blocked in a step called "capping". This is typically achieved by acetylation of the unreacted 5'-hydroxyl groups.[1]
Experimental Protocol: Capping
-
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.[1]
-
Reagents:
-
Procedure:
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the deblocking step in the next cycle. Therefore, it must be converted to a more stable pentavalent phosphate triester. This is achieved through an oxidation reaction, typically using a solution of iodine in the presence of water and a weak base like pyridine.[2] The 2-cyanoethyl group remains attached to the phosphate, protecting it from undesired side reactions during the subsequent synthesis cycles.[6]
Experimental Protocol: Oxidation
-
Objective: To oxidize the unstable phosphite triester to a stable phosphate triester.[1]
-
Reagent: 0.02 - 0.1 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water.[1]
-
Procedure:
Quantitative Data: Coupling Efficiency
The success of oligonucleotide synthesis is highly dependent on the efficiency of each coupling step. Even a small decrease in efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides. The coupling efficiency of phosphoramidite chemistry is consistently high, typically exceeding 99%.[3] Under optimized conditions, stepwise yields can be as high as 98+%.[7]
| Parameter | Typical Value | Method of Determination | Reference |
| Stepwise Coupling Efficiency | > 99% | Trityl Cation Monitoring (UV-Vis Spectrophotometry) | [3][4] |
| Optimized Coupling Efficiency | 98+% | HPLC analysis of crude product | [7] |
The relationship between the length of the oligonucleotide, the coupling efficiency, and the theoretical yield of the full-length product (FLP) can be calculated using the following formula:
Yield = (Coupling Efficiency) ^ (Number of couplings)
The following table illustrates the impact of coupling efficiency on the final yield of oligonucleotides of different lengths.
| Oligonucleotide Length | Coupling Efficiency per Step | Theoretical Yield of Full-Length Product |
| 20-mer | 99.0% | 82.6% |
| 20-mer | 99.5% | 91.4% |
| 50-mer | 99.0% | 60.5% |
| 50-mer | 99.5% | 77.9% |
| 100-mer | 99.0% | 36.6% |
| 100-mer | 99.5% | 60.6% |
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action of this compound, the following diagrams, generated using the DOT language, visualize the key molecular structure and the overall synthesis workflow.
Conclusion
This compound is not a therapeutic agent but a critical enabler of modern biotechnology and drug development. Its mechanism of action lies in its ability to efficiently and selectively form internucleotide linkages during solid-phase oligonucleotide synthesis. The four-step cycle of deblocking, coupling, capping, and oxidation, facilitated by phosphoramidite chemistry, allows for the routine and automated synthesis of high-purity DNA and RNA sequences. A thorough understanding of this chemical mechanism, including the associated protocols and quantitative aspects of reaction efficiency, is essential for researchers and scientists working in the fields of genomics, diagnostics, and the development of nucleic acid-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Bis(2-cyanoethyl) diisopropylphosphoramidite safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety information, handling protocols, and technical data for Bis(2-cyanoethyl) diisopropylphosphoramidite (CAS 102690-88-0), a key reagent in oligonucleotide synthesis. Adherence to these guidelines is critical to ensure personnel safety and maintain reagent integrity.
Chemical Identification and Properties
Proper identification and understanding of the chemical's physical properties are foundational to its safe handling.
| Identifier | Value |
| Chemical Name | 3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
| Synonyms | Bis(2-cyanoethoxy)(diisopropylamino)phosphine, Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite[1][2][3] |
| CAS Number | 102690-88-0[1][2][3] |
| Molecular Formula | C₁₂H₂₂N₃O₂P[4] |
| Molecular Weight | 271.30 g/mol [1][2][3] |
| Physical & Chemical Properties | Value |
| Form | Liquid[1][2][3] |
| Density | 1.039 g/mL at 25 °C[1][5] |
| Flash Point | 73.9 °C (165.0 °F)[1][2] |
| Refractive Index | n20/D 1.465[1][5] |
| Storage Temperature | −20°C[1][2][3] |
Hazard Identification and GHS Classification
This reagent is classified as acutely toxic and an irritant. Understanding these hazards is the first step in risk mitigation. The signal word for this chemical is Danger .[1][2][3]
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled.[1][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[4] |
Precautionary and First-Aid Measures
Strict adherence to prescribed precautionary statements and immediate access to first-aid protocols are mandatory when working with this compound.
Precautionary Statements (P-Statements)
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4][6] |
| P264 | Wash hands and exposed skin thoroughly after handling.[4] | |
| P270 | Do not eat, drink or smoke when using this product.[4] | |
| P271 | Use only outdoors or in a well-ventilated area.[4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][6] | |
| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1][4] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[4] | |
| P311 | Call a POISON CENTER/doctor.[4] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] | |
| P321 | Specific treatment (see supplemental first aid instruction on this label).[4] | |
| P330 | Rinse mouth.[4] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[4] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
First-Aid Measures
| Exposure Route | Protocol |
| General Advice | Consult a physician immediately. Show the safety data sheet to the doctor in attendance.[6] |
| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Take victim immediately to hospital. Consult a physician.[4][6] |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |
Experimental Protocols and Workflows
This compound is primarily used as a phosphitylating reagent in the synthesis of oligonucleotides. Its high reactivity and sensitivity to moisture necessitate careful handling under an inert atmosphere.
General Handling and Storage Protocol
-
Storage: Store in a cool, dry, and well-ventilated place at the recommended temperature of -20°C.[1][2][3] Keep container tightly closed and sealed until use. Handle under an inert gas like nitrogen or argon and protect from moisture.[6]
-
Engineering Controls: Work must be conducted in a chemical fume hood or a glove box to avoid inhalation of vapors and to maintain an inert atmosphere.[6] Ensure safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tight-sealing safety goggles or a face shield.[4]
-
Dispensing: Use dry, inert gas techniques (e.g., with a Schlenk line or in a glovebox) to transfer the liquid reagent. Use clean, dry syringes and needles. The Sure/Seal™ packaging system is designed for this purpose.
Workflow for Reagent Preparation and Use
The following diagram outlines a typical workflow for safely handling the reagent from storage to use in an automated oligonucleotide synthesizer, emphasizing critical safety and quality control checkpoints.
Chemical Incompatibility and Hazardous Reactions
To prevent hazardous reactions, it is critical to avoid contact between this compound and incompatible materials. Phosphoramidites are sensitive to moisture and can hydrolyze. They are incompatible with strong acids, bases, and oxidizing agents.[1][4] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and oxides of phosphorus.[4]
The following diagram illustrates the key incompatibilities and potential hazardous outcomes.
References
- 1. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 2. atdbio.com [atdbio.com]
- 3. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 5. Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite | C12H22N3O2P | CID 3626483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ビス(2-シアノエチル)-N,N-ジイソプロピルホスホラミダイト 95% | Sigma-Aldrich [sigmaaldrich.com]
In-Depth Technical Guide: Bis(2-cyanoethyl) diisopropylphosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Synonyms
Bis(2-cyanoethyl) diisopropylphosphoramidite is a critical reagent in synthetic nucleic acid chemistry, primarily utilized for the introduction of a 5'-terminal phosphate group onto synthetic oligonucleotides. This chemical phosphorylation is a key step in producing oligonucleotides that can be used in a variety of molecular biology applications, such as ligation and PCR, which often require a 5'-phosphate. This guide provides a comprehensive overview of its properties, synthesis, and application in automated oligonucleotide synthesis.
A variety of synonyms and trade names are used to identify this compound, which can be a source of confusion. The following table provides a clear reference to its various nomenclatures.
| Identifier Type | Identifier |
| Common Name | This compound |
| IUPAC Name | 3-[[bis(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy]propanenitrile |
| Synonym | Bis(2-cyanoethoxy)(diisopropylamino)phosphine |
| Synonym | Bis(2-cyanoethoxy)-N,N-diisopropylaminophosphine |
| Synonym | Bis-cyanoethyl-N,N-diisopropyl CED phosphoramidite |
| CAS Number | 102690-88-0[1] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and use in synthesis.
| Property | Value |
| Molecular Formula | C12H22N3O2P |
| Molecular Weight | 271.30 g/mol |
| Appearance | Liquid |
| Density | 1.039 g/mL at 25 °C |
| Refractive Index | n20/D 1.465 |
| Storage Temperature | -20°C |
Role in Oligonucleotide Synthesis: Chemical Phosphorylation
The primary application of this compound is as a phosphitylating agent in the final step of solid-phase oligonucleotide synthesis.[2] This process, carried out on an automated DNA/RNA synthesizer, follows the well-established phosphoramidite chemistry cycle. The use of a chemical phosphorylation reagent like this one circumvents the need for enzymatic phosphorylation (e.g., using T4 polynucleotide kinase) post-synthesis, which can be advantageous for large-scale production.
The Standard Phosphoramidite Cycle
Before detailing the final phosphorylation step, it is crucial to understand the four-step cycle that precedes it for the addition of each nucleoside monomer:
-
Deblocking (Detritylation): The 5'-hydroxyl group of the growing oligonucleotide chain, which is attached to a solid support, is protected by a dimethoxytrityl (DMT) group. This group is removed by treatment with a mild acid, exposing the 5'-hydroxyl for the next reaction.
-
Coupling: The next nucleoside phosphoramidite in the sequence is activated by a catalyst (e.g., tetrazole) and reacts with the free 5'-hydroxyl group of the growing chain. This forms a phosphite triester linkage. Coupling efficiencies for standard phosphoramidites are typically very high, often exceeding 98-99%.
-
Capping: To prevent the elongation of any unreacted chains (failure sequences), any free 5'-hydroxyl groups are acetylated, effectively terminating their extension.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Final 5'-Phosphorylation Step
After the final nucleoside has been added and its 5'-DMT group has been removed, this compound is introduced to add the terminal 5'-phosphate.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves a two-step process:
-
Preparation of (Diisopropylamino)dichlorophosphine: Diisopropylamine (2 equivalents) is added to a solution of phosphorus trichloride in a dry solvent (e.g., ethyl ether) at low temperature (-78 °C). The resulting (Diisopropylamino)dichlorophosphine is then purified by distillation under reduced pressure.
-
Reaction with 2-Cyanoethanol: The purified (Diisopropylamino)dichlorophosphine is reacted with 2-cyanoethanol (2 equivalents) in a dehydrated solvent like dichloromethane, in the presence of a non-nucleophilic base such as diisopropylethylamine. This reaction yields the final product, Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite.[]
Automated 5'-Phosphorylation of an Oligonucleotide
The following is a generalized protocol for the final phosphorylation step on an automated DNA synthesizer. The exact parameters may need to be optimized based on the specific instrument and synthesis scale.
Reagents:
-
Phosphorylation Reagent Solution: this compound dissolved in anhydrous acetonitrile to the standard concentration used for nucleoside phosphoramidites on the synthesizer (typically 0.05 - 0.15 M).
-
Activator Solution: 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or other suitable activator in anhydrous acetonitrile.
-
Oxidizer Solution: Standard iodine/water/pyridine/THF solution.
-
Washing and Solvents: Anhydrous acetonitrile.
Protocol Steps (as performed by the synthesizer):
-
Final Deblocking: The 5'-DMT group of the last coupled nucleoside on the solid support is removed by flushing the column with 3% trichloroacetic acid (TCA) in dichloromethane. The column is then washed thoroughly with anhydrous acetonitrile.
-
Coupling of the Phosphorylating Reagent:
-
The Phosphorylation Reagent Solution and the Activator Solution are delivered simultaneously to the synthesis column.
-
The coupling reaction is allowed to proceed for a time similar to a standard nucleoside coupling (typically 2-5 minutes). An extended coupling time may be programmed to ensure high efficiency.
-
-
Capping (Optional but Recommended): A capping step is generally performed to block any remaining unreacted 5'-hydroxyl groups, although the efficiency of the phosphorylation coupling is expected to be high.
-
Oxidation: The newly formed phosphite triester is oxidized to a stable phosphate triester by flushing the column with the Oxidizer Solution.
-
Final Washes: The column is washed with anhydrous acetonitrile to remove any residual reagents.
Cleavage and Deprotection
Following the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups (from the bases and the phosphate backbone) are removed.
-
The solid support is treated with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) at an elevated temperature (e.g., 55 °C) for several hours.
-
This treatment cleaves the ester linkage holding the oligonucleotide to the support and removes the cyanoethyl groups from the phosphate backbone, as well as the protecting groups on the nucleobases.
-
The resulting crude solution containing the deprotected and 5'-phosphorylated oligonucleotide is then collected and purified, typically by HPLC or PAGE.
Data Presentation
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >98% | Similar to standard nucleoside phosphoramidites. Can be influenced by reagent purity, activator, and coupling time. |
| Overall Yield of Phosphorylation | High | Dependent on the efficiency of the coupling and subsequent workup steps. |
| Purity of Crude Product | Variable | Depends on the overall efficiency of the entire oligonucleotide synthesis. |
Workflow and Process Diagrams
To visualize the logical flow of the chemical processes described, the following diagrams are provided in the DOT language for Graphviz.
Standard Phosphoramidite Synthesis Cycle
Caption: The four-step cycle of automated phosphoramidite oligonucleotide synthesis.
Final 5'-Phosphorylation Workflow
Caption: Workflow for the chemical 5'-phosphorylation of a synthetic oligonucleotide.
References
The Pivotal Role of Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite in Modern Phosphorylation Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern synthetic chemistry, particularly in the realm of nucleic acid and small molecule synthesis, the ability to introduce phosphate moieties with precision and efficiency is paramount. Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite has emerged as a cornerstone phosphorylating reagent, indispensable for the synthesis of oligonucleotides and other phosphorylated molecules. This technical guide provides an in-depth exploration of its chemical properties, mechanism of action, and applications, with a focus on its critical role in automated solid-phase oligonucleotide synthesis. Detailed experimental protocols, quantitative data, and visual representations of key chemical processes are presented to offer a comprehensive resource for researchers and professionals in the field.
Introduction to Phosphoramidite Chemistry
The phosphoramidite method, first introduced in the early 1980s, revolutionized the chemical synthesis of oligonucleotides.[] This approach utilizes nucleoside phosphoramidites as the monomeric building blocks for the stepwise assembly of DNA and RNA strands.[] The success of this methodology hinges on the use of protecting groups to prevent unwanted side reactions at reactive hydroxyl and exocyclic amino groups.[] Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite is not a nucleoside phosphoramidite but a key phosphorylating agent used to introduce a phosphate group, typically at the 5' or 3' terminus of a synthetic oligonucleotide.[2]
Properties of Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite
A thorough understanding of the physicochemical properties of this reagent is crucial for its effective use and storage.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₂N₃O₂P | [2] |
| Molecular Weight | 271.30 g/mol | [2] |
| CAS Number | 102690-88-0 | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.039 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.465 | [2] |
| Storage Conditions | -20°C under an inert atmosphere | [2][3] |
| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [] |
Mechanism of Phosphorylation
The phosphorylation reaction using Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite follows the well-established phosphoramidite coupling mechanism. This process involves the activation of the phosphoramidite, followed by nucleophilic attack from a hydroxyl group of the substrate.
The key steps in the mechanism are:
-
Activation: A weak acid activator, such as 1H-tetrazole, protonates the nitrogen atom of the diisopropylamino group of the phosphoramidite.[6] This conversion of the diisopropylamino group into a good leaving group renders the phosphorus atom highly electrophilic.[6]
-
Nucleophilic Attack: The free hydroxyl group of the substrate (e.g., the 5'-hydroxyl of a solid-support-bound oligonucleotide) acts as a nucleophile and attacks the activated phosphorus center.[6]
-
Formation of a Phosphite Triester: This attack results in the formation of an unstable trivalent phosphite triester linkage.[6]
-
Oxidation: The unstable phosphite triester is then oxidized to a stable pentavalent phosphate triester using an oxidizing agent, typically a solution of iodine in water and pyridine.[7]
Application in Automated Oligonucleotide Synthesis
A primary application of Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite is the introduction of a 5'-phosphate group to a synthetic oligonucleotide.[7] This is often a required modification for oligonucleotides intended for use in various molecular biology applications, such as ligation, PCR, and gene construction.[7]
The Synthesis Cycle
The automated solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle resulting in the addition of one nucleotide to the growing chain. The 5'-phosphorylation step is typically performed after the final coupling cycle of the desired oligonucleotide sequence.
Quantitative Data
The efficiency of each step in oligonucleotide synthesis is critical to achieving a high yield of the full-length product.
| Parameter | Typical Value | Reference(s) |
| Coupling Efficiency (per step) | >98% - 99% | [8] |
| Deblocking Time | 60 - 120 sec | [6] |
| Coupling Time | 30 - 60 sec | [6] |
| Capping Time | 30 - 60 sec | [6] |
| Oxidation Time | 30 - 60 sec | [6] |
The overall yield of a full-length oligonucleotide can be estimated using the formula: Yield = (Average Coupling Efficiency)^(Number of Couplings) . For example, the synthesis of a 30-mer oligonucleotide with an average coupling efficiency of 99% would have a theoretical maximum yield of approximately 75% (0.99²⁹).[8]
Experimental Protocols
Synthesis of Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite
This reagent can be synthesized from commercially available starting materials.
Materials:
-
Phosphorus trichloride
-
Diisopropylamine
-
2-Cyanoethanol
-
Diisopropylethylamine
-
Anhydrous ethyl ether
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Prepare (Diisopropylamino)dichlorophosphine by adding two equivalents of diisopropylamine to a solution of phosphorus trichloride in dry ethyl ether at -78 °C.[9]
-
Purify the crude product by distillation under reduced pressure. The purified product can be stored as a crystalline solid at -20 °C.[9]
-
React two equivalents of 2-cyanoethanol with the purified (diisopropylamino)dichlorophosphine in anhydrous CH₂Cl₂ in the presence of diisopropylethylamine.[9]
-
The product, Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite, is typically purified by distillation under reduced pressure.
5'-Phosphorylation of a Solid-Support-Bound Oligonucleotide
This protocol outlines the final step of an automated oligonucleotide synthesis to add a 5'-phosphate group.
Reagents and Solutions:
-
Phosphorylating Reagent Solution: 0.1 M solution of Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite in anhydrous acetonitrile.
-
Activator Solution: 0.45 M solution of 1H-tetrazole in anhydrous acetonitrile.
-
Oxidizing Solution: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
-
Washing Solution: Anhydrous acetonitrile.
Procedure (as performed on an automated DNA synthesizer):
-
Final Deblocking: The 5'-dimethoxytrityl (DMT) group of the terminal nucleotide is removed by treatment with a solution of trichloroacetic acid in dichloromethane.
-
Coupling: The phosphorylating reagent solution and the activator solution are delivered simultaneously to the synthesis column containing the solid-support-bound oligonucleotide. The reaction is allowed to proceed for a specified coupling time (typically 30-180 seconds).
-
Washing: The column is washed with anhydrous acetonitrile to remove unreacted reagents.
-
Oxidation: The oxidizing solution is delivered to the column to convert the newly formed phosphite triester to a stable phosphate triester.
-
Final Washing: The column is washed with anhydrous acetonitrile.
Deprotection and Cleavage
After synthesis and phosphorylation, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.
Procedure:
-
The solid support is treated with concentrated ammonium hydroxide at an elevated temperature (e.g., 55 °C) for several hours (typically 5-8 hours).[2]
-
This treatment cleaves the oligonucleotide from the solid support via hydrolysis of the succinyl linker.
-
Simultaneously, the ammonium hydroxide removes the protecting groups from the heterocyclic bases (e.g., benzoyl for adenine and cytosine, isobutyryl for guanine).[2]
-
The β-cyanoethyl protecting groups on the phosphate backbone are removed via a β-elimination reaction, generating acrylonitrile as a byproduct.
-
The resulting solution contains the deprotected, 5'-phosphorylated oligonucleotide, which can then be purified by methods such as HPLC or gel electrophoresis.
Conclusion
Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite is a highly effective and widely adopted phosphorylating reagent that plays a crucial role in modern synthetic chemistry. Its compatibility with automated solid-phase oligonucleotide synthesis has made the routine production of 5'-phosphorylated DNA and RNA molecules a reality, enabling significant advancements in molecular biology, diagnostics, and therapeutics. A thorough understanding of its properties, reaction mechanisms, and the associated experimental protocols is essential for any researcher or professional working in these fields. The continued use and potential for further applications of this versatile reagent underscore its importance in the ongoing development of novel nucleic acid-based technologies.
References
- 2. atdbio.com [atdbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphorylation-5' Oligo Modifications from Gene Link [genelink.com]
- 6. benchchem.com [benchchem.com]
- 7. twistbioscience.com [twistbioscience.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. BIS(2-CYANOETHYL)-N,N-DIISOPROPYL PHOSPHORAMIDITE synthesis - chemicalbook [chemicalbook.com]
The Cornerstone of Synthetic Biology: An In-depth Technical Guide to Phosphoramidite Chemistry in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The ability to chemically synthesize DNA and RNA oligonucleotides with precision and efficiency has been a driving force in the advancement of molecular biology, diagnostics, and therapeutics.[1][2] At the heart of this capability lies phosphoramidite chemistry, a robust and highly automatable method that has been the gold standard for oligonucleotide synthesis for nearly four decades.[3][4] This in-depth technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry, detailing the key features, quantitative performance metrics, and experimental protocols that underpin this foundational technology.
Core Principles of Phosphoramidite Chemistry
Phosphoramidite chemistry is a stepwise process of solid-phase synthesis, meaning the growing oligonucleotide chain is anchored to a solid support, typically controlled-pore glass (CPG).[4][5] This approach simplifies the synthesis by allowing for the easy removal of excess reagents and byproducts by simple washing steps.[4] The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA and RNA synthesis.[6][7] The entire process is a cycle of four key chemical reactions: deblocking, coupling, capping, and oxidation.[2][3]
A critical aspect of this chemistry is the use of protecting groups on the phosphoramidite monomers to prevent unwanted side reactions.[2][8] These groups temporarily block reactive sites on the 5'-hydroxyl, the exocyclic amines of the nucleobases (adenine, guanine, and cytosine), and the phosphate group.[8][9]
The Four-Step Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process, with one nucleotide added per cycle.[6] The following sections detail the four key steps involved in each cycle.
Deblocking (Detritylation)
The first step in each cycle is the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support.[5] This is achieved by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[6][10] The removal of the DMT group exposes the 5'-hydroxyl group, making it available for the next reaction.[10] The released DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling step.[6]
Coupling
In the coupling step, the next nucleoside phosphoramidite is added to the growing oligonucleotide chain.[5] The phosphoramidite monomer is activated by a weak acid, such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI).[11][12] This activation enables the phosphoramidite to react with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[7][11] This reaction is carried out in an anhydrous solvent, typically acetonitrile.[6]
Capping
The coupling reaction is highly efficient, but not 100% complete.[7][13] To prevent the unreacted 5'-hydroxyl groups from participating in subsequent cycles and forming deletion mutations (n-1 shortmers), a capping step is introduced.[5][7] This is typically achieved by acetylation of the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and 1-methylimidazole.[6][7]
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the deblocking step of the next cycle.[6] Therefore, it is oxidized to a more stable pentavalent phosphate triester.[3] This is typically done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[6][10]
Quantitative Data in Oligonucleotide Synthesis
The overall yield and purity of the final oligonucleotide are highly dependent on the efficiency of each step in the synthesis cycle. The coupling efficiency is a particularly critical parameter.
| Parameter | Typical Value | Factors Influencing the Value |
| Coupling Efficiency | >99%[3] | Purity of reagents, phosphoramidite quality, activator used, coupling time, temperature, and humidity.[][15] |
| Overall Yield of Full-Length Product | Decreases with increasing oligonucleotide length.[13] | Calculated as (Coupling Efficiency)^(Number of couplings).[15] |
| Depurination (side reaction) | More prone with purines (A, G)[] | Acidic conditions during deblocking. |
| Synthesis Cycle Time | Varies with synthesizer and scale | Typically a few minutes per nucleotide addition. |
Table 1: Key Quantitative Parameters in Phosphoramidite Chemistry
The theoretical yield of full-length oligonucleotide can be calculated using the formula: Yield = (average coupling efficiency)^(number of couplings - 1). For example, a 20-mer synthesized with a 99% average coupling efficiency would have a theoretical yield of (0.99)^19 ≈ 82.8%.
Experimental Protocols
The following are generalized protocols for the key steps in phosphoramidite-based oligonucleotide synthesis. Specific conditions may need to be optimized based on the synthesizer, reagents, and the specific oligonucleotide sequence.
Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle
1. Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[10]
-
Procedure:
-
Wash the synthesis column containing the solid support with anhydrous acetonitrile.
-
Deliver the deblocking solution to the column and allow it to react for the specified time (typically 30-60 seconds).
-
Wash the column thoroughly with anhydrous acetonitrile to remove the TCA and the cleaved DMT group.[10]
-
2. Coupling
-
Reagents:
-
Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).[16]
-
Activator solution (e.g., 0.45 M 1H-tetrazole in anhydrous acetonitrile).
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
-
Allow the coupling reaction to proceed for the optimized time (typically 30-180 seconds).[17]
-
Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
3. Capping
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine.
-
Capping Reagent B: 1-Methylimidazole in THF.
-
-
Procedure:
-
Deliver the capping reagents to the synthesis column.
-
Allow the reaction to proceed for a short period (typically 30-60 seconds).
-
Wash the column with anhydrous acetonitrile.
-
4. Oxidation
-
Reagent: 0.02 M Iodine in a mixture of THF, pyridine, and water.[10]
-
Procedure:
-
Deliver the oxidizing solution to the synthesis column.
-
Allow the oxidation to proceed for a specified time (typically 30-60 seconds).
-
Wash the column with anhydrous acetonitrile.
-
Protocol 2: Cleavage and Deprotection
-
Objective: To cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone.[10]
-
Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[16]
-
Procedure:
-
Transfer the solid support from the synthesis column to a sealed vial.
-
Add the cleavage/deprotection solution to the vial.
-
Heat the vial at a specified temperature (e.g., 55-65°C) for a defined period (typically 4-16 hours).[10][16]
-
After cooling, evaporate the solution to obtain the deprotected oligonucleotide.
-
Mandatory Visualizations
The Phosphoramidite Synthesis Cycle
Caption: The four-step cyclical workflow of phosphoramidite chemistry for oligonucleotide synthesis.
Logical Flow of Protecting Groups
Caption: The logical relationship and fate of protecting groups in phosphoramidite synthesis.
Conclusion
Phosphoramidite chemistry remains the cornerstone of modern oligonucleotide synthesis, enabling the production of high-purity DNA and RNA for a vast array of applications in research, diagnostics, and therapeutics.[3][7] Its high efficiency, amenability to automation, and the continuous development of new phosphoramidite monomers and reagents ensure its continued relevance in the ever-evolving landscape of biotechnology and drug development. A thorough understanding of the core principles, quantitative aspects, and experimental protocols of this powerful chemistry is essential for any scientist working in these fields.
References
- 1. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. atdbio.com [atdbio.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. journalirjpac.com [journalirjpac.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 12. alfachemic.com [alfachemic.com]
- 13. sg.idtdna.com [sg.idtdna.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
An In-Depth Technical Guide to Bis(2-cyanoethyl) diisopropylphosphoramidite: Solubility, Stability, and Application in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(2-cyanoethyl) diisopropylphosphoramidite, a key reagent in oligonucleotide synthesis. It delves into its solubility characteristics, stability profile, and provides a detailed protocol for its primary application in the 5'-phosphorylation of oligonucleotides.
Core Properties and Handling
This compound is a viscous, colorless to light yellow oil that serves as a phosphorylating agent.[1] Proper handling and storage are crucial to maintain its reactivity and prevent degradation.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₃O₂P | |
| Molecular Weight | 271.30 g/mol | |
| Appearance | Colorless to Light Yellow Oil | [1] |
| Density | 1.039 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.465 | [2][3] |
| Storage Temperature | -20°C, under inert atmosphere | [3][4] |
Solubility Profile
Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions from supplier information provide general guidance for its use in solution.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Sparingly Soluble | [4][5] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4][5] |
| Ethyl Acetate | Slightly Soluble | [4][5] |
| Methanol | Slightly Soluble | [4][5] |
| Acetonitrile | Soluble (based on use in protocols) | [6] |
| Dichloromethane (DCM) | Soluble (based on use in protocols) | [7] |
It is common practice in oligonucleotide synthesis to dissolve phosphoramidites in anhydrous acetonitrile for use in automated synthesizers.[6]
Stability and Degradation
This compound is sensitive to moisture and oxidation, which can lead to its degradation and reduced efficacy in phosphorylation reactions.
Key Stability Considerations:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the phosphoramidite linkage, forming a phosphonate and diisopropylamine. This is a primary degradation pathway for all phosphoramidites.
-
Oxidation: Exposure to air can oxidize the P(III) center to a non-reactive P(V) species, rendering the reagent inactive for the desired coupling reaction.
Storage Recommendations:
To ensure optimal performance, this compound should be stored under the following conditions:
-
Temperature: -20°C is the recommended storage temperature to minimize thermal degradation.[3][4]
-
Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is essential to prevent oxidation and hydrolysis.[8]
-
Moisture: Strict exclusion of moisture is critical. Use of anhydrous solvents and proper handling techniques are paramount.
Solution Stability:
Solutions of this compound are generally prepared fresh for use. The stability of phosphoramidite solutions is limited, with a suggested shelf life of one month at -20°C and up to six months at -80°C when stored under a protective nitrogen atmosphere and shielded from light.[8]
Degradation Pathway Overview:
The general degradation pathway for phosphoramidites involves the reaction with water, leading to the formation of an H-phosphonate derivative. This can be followed by further reactions, diminishing the concentration of the active phosphitylating agent.
Experimental Protocol: 5'-Phosphorylation of Oligonucleotides
This protocol outlines the manual procedure for the 5'-phosphorylation of a solid-support-bound oligonucleotide using this compound. This process is typically the final coupling step in solid-phase oligonucleotide synthesis.
Materials:
-
Controlled Pore Glass (CPG) solid support with the synthesized oligonucleotide chain (with the 5'-DMT group removed).
-
This compound.
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).
-
Anhydrous acetonitrile.
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).
-
Capping solution A (e.g., acetic anhydride in THF/lutidine) and Capping solution B (e.g., 1-methylimidazole in THF).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Syringe and filter for manual synthesis.
Procedure:
-
Preparation: Ensure all reagents and solvents are anhydrous. The solid support with the oligonucleotide should be washed thoroughly with anhydrous acetonitrile and dried under a stream of argon or nitrogen.
-
Phosphitylation Reaction:
-
Prepare a solution of this compound in anhydrous acetonitrile (typically 0.1 M).
-
In a reaction vessel, combine the phosphoramidite solution and the activator solution.
-
Add this mixture to the solid support containing the oligonucleotide.
-
Allow the reaction to proceed for the recommended coupling time (typically 2-5 minutes), agitating the support to ensure complete reaction.
-
-
Washing: After the coupling, wash the solid support thoroughly with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.
-
Oxidation:
-
Add the oxidizing solution to the solid support.
-
Allow the oxidation to proceed for approximately 1 minute. This converts the unstable phosphite triester linkage to a stable phosphate triester.
-
-
Washing: Wash the solid support with anhydrous acetonitrile.
-
Capping (Optional but Recommended):
-
Treat the support with the capping solutions to block any unreacted 5'-hydroxyl groups, preventing the formation of failure sequences.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the bases and the phosphate backbone using concentrated ammonium hydroxide.
-
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Sigma Aldrich Bis(2-Cyanoethyl)-N,N-Diisopropylphosphoramidite 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. neb.com [neb.com]
- 5. BIS(2-CYANOETHYL)-N,N-DIISOPROPYL PHOSPHORAMIDITE | 102690-88-0 [amp.chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. escholarship.org [escholarship.org]
- 8. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
Raw materials for the synthesis of Bis(2-cyanoethyl) diisopropylphosphoramidite
An in-depth technical guide on the core raw materials for the synthesis of Bis(2-cyanoethyl) diisopropylphosphoramidite, designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a key reagent in the field of oligonucleotide synthesis. It serves as a phosphitylating agent, enabling the addition of a terminal phosphate group to the 3' or 5' hydroxyl of an oligonucleotide.[1] This function is critical for various biological applications, including gene construction, PCR, and mutagenesis, where a 5'-phosphate group is often required.[2] The chemical synthesis of this reagent is a multi-step process that demands careful control of reaction conditions and the use of high-purity, anhydrous raw materials to ensure a high yield of the final product.
The most common synthetic route involves a two-step process: first, the formation of a chlorophosphine intermediate, followed by its reaction with 2-cyanoethanol.[3][4] This guide provides a detailed overview of the primary raw materials, their properties, and the experimental protocols for the synthesis.
Core Raw Materials and Properties
The synthesis of this compound relies on several key starting materials and solvents. The quantitative data for these core components are summarized in the table below.
| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| Phosphorus Trichloride | PCl₃ | 7719-12-2 | PCl₃ | 137.33 | Phosphorus source |
| Diisopropylamine | DIPA | 108-18-9 | C₆H₁₅N | 101.19 | Amine source for phosphoramidite |
| 3-Hydroxypropionitrile | 2-Cyanoethanol, Ethylene cyanohydrin | 109-78-4 | C₃H₅NO | 71.08[5] | Cyanoethyl protecting group source[5] |
| Diisopropylethylamine | Hünig's base, DIPEA | 7087-68-5 | C₈H₁₉N | 129.24 | Non-nucleophilic base |
| Ethyl Ether (anhydrous) | Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 | Solvent |
| Dichloromethane (anhydrous) | Methylene chloride, DCM | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |
| Acetonitrile (anhydrous) | MeCN | 75-05-8 | C₂H₃N | 41.05 | Common solvent for phosphoramidites[6][7] |
Synthesis Pathway and Experimental Protocols
The synthesis is typically performed in two main stages, under strictly anhydrous conditions to prevent hydrolysis of the reactive phosphorus intermediates.[4][8]
Logical Relationship of Raw Materials in Synthesis
Caption: Synthesis pathway from raw materials to the final product.
Step 1: Synthesis of (Diisopropylamino)dichlorophosphine
This initial step involves the monoamination of phosphorus trichloride to form the key phosphine intermediate.[8]
Experimental Protocol:
-
A solution of phosphorus trichloride (PCl₃, 1 equivalent) is prepared in dry ethyl ether under an inert argon atmosphere and cooled to a low temperature, typically between -40°C and -78°C.[3][8]
-
Diisopropylamine (2 equivalents) is added dropwise to the cooled PCl₃ solution over a period of one hour with vigorous stirring.[8] It is crucial to maintain the low temperature during this addition to prevent side reactions. The formation of diisopropylamine hydrochloride precipitate will be observed.[8]
-
After the addition is complete, the reaction mixture is allowed to slowly warm to 0°C and is stirred overnight.[8]
-
The diisopropylamine hydrochloride precipitate is removed by filtration under an inert atmosphere.[8]
-
The solvent (ethyl ether) is removed from the filtrate by distillation.[8]
-
The crude product is then purified by vacuum distillation to yield (Diisopropylamino)dichlorophosphine as a colorless liquid, which crystallizes at low temperatures.[3][8]
Step 2: Synthesis of this compound
The purified dichlorophosphine intermediate is then reacted with 2-cyanoethanol to yield the final product.[3]
Experimental Protocol:
-
The purified (Diisopropylamino)dichlorophosphine (1 equivalent) is dissolved in dehydrated dichloromethane (CH₂Cl₂).[3]
-
In the presence of a non-nucleophilic base such as diisopropylethylamine, 3-Hydroxypropionitrile (2-cyanoethanol, 2 equivalents) is added to the solution.[3]
-
The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques such as ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is typically washed to remove salts and other impurities.
-
The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude this compound, which may be further purified if necessary.
Solvents and Reaction Environment
The success of phosphoramidite synthesis is highly dependent on the reaction environment.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous (water content < 30 ppm, preferably < 10 ppm).[6] Water readily hydrolyzes the phosphorus (III) intermediates, leading to undesired byproducts and significantly lower yields.[4][8]
-
Inert Atmosphere: Reactions are carried out under an inert atmosphere (e.g., dry argon or nitrogen) to prevent oxidation of the sensitive phosphorus compounds.[8]
-
Solvent Choice: While the synthesis protocols often specify ethyl ether and dichloromethane, acetonitrile is the most common solvent for dissolving the final phosphoramidite product for its use in automated DNA synthesizers.[6][9] The choice of solvent can depend on the lipophilicity of the specific phosphoramidite.[6]
References
- 1. Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite 95 102690-88-0 [sigmaaldrich.com]
- 2. chemgenes.com [chemgenes.com]
- 3. BIS(2-CYANOETHYL)-N,N-DIISOPROPYL PHOSPHORAMIDITE synthesis - chemicalbook [chemicalbook.com]
- 4. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 5. 3-羟基丙腈 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. syntheticpages.org [syntheticpages.org]
- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Protocol for 5'-phosphorylation of oligonucleotides using Bis(2-cyanoethyl) diisopropylphosphoramidite
Application Note: Chemical 5'-Phosphorylation of Oligonucleotides
Introduction
The presence of a 5'-phosphate group on synthetic oligonucleotides is a critical requirement for a wide range of molecular biology applications. These include gene construction, cloning, DNA ligation, and various PCR-based methods.[1] While enzymatic phosphorylation using T4 Polynucleotide Kinase (PNK) is a common method, it can be difficult to control, and the reaction is reversible.[1] Chemical phosphorylation, performed directly on an automated DNA/RNA synthesizer, offers a highly efficient and scalable alternative, ensuring that virtually every full-length oligonucleotide is phosphorylated.[1][2]
This protocol details the use of Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite, a widely used reagent for the direct 5'-phosphorylation of oligonucleotides during solid-phase synthesis.[1] The reagent is coupled to the 5'-hydroxyl group of the support-bound oligonucleotide after the final synthesis cycle. A subsequent oxidation step converts the phosphite triester to a stable phosphate triester. The 2-cyanoethyl protecting groups are then removed during the standard cleavage and deprotection steps, yielding the final 5'-monophosphate oligonucleotide.[2][3]
Experimental Protocol
This protocol outlines the steps for 5'-phosphorylation on an automated DNA/RNA synthesizer following the completion of the desired oligonucleotide sequence.
1. Materials and Reagents
-
Phosphorylating Reagent : Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite
-
Diluent : Anhydrous Acetonitrile
-
Activator : Standard DNA synthesis activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), Dicyanoimidazole (DCI))
-
Oxidizer : Standard DNA synthesis oxidizer (Iodine/Water/Pyridine/THF)
-
Capping Reagents : Standard DNA synthesis capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Deblocking Reagent : Standard DNA synthesis deblocking reagent (e.g., Trichloroacetic acid (TCA) in Dichloromethane)
-
Cleavage & Deprotection Solution :
-
Concentrated Ammonium Hydroxide
-
or, Methylamine/Ammonium Hydroxide (AMA) mixture
-
-
Solid Support : Controlled Pore Glass (CPG) or Polystyrene (PS) with the synthesized oligonucleotide chain.
2. Reagent Preparation
-
Phosphorylating Reagent Solution : Dissolve the Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). This should be done under an inert atmosphere (e.g., Argon or Helium). Allow the reagent to dissolve completely, which may take several minutes.[3]
-
Install the reagent bottle on a designated port on the DNA/RNA synthesizer.
3. Automated Synthesis Protocol: Final Phosphorylation Cycle
This cycle is performed after the final nucleoside has been added and deblocked.
-
Final 5'-DMT Removal : The 5'-DMT group of the terminal nucleoside of the support-bound oligonucleotide is removed using the standard deblocking protocol to expose the free 5'-hydroxyl group.
-
Coupling : The prepared Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite solution is delivered to the synthesis column along with the activator. The coupling reaction attaches the phosphitylating reagent to the 5'-hydroxyl group of the oligonucleotide. A standard coupling time is generally sufficient.
-
Capping (Optional but Recommended) : A capping step is performed to block any unreacted 5'-hydroxyl groups, preventing the formation of failure sequences.
-
Oxidation : The phosphite triester linkage is oxidized to a more stable phosphate triester using the standard oxidizer solution. This step is critical for forming the final phosphate group.
4. Cleavage and Deprotection
-
After the synthesis is complete, the solid support is transferred from the column to a screw-cap vial.
-
Add the appropriate cleavage/deprotection solution (e.g., concentrated ammonium hydroxide or AMA).
-
Incubate the vial at the recommended temperature and duration to cleave the oligonucleotide from the support and remove all protecting groups from the nucleobases and the phosphate backbone.[3] The cyanoethyl groups on the newly added 5'-phosphate are also removed during this step.[3]
-
Cool the vial, carefully transfer the supernatant containing the crude oligonucleotide to a new tube, and dry the sample (e.g., via speed vacuum).
5. Purification
The crude 5'-phosphorylated oligonucleotide can be purified using standard methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Quantitative Data Summary
The following table summarizes key quantitative parameters for the chemical phosphorylation and deprotection process.
| Parameter | Value/Condition | Notes |
| Phosphorylating Reagent | Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite | A standard phosphoramidite used for 5'-phosphorylation.[2] |
| Reagent Concentration | 0.1 M in anhydrous acetonitrile | Typical concentration for use on automated synthesizers. |
| Coupling Time | 3-5 minutes | Standard coupling times are generally sufficient. |
| Oxidation Time | ~1-2 minutes | Standard oxidation conditions used in oligonucleotide synthesis. |
| Deprotection (Ammonium Hydroxide) | 4 hours @ 55 °C or 17 hours @ Room Temp | Minimum time for complete removal of cyanoethyl groups from the 5'-phosphate.[3] |
| Deprotection (AMA) | 30 minutes @ 65 °C | Faster deprotection conditions for complete phosphate deprotection.[3] |
| Typical Coupling Efficiency | >98% | Expected efficiency, similar to standard nucleoside phosphoramidites. |
Experimental Workflow Diagram
The diagram below illustrates the complete workflow for synthesizing a 5'-phosphorylated oligonucleotide using chemical phosphorylation on a solid support.
Caption: Workflow for 5'-phosphorylation of oligonucleotides.
References
Application Notes and Protocols: Synthesis and Utility of Bis(2-cyanoethyl) diisopropylphosphoramidite for PCR Probes and Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bis(2-cyanoethyl) diisopropylphosphoramidite in the synthesis of 5'-phosphorylated oligonucleotides. Such modified oligonucleotides are crucial for a variety of molecular biology applications, including their use as probes in Polymerase Chain Reaction (PCR) and for site-directed mutagenesis.
Introduction
This compound is a phosphitylating reagent employed in solid-phase oligonucleotide synthesis to introduce a terminal phosphate group at the 5' hydroxyl terminus of a synthetic oligonucleotide. This chemical phosphorylation is an alternative to enzymatic phosphorylation and is particularly advantageous for large-scale synthesis. The resulting 5'-phosphate group is essential for various biochemical reactions, making oligonucleotides suitable for applications such as ligation, creating probes for certain PCR applications, and serving as primers in specific mutagenesis protocols.
The synthesis is based on the well-established phosphoramidite chemistry, which involves a four-step cycle of deblocking, coupling, capping, and oxidation to build the oligonucleotide chain nucleotide by nucleotide on a solid support. The introduction of the 5'-phosphate group is typically performed as the final step in the synthesis cycle.
Data Presentation
Table 1: Reagent Specifications and Synthesis Parameters
| Parameter | Value/Recommendation | Source |
| Reagent Name | This compound | N/A |
| Molecular Formula | C₁₂H₂₂N₃O₂P | [] |
| Molecular Weight | 271.30 g/mol | [] |
| Typical Purity | ≥95% | [] |
| Storage Conditions | -20°C under an inert atmosphere (e.g., Argon or Nitrogen) | N/A |
| Recommended Solvent | Anhydrous Acetonitrile | [2] |
| Typical Coupling Time | 3-5 minutes (may be extended for modified phosphoramidites) | [3] |
| Expected Coupling Efficiency | >98% | [4][5] |
Table 2: Typical Yield and Purity of 5'-Phosphorylated Oligonucleotides
| Oligonucleotide Length | Typical Crude Yield (ODU) | Expected Purity (Full-Length Product) |
| 20-mer | 5-10 | >85% |
| 30-mer | 4-8 | >80% |
| 40-mer | 3-6 | >75% |
| 50-mer | 2-5 | >70% |
Yields and purity are dependent on the efficiency of the synthesis cycles and the purification method employed.
Experimental Protocols
Protocol 1: Automated Synthesis of a 5'-Phosphorylated Oligonucleotide
This protocol outlines the general steps for synthesizing a 5'-phosphorylated oligonucleotide using an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
This compound
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure:
-
Synthesizer Preparation: Ensure all reagent bottles are filled with fresh solutions and the system is properly primed.
-
Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer's software.
-
Initiation of Synthesis: Start the synthesis program. The synthesizer will perform the standard four-step cycle for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite to the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.
-
-
5'-Phosphorylation: After the final nucleotide has been added and deblocked, program the synthesizer to perform a final coupling step using this compound instead of a standard nucleoside phosphoramidite. An extended coupling time of 3-5 minutes is recommended.[3]
-
Cleavage and Deprotection: Following synthesis, the CPG support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate backbone.
-
Purification: The crude phosphorylated oligonucleotide can be purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Protocol 2: Application in PCR as a 5'-Phosphorylated Probe
5'-phosphorylated oligonucleotides can be used in certain PCR applications, often in conjunction with other modifications for detection. This protocol provides a general guideline for using a synthesized phosphorylated oligonucleotide as a probe.
Materials:
-
Purified 5'-phosphorylated oligonucleotide probe
-
DNA template
-
PCR primers (forward and reverse)
-
DNA polymerase suitable for probe-based PCR
-
dNTPs
-
PCR buffer
-
Thermal cycler
Procedure:
-
Probe Design: Design a probe that is specific to the target sequence and has a melting temperature (Tm) 5-10°C higher than the primers.[6][7] The probe length is typically 20-30 nucleotides with a GC content of 40-60%.[7][8]
-
Reaction Setup: Prepare the PCR reaction mixture on ice as follows:
| Component | Final Concentration |
| PCR Buffer | 1X |
| dNTPs | 200 µM each |
| Forward Primer | 0.1 - 0.5 µM |
| Reverse Primer | 0.1 - 0.5 µM |
| 5'-Phosphorylated Probe | 0.1 - 0.25 µM |
| DNA Template | 1 pg - 1 µg |
| DNA Polymerase | As per manufacturer's recommendation |
| Nuclease-free water | To final volume |
-
Thermal Cycling: Perform PCR using a suitable thermal cycling protocol. An example is provided below:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 15-30 sec | 40 |
| Annealing/Extension | 60°C | 30-60 sec |
-
Data Analysis: Analyze the PCR results based on the specific detection method being used in conjunction with the phosphorylated probe.
Protocol 3: Application in Site-Directed Mutagenesis
5'-phosphorylated primers are required for some site-directed mutagenesis protocols that involve a ligation step to circularize the newly synthesized plasmid.
Materials:
-
Purified 5'-phosphorylated mutagenic primers (forward and reverse)
-
Plasmid DNA template
-
High-fidelity DNA polymerase
-
dNTPs
-
PCR buffer
-
DpnI restriction enzyme
-
T4 DNA ligase and ligase buffer
-
Competent E. coli cells
Procedure:
-
Primer Design: Design primers that contain the desired mutation and anneal to the plasmid template. The primers should be complementary to each other.
-
PCR Amplification: Set up the PCR reaction to amplify the entire plasmid.
| Component | Amount |
| High-fidelity PCR Buffer | 1X |
| dNTPs | 200 µM each |
| 5'-Phosphorylated Forward Primer | 125 ng |
| 5'-Phosphorylated Reverse Primer | 125 ng |
| Plasmid Template DNA | 10-50 ng |
| High-fidelity DNA Polymerase | As per manufacturer's recommendation |
| Nuclease-free water | To 50 µL |
-
Thermal Cycling:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | 25-30 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 30 sec/kb of plasmid | |
| Final Extension | 72°C | 5-10 min | 1 |
-
DpnI Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental methylated DNA.
-
Ligation: Inactivate the DpnI (e.g., by heating at 80°C for 20 minutes). Set up a ligation reaction to circularize the newly synthesized, mutated plasmid by adding T4 DNA ligase and ligase buffer. Incubate at room temperature for 1 hour.
-
Transformation: Transform the ligated product into competent E. coli cells.
-
Screening: Screen the resulting colonies for the desired mutation by DNA sequencing.
Visualizations
Caption: Workflow for automated synthesis of 5'-phosphorylated oligonucleotides.
Caption: Workflow for using a 5'-phosphorylated probe in a PCR assay.
Caption: Workflow for site-directed mutagenesis using 5'-phosphorylated primers.
References
Application Notes and Protocols for Terminal Phosphate Group Introduction in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the introduction of a terminal phosphate group at either the 5' or 3' end of synthetic oligonucleotides. These modifications are crucial for a variety of applications in molecular biology, diagnostics, and therapeutics, including ligation, PCR, gene construction, and blocking enzymatic activity.
Introduction to Terminal Phosphorylation
Terminal phosphorylation of oligonucleotides is a critical modification that enables a wide range of biological and biotechnological applications. A 5'-phosphate group is essential for enzymatic ligation of DNA and RNA fragments by DNA and RNA ligases, a fundamental step in cloning, gene synthesis, and CRISPR-based technologies.[1][2] Conversely, a 3'-phosphate group is often used to block the extension of an oligonucleotide by DNA polymerases, making it a valuable tool for preventing unwanted amplification in PCR and other molecular biology techniques.[2]
Both chemical and enzymatic methods are available for introducing these terminal phosphate groups. Chemical methods are typically performed during solid-phase oligonucleotide synthesis using specific phosphoramidites or modified solid supports.[3][4] Enzymatic methods, on the other hand, are post-synthetic modifications, most commonly employing T4 Polynucleotide Kinase (T4 PNK).[5][6] The choice of method depends on factors such as the desired terminus (5' or 3'), the scale of the synthesis, required purity, and compatibility with other modifications on the oligonucleotide.
Methods for 5'-Phosphorylation
The introduction of a 5'-phosphate group can be achieved through two primary approaches: chemical synthesis and enzymatic reaction.
Chemical 5'-Phosphorylation during Solid-Phase Synthesis
Chemical phosphorylation is a highly efficient method that incorporates the phosphate group during the automated solid-phase synthesis of the oligonucleotide.[7] This is achieved by using a specialized phosphoramidite reagent in the final coupling step.
Several commercial phosphoramidite reagents are available for 5'-phosphorylation, with "Chemical Phosphorylation Reagent" (CPR) and its variants being the most common.[3][8] These reagents are designed to be compatible with standard DNA/RNA synthesis cycles.
-
Chemical Phosphorylation Reagent (CPR): This reagent adds a protected phosphate group to the 5'-terminus. The protecting groups are removed during the standard ammonia deprotection, yielding the 5'-phosphate.[9]
-
Chemical Phosphorylation Reagent II (CPR II): This version contains a DMT (dimethoxytrityl) group that is stable to base cleavage.[3][9] This feature allows for "DMT-on" purification by reverse-phase HPLC, which can be advantageous for obtaining high-purity phosphorylated oligonucleotides. The DMT group is subsequently removed with a mild acid treatment.[3]
-
5'-Phosphate-ON Reagent: This reagent also allows for DMT-on purification and provides a distinct orange color upon detritylation, which can be used to monitor the coupling efficiency.[8]
This protocol outlines the general steps for incorporating a 5'-phosphate group using a chemical phosphorylation reagent on an automated DNA/RNA synthesizer.
-
Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry.
-
Final Coupling Step: In the last synthesis cycle, instead of a standard nucleoside phosphoramidite, use the chosen chemical phosphorylation reagent (e.g., CPR II).
-
Cleavage and Deprotection: Treat the solid support with concentrated ammonium hydroxide to cleave the oligonucleotide and remove the base and phosphate protecting groups.
-
Purification (DMT-on): If using a reagent like CPR II, the crude oligonucleotide can be purified by reverse-phase HPLC with the DMT group attached.
-
Detritylation (if applicable): After purification, remove the DMT group by treatment with a mild acid (e.g., 80% acetic acid).
-
Desalting: Desalt the final phosphorylated oligonucleotide using a suitable method like ethanol precipitation or a desalting column.
References
- 1. synoligo.com [synoligo.com]
- 2. 3'-Phosphate CPG | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. j5.jbei.org [j5.jbei.org]
- 6. neb.com [neb.com]
- 7. A chemical 5'-phosphorylation of oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemgenes.com [chemgenes.com]
- 9. glenresearch.com [glenresearch.com]
Bis(2-cyanoethyl) diisopropylphosphoramidite as a phosphitylating agent in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-cyanoethyl) diisopropylphosphoramidite is a versatile and widely utilized phosphitylating agent in organic synthesis. Its primary application lies in the introduction of a phosphite triester moiety, which can be subsequently oxidized to a phosphate group. This reagent is particularly valuable in the synthesis of modified oligonucleotides and phosphorylated small molecules due to its reactivity and the stability of the resulting intermediates. The cyanoethyl protecting groups on the phosphate can be readily removed under mild basic conditions, making it compatible with a wide range of sensitive substrates.
This document provides detailed application notes and experimental protocols for the use of this compound in two key synthetic applications: the 5'-phosphorylation of oligonucleotides on a solid support and the phosphitylation of a protected inositol derivative as a key step in the synthesis of phosphorylated inositols.
Data Presentation
| Application | Substrate | Product | Typical Yield (%) | Key Analytical Data |
| 5'-Phosphorylation of Oligonucleotides | 5'-hydroxyl oligonucleotide on solid support | 5'-phosphorylated oligonucleotide | >98% (coupling efficiency) | RP-HPLC, Mass Spectrometry |
| Phosphitylation of Protected Inositol | (-)-1L-1,4,6-tri-O-benzoyl-chiro-inositol | (-)-1L-1,4,6-tri-O-benzoyl-chiro-inositol 2,3,5-tris[bis(2-cyanoethyl)phosphate] | Not explicitly reported | NMR Spectroscopy |
Experimental Protocols
Protocol 1: 5'-Phosphorylation of Oligonucleotides on Solid Support
This protocol describes the chemical phosphorylation of the 5'-terminus of a solid-phase-bound oligonucleotide using this compound. This method is an alternative to enzymatic phosphorylation and is particularly useful for large-scale synthesis.
Materials:
-
Controlled pore glass (CPG) solid support with 5'-hydroxyl oligonucleotide
-
This compound
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)
-
Capping solution A (e.g., acetic anhydride in THF/lutidine)
-
Capping solution B (e.g., 16% N-methylimidazole in THF)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)
Procedure:
-
Preparation: The synthesis is performed on an automated DNA/RNA synthesizer. The this compound is dissolved in anhydrous acetonitrile to a concentration of 0.1 M and placed on a designated port of the synthesizer.
-
Deblocking: The 5'-dimethoxytrityl (DMT) group of the support-bound oligonucleotide is removed by treatment with a solution of trichloroacetic acid in dichloromethane to expose the free 5'-hydroxyl group.
-
Coupling: The 5'-hydroxyl group is coupled with this compound. The phosphoramidite is delivered to the synthesis column along with an activator solution. The coupling time is typically 2-5 minutes.
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation using the capping solutions to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite triester is oxidized to the more stable phosphate triester using the oxidizing solution.
-
Cleavage and Deprotection: After the final coupling and oxidation steps, the solid support is treated with a cleavage and deprotection solution. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone. This is typically carried out at room temperature for 1-2 hours or at an elevated temperature for a shorter period.[1][2][3][4][5]
-
Purification: The crude 5'-phosphorylated oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Expected Results:
The coupling efficiency for the 5'-phosphorylation step is expected to be greater than 98%. The final purity of the oligonucleotide after purification should be high, as confirmed by RP-HPLC and mass spectrometry.
Protocol 2: Phosphitylation of (-)-1L-1,4,6-tri-O-benzoyl-chiro-inositol
This protocol is adapted from the synthesis of (-)-1L-chiro-inositol 2,3,5-trisphosphorothioate and describes the phosphitylation of the free hydroxyl groups of a protected inositol derivative.[6]
Materials:
-
(-)-1L-1,4,6-tri-O-benzoyl-chiro-inositol
-
This compound
-
1H-Tetrazole
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile
Procedure:
-
Preparation: A solution of (-)-1L-1,4,6-tri-O-benzoyl-chiro-inositol and 1H-tetrazole (as an activator) is prepared in a mixture of anhydrous dichloromethane and anhydrous acetonitrile under an inert atmosphere (e.g., argon).
-
Phosphitylation: this compound is added to the solution at room temperature. The reaction mixture is stirred for a specified time until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Oxidation: The resulting phosphite triester is then oxidized to the phosphate triester. For the synthesis of the corresponding phosphate, an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide would be used.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Expected Results:
The phosphitylation is expected to proceed to completion, affording the tris-phosphitylated product. Subsequent oxidation will yield the desired tris-phosphate. The structure of the product should be confirmed by NMR spectroscopy.
Visualizations
References
- 1. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 2. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Synthesis of 1L-chiro-inositol 2,3,5-trisphosphorothioate, the first partial agonist at the platelet myo-inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Artificial mRNA Using Novel Phosphorylating Reagents
Introduction
The synthesis of artificial messenger RNA (mRNA) has become a cornerstone of modern therapeutics, most notably demonstrated by the success of mRNA-based vaccines.[1] For synthetic mRNA to be stable and efficiently translated into protein within a cell, it must mimic the structure of naturally occurring eukaryotic mRNA. A critical feature of this structure is the 5' cap, a 7-methylguanosine (m7G) nucleotide linked to the first nucleotide of the mRNA chain via a 5'-5' triphosphate bridge.[2][] This cap structure is essential for protecting the mRNA from degradation by exonucleases, facilitating transport from the nucleus, and recruiting ribosomal machinery to initiate protein translation.[][5]
Furthermore, to avoid triggering an innate immune response, the cap structure in higher eukaryotes is further modified by methylation at the 2'-O position of the first nucleotide, creating what is known as a "Cap 1" structure.[1][] The development of novel phosphorylating reagents and capping strategies has focused on efficiently producing mRNA with this optimal Cap 1 structure, leading to higher yields and greater therapeutic efficacy.
These application notes provide an overview of modern mRNA capping strategies, quantitative comparisons of their efficiencies, and detailed protocols for key experimental workflows relevant to researchers, scientists, and drug development professionals.
Capping Strategies for Synthetic mRNA
Two primary methods are employed for capping in vitro transcribed (IVT) mRNA: post-transcriptional enzymatic capping and co-transcriptional capping using cap analogs.[1][6]
1. Post-Transcriptional Enzymatic Capping: This traditional method involves a multi-step process where uncapped mRNA is first synthesized via IVT. Subsequently, capping enzymes are used to add the cap structure. The process typically involves the Vaccinia Capping Enzyme (VCE), which has guanylyltransferase and methyltransferase activities, to add the initial Cap 0 structure.[][7] To achieve the desired Cap 1 structure, an additional enzyme, mRNA Cap 2′-O-Methyltransferase, is required.[] While this method provides precise control and results in a natural cap structure, it requires additional enzymatic reactions and purification steps, which can increase time and complexity.[1][]
2. Co-transcriptional Capping with Cap Analogs: This streamlined "one-pot" approach incorporates a chemically synthesized cap analog directly into the mRNA strand during the IVT reaction.[8][9] The RNA polymerase initiates transcription using the cap analog, resulting in a capped mRNA molecule in a single step.[9] This method simplifies the manufacturing process, reducing handling time and the number of required purification steps.[2][9]
Key phosphorylating reagents used in this approach include:
-
Anti-Reverse Cap Analogs (ARCA): These dinucleotide analogs were a significant advancement as they contain a modification (typically a 3'-O-methyl group) on the m7G to prevent incorporation in the incorrect orientation, which was a major issue with earlier cap analogs.[10][11] ARCA produces a Cap 0 structure and typically achieves capping efficiencies between 50-80%.[11][12]
-
Trinucleotide Cap Analogs (e.g., CleanCap® Reagents): Representing the next generation of co-transcriptional capping technology, these reagents are trinucleotides that serve as a primer for the RNA polymerase.[8] Technologies like TriLink's CleanCap® can directly synthesize a Cap 1 mRNA structure with very high efficiency (>95%) in a single reaction.[2][12][13] This approach avoids competition with GTP during transcription, leading to both high capping efficiency and improved mRNA yields.[8][14]
Data Presentation: Comparison of Capping Methods
| Capping Method | Reagent/Enzyme | Cap Structure | Capping Efficiency | Key Advantages | Key Disadvantages |
| Post-Transcriptional | Vaccinia Capping Enzyme (VCE) + 2'-O-MTase | Cap 1 | High (>95%) | Precise control, natural cap structure, freedom to operate (less IP constrained).[][6] | Multi-step process, requires additional enzymes and purification, longer workflow.[1][] |
| Co-transcriptional | ARCA (Anti-Reverse Cap Analog) | Cap 0 | Moderate (50-80%)[12] | One-pot reaction, prevents reverse incorporation.[10][11] | Lower efficiency, produces Cap 0 (may require enzymatic modification to Cap 1), competes with GTP.[11][12] |
| Co-transcriptional | CleanCap® Reagent AG | Cap 1 | Very High (>95%)[2][12][13] | One-pot synthesis of Cap 1, high yield, reduced dsRNA, streamlined workflow.[9][14][15] | Proprietary technology may involve licensing considerations.[6] |
Experimental Protocols & Visualizations
The following section provides detailed protocols for the synthesis, purification, and formulation of artificial mRNA.
Overall Workflow for Synthetic mRNA Production
The production of functional synthetic mRNA is a multi-stage process, from the generation of a DNA template to the final formulation for delivery.
Protocol 1: In Vitro Transcription (IVT) of mRNA
This protocol describes the basic synthesis of RNA from a linearized DNA template using T7 RNA Polymerase. Capping is addressed in subsequent protocols.
Materials:
-
Linearized plasmid DNA template (0.5-1 µg/µL) containing a T7 promoter.[5][16]
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP, or modified versions like N1-methylpseudouridine-5′-Triphosphate)[17]
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep the RNA Polymerase on ice.[5]
-
Assemble the reaction at room temperature to prevent precipitation of the DNA template by spermidine in the buffer.[5] For a standard 20 µL reaction, add the following components in order:
-
Nuclease-free Water: to 20 µL
-
10x Transcription Buffer: 2 µL
-
NTP Mix (25 mM each): 4 µL
-
Linear DNA Template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15-30 minutes.[18][19]
Capping Workflow Comparison
The choice of capping strategy significantly alters the synthesis workflow. Co-transcriptional capping is a streamlined, single-reaction process, whereas enzymatic capping requires sequential reactions and purifications.
Protocol 2: Co-transcriptional Capping with CleanCap® Reagent AG
This protocol modifies the standard IVT procedure to produce a Cap 1 mRNA in a single step.
Materials:
-
Same as Protocol 1, but replace standard GTP with a specific ratio of GTP and a trinucleotide cap analog.
-
CleanCap® Reagent AG (or similar trinucleotide analog)
Procedure:
-
Design the DNA template so the transcription initiation sequence is AG, downstream of the T7 promoter, to be compatible with CleanCap® Reagent AG.[8][9]
-
Thaw all reagents on ice.
-
Assemble the IVT reaction at room temperature. The key difference is the nucleotide mix. The ratio of cap analog to GTP is crucial for high capping efficiency. Follow the manufacturer's specific recommendations (e.g., TriLink's CleanScript™ kits).[14] A representative reaction mix is:
-
Nuclease-free Water
-
10x Transcription Buffer
-
ATP, CTP, UTP/modified-UTP
-
GTP
-
CleanCap® Reagent AG
-
Linear DNA Template (1 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Mix gently, centrifuge briefly, and incubate at 37°C for 2 hours.
-
Proceed with DNase I treatment as described in Protocol 1, Step 5. The output is a crude mix containing highly capped Cap 1 mRNA.[9]
Protocol 3: mRNA Purification
Purification is critical to remove impurities like residual DNA, enzymes, and unincorporated NTPs.[20][21] Lithium chloride (LiCl) precipitation is a common method for larger RNA transcripts.[20]
Materials:
-
Crude mRNA solution from IVT
-
5 M Lithium Chloride (LiCl), RNase-free
-
Nuclease-free water
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
0.5 M EDTA
Procedure:
-
To the crude mRNA reaction, add 30 µL of nuclease-free water and 2 µL of 0.5 M EDTA to stop the reaction.
-
Add 30 µL of 5 M LiCl, mix thoroughly, and incubate at -20°C for at least 30 minutes.
-
Centrifuge at max speed (e.g., >12,000 x g) at 4°C for 15-30 minutes to pellet the RNA.
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet by adding 500 µL of ice-cold 70% ethanol. Centrifuge for 5 minutes.
-
Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the purified mRNA pellet in an appropriate volume of nuclease-free water.
-
Determine the concentration and purity using a spectrophotometer (e.g., NanoDrop).
Note: For higher purity, especially for clinical applications, chromatographic methods like affinity chromatography using an oligo-dT matrix are recommended to specifically isolate the polyadenylated mRNA.[22][]
Functional Benefits of Cap 1 Structure
The 2'-O-methylation of the first nucleotide (Cap 1) is a critical modification that allows the host cell to distinguish its own mRNA from foreign or viral RNA, thereby preventing activation of innate immune sensors like RIG-I and enhancing translation.
Protocol 4: Quality Control - Assessing Capping Efficiency by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a precise method to quantify capping efficiency. It often involves using an RNase to cleave the 5' end of the mRNA, followed by analysis of the resulting fragments.[24]
Brief Methodology:
-
Enzymatic Digestion: Treat a known amount of purified mRNA with an enzyme like RNase H in the presence of a specific DNA oligonucleotide that targets a region near the 5' end. This releases a short 5'-terminal RNA fragment.[19][24]
-
Sample Preparation: Purify the resulting small RNA fragments using a suitable method like silica column purification.[24]
-
LC-MS Analysis: Analyze the purified fragments using ion-pair reversed-phase liquid chromatography coupled to a mass spectrometer.
-
Quantification: The mass spectrometer can distinguish between the capped (m7GpppN...) and uncapped (pppN...) fragments based on their different mass-to-charge ratios. By integrating the peak areas for both species, the percentage of capped mRNA can be accurately calculated.[24]
Protocol 5: mRNA Formulation with Lipid Nanoparticles (LNPs)
For in vivo delivery, mRNA must be encapsulated to protect it from degradation and facilitate cellular uptake. LNPs are the leading delivery system for mRNA therapeutics.[25][]
Materials:
-
Purified mRNA in an appropriate buffer (e.g., 10 mM citrate buffer, pH 3.0-4.0).[27]
-
Lipid mixture in ethanol: This typically consists of four components at a specific molar ratio (e.g., 50:10:38.5:1.5).[27][28]
-
Ionizable cationic lipid
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid
-
-
Microfluidic mixing device (e.g., NanoAssemblr) or a manual mixing setup.[]
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation: Dissolve the lipid components in 100% ethanol to create the lipid stock solution.[28] Dilute the purified mRNA to the desired concentration in an acidic aqueous buffer (e.g., citrate buffer).[27]
-
Mixing/Formulation: The key step is the rapid mixing of the ethanolic lipid solution with the aqueous mRNA solution.
-
Microfluidic Method: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and mount them on a microfluidic mixing device. Set the flow rates (e.g., a 3:1 aqueous:ethanol flow rate ratio) to induce rapid, controlled nanoprecipitation and self-assembly of the LNPs.[]
-
Manual Method: For small-scale preparations, the lipid mix can be rapidly added to the RNA solution while vigorously pipetting or vortexing.[27][28]
-
-
Maturation and Neutralization: The resulting LNP solution becomes cloudy.[28] It should be diluted or dialyzed against a neutral pH buffer (like PBS) to neutralize the ionizable lipids and stabilize the particles.[28]
-
Concentration and Sterilization: Concentrate the LNP suspension and sterilize by filtering through a 0.22 µm filter.
-
Characterization: Characterize the formulated mRNA-LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.[25][29] Store at 4°C (short-term) or -80°C (long-term).
References
- 1. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 2. cphi-online.com [cphi-online.com]
- 5. RNAT7 < Lab < TWiki [barricklab.org]
- 6. Comparing Capping - Aldevron Thought Leadership [aldevron.com]
- 7. Enzymatic Capping: Process, Pros, and Cons - Areterna LLC [areterna.com]
- 8. CleanCap® Reagent AG | TriLink Customer Portal [shop.trilinkbiotech.com]
- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 10. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ARCA | TriLink Customer Portal [shop.trilinkbiotech.com]
- 12. Co-transcriptional capping [takarabio.com]
- 13. TriLink BioTechnologies® debuts its first mRNA synthesis kit with CleanCap® capping technology; Celebrates launch with kit donations to top academic institutions :: Maravai LifeSciences Holdings, Inc. (MRVI) [investors.maravai.com]
- 14. abacusdx.com [abacusdx.com]
- 15. CleanCap [baseclick.eu]
- 16. apexbt.com [apexbt.com]
- 17. trilinkbiotech.com [trilinkbiotech.com]
- 18. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 19. benchchem.com [benchchem.com]
- 20. neb.com [neb.com]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances and Innovations in the Preparation and Purification of In Vitro-Transcribed-mRNA-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 27. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 29. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Multi-step Synthesis of Inositol Trisphosphates Using Bis(2-cyanoethyl) diisopropylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of inositol trisphosphates, specifically D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), utilizing Bis(2-cyanoethyl) diisopropylphosphoramidite as the key phosphorylating agent. Ins(1,4,5)P₃ is a critical second messenger involved in intracellular calcium signaling, making its synthesis and the generation of its analogs vital for research in cellular biology and the development of novel therapeutics.
Introduction
Inositol phosphates are a class of signaling molecules pivotal to numerous cellular functions, including signal transduction, cell proliferation, and apoptosis. The specific phosphorylation pattern on the myo-inositol ring determines their biological activity. The chemical synthesis of these molecules is essential for producing molecular probes to investigate their roles in signaling pathways and for creating potential therapeutic agents.
The synthesis of a specific inositol polyphosphate like Ins(1,4,5)P₃ is a complex undertaking due to the presence of six hydroxyl groups on the myo-inositol scaffold. A successful synthesis relies on a strategic sequence of protection, phosphorylation, and deprotection steps to ensure the correct regiochemistry of the final product. This protocol focuses on the use of phosphoramidite chemistry, a highly efficient method for phosphorylation, employing this compound.
Inositol Trisphosphate Signaling Pathway
The inositol phosphate signaling cascade is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid. This enzymatic cleavage generates two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃)[1]. While DAG remains in the plasma membrane to activate protein kinase C (PKC), Ins(1,4,5)P₃ is a soluble molecule that diffuses into the cytosol[1].
In the cytosol, Ins(1,4,5)P₃ binds to its specific receptor, the Ins(1,4,5)P₃ receptor (InsP₃R), which is a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER)[1][2]. This binding event triggers the opening of the channel, leading to a rapid release of stored calcium ions (Ca²⁺) from the ER into the cytoplasm[1]. The resulting increase in intracellular Ca²⁺ concentration modulates a wide array of cellular processes, including muscle contraction, metabolism, gene transcription, and apoptosis[3][4]. The signal is terminated through the metabolism of Ins(1,4,5)P₃ by either dephosphorylation to inositol bisphosphate or phosphorylation to higher inositol polyphosphates.
References
Application Notes and Protocols for the Preparation of Fully Protected Deoxynucleoside 3'-Phosphoramidite Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. The phosphoramidite method, being the gold standard for this process, relies on the sequential addition of high-quality deoxynucleoside 3'-phosphoramidite building blocks.[] The success of oligonucleotide synthesis is critically dependent on the purity and stability of these building blocks. "Fully protected" phosphoramidites, which have all reactive sites on the nucleobase shielded, are employed to minimize side reactions, such as cyanoethylation, during oligonucleotide synthesis.[2][3]
These application notes provide a comprehensive guide to the preparation of fully protected deoxynucleoside 3'-phosphoramidite building blocks for thymidine (dT), 2'-deoxycytidine (dC), 2'-deoxyadenosine (dA), and 2'-deoxyguanosine (dG). The protocols detailed herein cover the three key synthetic steps: protection of the 5'-hydroxyl group, protection of the exocyclic amino groups of the nucleobases, and the final phosphitylation of the 3'-hydroxyl group.
Overall Synthesis Workflow
The synthesis of fully protected deoxynucleoside 3'-phosphoramidites follows a multi-step pathway for each of the four standard deoxynucleosides. The general workflow involves the protection of the 5'-hydroxyl group, followed by the protection of the nucleobase's exocyclic amine (for dA, dC, and dG), and finally, the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.
Data Presentation: Summary of Reactions and Yields
The following tables summarize the key quantitative data for each step in the synthesis of the four fully protected deoxynucleoside 3'-phosphoramidites.
Table 1: Synthesis of Fully Protected Thymidine Phosphoramidite (Bz-T)
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 1 | N3-Benzoylation | Benzoyl Chloride, TMS-Cl | Pyridine | 2-4 | RT | Quantitative |
| 2 | 5'-O-DMT Protection | DMTr-Cl | Pyridine | 5 | RT | 98 |
| 3 | 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, 1H-Tetrazole | Dichloromethane | 3 | RT | 73 |
Table 2: Synthesis of Fully Protected Deoxycytidine Phosphoramidite (Phth-dC)
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 1 | 5'-O-DMT Protection | DMTr-Cl | Pyridine | 4-6 | RT | ~95 |
| 2 | N4-Phthaloylation | Phthaloyl Chloride, Diisopropylethylamine | THF | 2 | RT | 83 |
| 3 | 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, 1H-Tetrazole | Dichloromethane | 2-3 | RT | ~90 |
Table 3: Synthesis of Fully Protected Deoxyadenosine Phosphoramidite (Phth-dA)
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 1 | 5'-O-DMT Protection | DMTr-Cl | Pyridine | 4-6 | RT | ~95 |
| 2 | N6-Phthaloylation | Phthaloyl Chloride, Diisopropylethylamine | THF | 2 | RT | 61 |
| 3 | 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, 1H-Tetrazole | Dichloromethane | 2-3 | RT | ~90 |
Table 4: Synthesis of Fully Protected Deoxyguanosine Phosphoramidite (iBu-dibe-dG)
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 1 | 3',5'-OH Protection | TBDMS-Cl, Imidazole | DMF | 12-16 | RT | ~90 |
| 2 | N2-Isobutyryl & O6 Protection | Isobutyric anhydride, Glyoxal | Pyridine | 4 | RT | 98 |
| 3 | 3',5'-OH Deprotection | Et3N·3HF | THF | 12 | RT | ~85 |
| 4 | 5'-O-DMT Protection | DMTr-Cl | Pyridine | 5 | RT | 60 |
| 5 | 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, 1H-Tetrazole | Dichloromethane | 3 | RT | 93 |
Experimental Protocols
I. Synthesis of N³-Benzoyl-5'-O-DMT-thymidine-3'-phosphoramidite
This protocol outlines the three main steps for the preparation of the fully protected thymidine phosphoramidite.
Protocol 1: N³-Benzoylation of Thymidine [2][4]
-
Suspend 2'-deoxythymidine in anhydrous pyridine.
-
Add chlorotrimethylsilane dropwise at room temperature to transiently protect the hydroxyl groups.
-
After stirring for 2 hours, add benzoyl chloride dropwise and continue stirring for an additional 2 hours.
-
Cool the reaction mixture in an ice bath and quench with water, followed by concentrated ammonium hydroxide to hydrolyze the silyl ethers.
-
Concentrate the mixture and purify the resulting N³-benzoyl-2'-deoxythymidine by silica gel chromatography.
Protocol 2: 5'-O-Dimethoxytritylation of N³-Benzoyl-thymidine [4][5]
-
Co-evaporate N³-benzoyl-thymidine with anhydrous pyridine to remove residual water.
-
Dissolve the dried nucleoside in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMTr-Cl) in portions and stir at room temperature for 5 hours.
-
Quench the reaction by adding methanol.
-
Partition the mixture between chloroform and aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography to obtain N³-benzoyl-5'-O-DMT-thymidine.
Protocol 3: 3'-Phosphitylation of N³-Benzoyl-5'-O-DMT-thymidine [4]
-
Dry N³-benzoyl-5'-O-DMT-thymidine by co-evaporation with anhydrous pyridine and then anhydrous acetonitrile.
-
Dissolve the dried compound in anhydrous dichloromethane.
-
Add 1H-tetrazole and diisopropylamine, followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature for 3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with chloroform, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the crude product by precipitation from cold hexanes to yield the final phosphoramidite.
II. Synthesis of N⁴-Phthaloyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite
The synthesis of the fully protected deoxycytidine phosphoramidite involves protection of the 5'-hydroxyl, followed by N-protection and phosphitylation.
Protocol 4: 5'-O-Dimethoxytritylation of 2'-Deoxycytidine
-
Follow the procedure outlined in Protocol 2, using 2'-deoxycytidine as the starting material.
Protocol 5: N⁴-Phthaloylation of 5'-O-DMT-2'-deoxycytidine [2][4]
-
Dissolve 5'-O-DMT-2'-deoxycytidine in anhydrous tetrahydrofuran (THF).
-
Add diisopropylethylamine (DIPEA) and cool the solution to 0°C.
-
Add phthaloyl chloride dropwise and stir the reaction at room temperature for 2 hours.
-
Quench the reaction with water and extract the product with chloroform.
-
Wash the organic layer with aqueous sodium bicarbonate and brine, then dry over sodium sulfate.
-
Purify the product by silica gel chromatography.
Protocol 6: 3'-Phosphitylation of N⁴-Phthaloyl-5'-O-DMT-2'-deoxycytidine
-
Follow the procedure outlined in Protocol 3, using N⁴-phthaloyl-5'-O-DMT-2'-deoxycytidine as the starting material.
III. Synthesis of N⁶-Phthaloyl-5'-O-DMT-2'-deoxyadenosine-3'-phosphoramidite
The preparation of the fully protected deoxyadenosine phosphoramidite is analogous to that of deoxycytidine.
Protocol 7: 5'-O-Dimethoxytritylation of 2'-Deoxyadenosine
-
Follow the procedure outlined in Protocol 2, using 2'-deoxyadenosine as the starting material.
Protocol 8: N⁶-Phthaloylation of 5'-O-DMT-2'-deoxyadenosine [2][4]
-
Follow the procedure outlined in Protocol 5, using 5'-O-DMT-2'-deoxyadenosine as the starting material.
Protocol 9: 3'-Phosphitylation of N⁶-Phthaloyl-5'-O-DMT-2'-deoxyadenosine
-
Follow the procedure outlined in Protocol 3, using N⁶-phthaloyl-5'-O-DMT-2'-deoxyadenosine as the starting material.
IV. Synthesis of N²-Isobutyryl-O⁶-[1,2-di(isobutyryloxy)ethylene]-5'-O-DMT-2'-deoxyguanosine-3'-phosphoramidite
The synthesis of the fully protected deoxyguanosine phosphoramidite requires a more elaborate protection strategy to prevent side reactions.
Protocol 10: 3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxyguanosine
-
Dissolve 2'-deoxyguanosine in anhydrous dimethylformamide (DMF).
-
Add imidazole followed by tert-butyldimethylsilyl chloride (TBDMS-Cl) and stir at room temperature overnight.
-
Quench the reaction with methanol and partition between ethyl acetate and water.
-
Dry the organic layer and purify by silica gel chromatography.
Protocol 11: N²-Isobutyryl-O⁶-[1,2-di(isobutyryloxy)ethylene]-3',5'-di-O-TBDMS-2'-deoxyguanosine [4]
-
To the 3',5'-di-O-TBDMS-2'-deoxyguanosine, add glyoxal and co-evaporate with anhydrous pyridine.
-
Dissolve the residue in anhydrous pyridine and stir for 3 hours at room temperature.
-
Add isobutyric anhydride and continue stirring for 1 hour.
-
Quench with saturated aqueous sodium bicarbonate and extract with chloroform.
-
Purify the product by silica gel chromatography.
Protocol 12: N²-Isobutyryl-O⁶-[1,2-di(isobutyryloxy)ethylene]-2'-deoxyguanosine [4]
-
Dissolve the fully protected nucleoside from Protocol 11 in anhydrous THF.
-
Add triethylamine and triethylamine trihydrofluoride (Et₃N·3HF) and stir at room temperature for 12 hours.
-
Partition the mixture between a chloroform-isopropanol mixture and aqueous sodium bicarbonate.
-
Dry the organic layer and purify by silica gel chromatography.
Protocol 13: 5'-O-Dimethoxytritylation of N²-Isobutyryl-O⁶-[1,2-di(isobutyryloxy)ethylene]-2'-deoxyguanosine [2]
-
Follow the procedure outlined in Protocol 2, using the product from Protocol 12 as the starting material.
Protocol 14: 3'-Phosphitylation of N²-Isobutyryl-O⁶-[1,2-di(isobutyryloxy)ethylene]-5'-O-DMT-2'-deoxyguanosine [2]
-
Follow the procedure outlined in Protocol 3, using the product from Protocol 13 as the starting material.
Conclusion
The protocols described in these application notes provide a comprehensive framework for the synthesis of fully protected deoxynucleoside 3'-phosphoramidite building blocks. The use of robust protecting group strategies, particularly for the exocyclic amines of dA, dC, and dG, is crucial for minimizing side reactions and ensuring the synthesis of high-fidelity oligonucleotides. The provided quantitative data and detailed methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of nucleic acid chemistry and drug development. Adherence to anhydrous conditions and careful purification at each step are paramount to achieving high yields of pure phosphoramidite building blocks, which are essential for the successful automated synthesis of oligonucleotides.
References
- 2. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Covalent Linking of Oligonucleotides to Phenanthroline-Copper Chelates: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the covalent conjugation of oligonucleotides to 1,10-phenanthroline (phen), a powerful chelating agent that forms a potent chemical nuclease upon complexation with copper. By attaching this nuclease activity to a sequence-specific oligonucleotide, researchers can achieve targeted cleavage of DNA or RNA. This technology has significant applications in molecular biology, genomics, and the development of novel therapeutics, such as antisense agents and artificial restriction enzymes.[1][2][3] We detail the underlying mechanism of action, provide step-by-step protocols for synthesis and analysis, and present quantitative data to guide experimental design.
Mechanism of Action: Targeted Oxidative Cleavage
The nuclease activity of the 1,10-phenanthroline-copper complex is a well-established process involving the generation of reactive oxygen species (ROS) that induce strand scission.[3] The oligonucleotide component of the conjugate serves as a targeting vehicle, binding to a complementary DNA or RNA sequence through Watson-Crick hybridization.[1][2]
The key steps are:
-
Complex Formation: 1,10-phenanthroline chelates copper ions, typically forming a [Cu(phen)₂]²⁺ complex, although 1:1 complexes are also active.[4][5]
-
Reduction: In the presence of a reducing agent (e.g., ascorbate, 3-mercaptopropionic acid) and molecular oxygen, the inactive Cu(II) is reduced to the active Cu(I) state.[3][6]
-
ROS Generation: The Cu(I) complex catalyzes the reduction of molecular oxygen, generating ROS, such as hydroxyl radicals or a copper-oxo species, in close proximity to the target nucleic acid.[3][7]
-
Oxidative Attack: The generated ROS attack the deoxyribose or ribose sugar backbone of the target nucleic acid, primarily oxidizing the C1′, C4′, and C5′ positions.[4] This oxidative damage leads to the cleavage of the phosphodiester bond and results in DNA or RNA strand scission.
Synthesis of Phenanthroline-Oligonucleotide Conjugates
The covalent attachment of a phenanthroline derivative to an oligonucleotide is a critical step. Two common and effective strategies are post-synthetic conjugation via a phosphoramidate linkage and modular synthesis using click chemistry.
Protocol 2.1: Post-Synthetic Conjugation via Phosphoramidate Linkage
This method attaches a phenanthroline derivative to the 5'-phosphate of a synthesized oligonucleotide.[1][2] It involves activating the terminal phosphate and then coupling it to an amine-functionalized phenanthroline.
Materials:
-
5'-Phosphate-modified oligonucleotide, purified
-
5-Glycylamido-1,10-phenanthroline
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Imidazole
-
Appropriate buffers (e.g., pH 7.0 imidazole buffer)
-
Purification system (e.g., HPLC or PAGE)
Methodology:
-
Oligonucleotide Activation:
-
Dissolve the 5'-phosphorylated oligonucleotide in an aqueous imidazole buffer (e.g., 0.2 M imidazole, pH 7.0).
-
Add a fresh solution of EDC (water-soluble carbodiimide) to the oligonucleotide solution.
-
Incubate the reaction for 1-2 hours at room temperature to form the 5'-phosphorimidazolide derivative.
-
Quench the reaction and precipitate the activated oligonucleotide using ethanol or isopropanol.
-
-
Coupling Reaction:
-
Dissolve the activated oligonucleotide pellet in a suitable buffer.
-
Add an excess of 5-glycylamido-1,10-phenanthroline.
-
Allow the coupling reaction to proceed overnight at room temperature or 37°C.
-
-
Purification:
-
Purify the final phenanthroline-oligonucleotide conjugate using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE) to remove unreacted starting materials.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
-
Protocol 2.2: Modular Synthesis via Click Chemistry
Click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and modular approach for conjugation.[8] This requires an oligonucleotide modified with an alkyne group and a phenanthroline derivative carrying an azide handle (or vice versa).
Materials:
-
Alkyne-modified oligonucleotide (e.g., with a 5'-hexynyl group), purified
-
Azide-modified phenanthroline derivative
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (or another Cu(I) reducing/stabilizing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional, but recommended)
-
Aqueous buffer system (e.g., phosphate or HEPES buffer)
-
Purification system (e.g., HPLC or PAGE)
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in the chosen buffer.
-
Add the azide-modified phenanthroline derivative, typically in a slight molar excess.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the catalyst solution by mixing CuSO₄ with sodium ascorbate. The ascorbate reduces Cu(II) to the catalytic Cu(I) species. Adding a ligand like TBTA can prevent catalyst degradation and improve efficiency.
-
-
Click Reaction:
-
Add the freshly prepared catalyst solution to the oligonucleotide/phenanthroline mixture.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction is often rapid.
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using reverse-phase HPLC or PAGE.
-
-
Characterization:
-
Confirm the product using mass spectrometry and analytical HPLC.
-
Applications: In Vitro DNA Cleavage Assay
A primary application of these conjugates is to achieve sequence-specific cleavage of a target DNA molecule. The following protocol outlines a typical in vitro cleavage experiment.[1][6]
Materials:
-
Phenanthroline-oligonucleotide conjugate
-
Target DNA (e.g., a 5'- or 3'-radiolabeled single-stranded or double-stranded DNA fragment, or a supercoiled plasmid)
-
Hybridization buffer (e.g., Tris-HCl, NaCl, EDTA)
-
Copper(II) sulfate (CuSO₄) solution
-
Reducing agent solution (e.g., sodium ascorbate or 3-mercaptopropionic acid)
-
Denaturing loading buffer (e.g., formamide, EDTA, tracking dyes)
-
Denaturing polyacrylamide gel (sequencing gel)
Methodology:
-
Hybridization:
-
Mix the phenanthroline-oligonucleotide conjugate with the target DNA in hybridization buffer. Use a slight molar excess of the conjugate to ensure all target DNA is bound.
-
Heat the mixture to 90°C for 2-3 minutes to denature any secondary structures.
-
Allow the mixture to cool slowly to room temperature to facilitate hybridization.
-
-
Cleavage Reaction:
-
Add CuSO₄ to the hybridized sample to the desired final concentration (typically in the low micromolar range).
-
Initiate the cleavage reaction by adding the reducing agent.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 30 minutes to several hours).
-
-
Reaction Quenching:
-
Stop the reaction by adding a chelating agent like EDTA or by immediately adding denaturing loading buffer and flash-freezing.
-
-
Analysis:
-
Denature the samples by heating at 90°C for 5 minutes in denaturing loading buffer.
-
Separate the cleavage products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the results by autoradiography (for radiolabeled DNA) or an appropriate staining method. The appearance of bands smaller than the full-length target indicates successful cleavage.
-
Quantitative Data Summary
The efficacy of phenanthroline-copper complexes and their conjugates depends on both their ability to bind DNA and their efficiency in promoting cleavage. The tables below summarize representative quantitative data from the literature.
Table 1: DNA Binding Constants of Phenanthroline-Copper Complexes
| Complex/Ligand | DNA Type | Binding Constant (Kb) [M⁻¹] | Binding Mode | Reference |
| [Cu(phen)₂(H₂O)]²⁺ | Calf Thymus | 2.1 x 10⁴ | Minor Groove | [9] |
| [Cu(dpq)(H₂O)]²⁺ | Calf Thymus | 2.5 x 10⁵ | Minor Groove | [9] |
| [Cu(dppz)(H₂O)]²⁺ | Calf Thymus | 1.1 x 10⁶ | Major Groove | [9] |
| [Cu(DPQ)(Phen)]²⁺ | Calf Thymus | ~10⁷ | Intercalation | [6] |
| [Cu(DPPZ)(Phen)]²⁺ | Calf Thymus | ~10⁷ | Intercalation | [6] |
| (phen = 1,10-phenanthroline; dpq = dipyrido[3,2-d:2',3'-f]quinoxaline; dppz = dipyrido[3,2-a:2',3'-c]phenazine; DPQ = dipyridoquinoxaline; DPPZ = dipyridophenazine) |
Table 2: Nuclease Activity and Cleavage Efficiency
| Conjugate / Complex | Target | Conditions | Cleavage Efficiency | Reference |
| Oligo-Phen-Cu²⁺ | lac Operon Sequence | + 3-mercaptopropionic acid | Site-specific cleavage observed | [2] |
| [Cu(DPQ)(Phen)]²⁺ (5 µM) | pUC19 Plasmid | + 1 mM Ascorbate, 30 min | Complete digestion | [6] |
| [Cu(DPPN)(Phen)]²⁺ (10 µM) | pUC19 Plasmid | + 1 mM Ascorbate, 30 min | Low/partial digestion | [6] |
| AMN-TFO Hybrid | dsDNA | + Ascorbate | Up to 34% cleavage of target | [8] |
| (DPPN = benzo[i]dipyridophenazine; AMN-TFO = Artificial Metallonuclease-Triplex-Forming Oligonucleotide) |
Considerations for Drug Development and Research
-
Ligand Modification: Substituting the phenanthroline ring can significantly enhance nuclease activity. For example, methyl groups at positions other than 2 and 9 increase efficiency.[10] Fluorinated substituents may confer activity even in the absence of external reducing agents.[5]
-
Linker Design: The nature and length of the linker between the oligonucleotide and the phenanthroline moiety can impact hybridization stability and cleavage efficiency.
-
Stability: The stability of the conjugate in biological media is crucial for therapeutic applications. Modifications to the oligonucleotide backbone (e.g., phosphorothioates, 2'-O-methyl) can increase resistance to endogenous nucleases.
-
Cellular Uptake: For in vivo applications, poor cellular uptake of highly charged oligonucleotides is a major hurdle. Conjugation to cell-penetrating peptides, lipids (e.g., cholesterol), or other ligands can improve delivery.[11][12]
References
- 1. Nuclease activity of 1,10-phenanthroline-copper: sequence-specific targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclease activity of 1,10-phenanthroline-copper: sequence-specific targeting [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of DNA cleavage by copper complexes of 3-Clip-Phen and of its conjugate with a distamycin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forty Years after the Discovery of Its Nucleolytic Activity: [Cu(phen)2 ]2+ Shows Unattended DNA Cleavage Activity upon Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cleaving DNA with DNA: Cooperative Tuning of Structure and Reactivity Driven by Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative DNA Cleavage with Clip-Phenanthroline Triplex-Forming Oligonucleotide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA cleavage in red light promoted by copper(II) complexes of alpha-amino acids and photoactive phenanthroline bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing the targeted chemical nuclease activity of 1,10-phenanthroline-copper by ligand modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oligonucleotide conjugates for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Modular Synthesis of Trifunctional Peptide-oligonucleotide Conjugates via Native Chemical Ligation [frontiersin.org]
Application Notes and Protocols: Synthesis and Evaluation of Glutamate Carboxypeptidase II (GCPII) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a zinc metalloenzyme with significant roles in both neuroscience and oncology. In the nervous system, GCPII hydrolyzes the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) to produce N-acetylaspartate and glutamate.[1][2] Overactivity of GCPII can lead to excessive glutamate levels, contributing to excitotoxicity implicated in various neurological disorders.[3] Consequently, inhibitors of GCPII are being actively investigated as potential therapeutics for conditions such as neuropathic pain, stroke, and amyotrophic lateral sclerosis.[4][5]
In the context of oncology, GCPII/PSMA is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for both diagnostic imaging and targeted therapy.[3][6] The development of potent and specific inhibitors has been pivotal in advancing PSMA-targeted radiopharmaceuticals for PET imaging and radioligand therapy of prostate cancer.[7][8]
This document provides detailed application notes and protocols for the synthesis of key classes of GCPII inhibitors and for the in vitro evaluation of their inhibitory activity. The main classes of inhibitors covered include urea-based, thiol-based, and phosphonate-based compounds, each featuring a distinct zinc-binding group that is crucial for their interaction with the enzyme's active site.[3][9]
Data Presentation: Inhibitory Potency of GCPII Inhibitors
The following table summarizes the in vitro inhibitory potency of representative GCPII inhibitors from different chemical classes. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparing the efficacy of these compounds.
| Inhibitor Name/Class | Structure | IC50 (nM) | Ki (nM) | Reference |
| Urea-Based | ||||
| ZJ-43 | N-[[[(1S)-1-Carboxy-3-methylbutyl]amino]carbonyl]-L-glutamic acid | 0.8 | [1] | |
| DCIBzL | (S)-2-(3-((S)-1-Carboxy-5-(4-iodobenzamido)pentyl)ureido)pentanedioic acid | 0.01 | [1] | |
| DCMC | (S)-2-(3-((R)-1-Carboxy-2-(methylthio)ethyl)ureido)pentanedioic acid | 17 | [10] | |
| DCIT | (S)-2-(3-((S)-1-Carboxy-2-(4-hydroxy-3-iodophenyl)ethyl)ureido)pentanedioic acid | 0.5 | [10] | |
| Thiol-Based | ||||
| 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) | 90 | [2][9] | ||
| 2-(3-carboxybenzyloxy)-5-(mercaptomethyl)benzoic acid | Single-digit nM | [10] | ||
| 3-(2-mercaptoethyl)biphenyl-2,3'-dicarboxylic acid | Single-digit nM | [10] | ||
| Phosphonate-Based | ||||
| 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | 0.3 | [9] | ||
| Hydroxamate-Based | ||||
| 2-(hydroxycarbamoylmethyl)pentanedioic acid | 220 | [11] |
Experimental Protocols
Protocol 1: General Synthesis of Urea-Based GCPII Inhibitors
This protocol describes a general method for synthesizing unsymmetrical urea-based GCPII inhibitors, adapted from the synthesis of ZJ-43 analogs.[1] The core reaction involves the formation of an isocyanate from an amino acid ester, followed by reaction with a second amino acid moiety.
Materials:
-
L-Leucine methyl ester hydrochloride
-
Triphosgene
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
L-Glutamic acid di-tert-butyl ester hydrochloride
-
Dimethylformamide (DMF), anhydrous
-
Lithium hydroxide (LiOH)
-
Acetonitrile (CH3CN)
-
Water (H2O)
-
Hydrochloric acid (HCl), 1N
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Isocyanate Formation:
-
Suspend L-Leucine methyl ester hydrochloride in anhydrous CH2Cl2 under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the suspension to -78 °C.
-
Add triphosgene (0.4 equivalents) to the suspension.
-
Slowly add triethylamine (2.2 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the isocyanate intermediate can be monitored by TLC.
-
-
Urea Formation:
-
In a separate flask, dissolve L-Glutamic acid di-tert-butyl ester hydrochloride in anhydrous DMF.
-
Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt.
-
Add the solution of the second amino acid ester to the freshly prepared isocyanate solution at room temperature.
-
Stir the reaction mixture overnight.
-
-
Work-up and Purification of the Protected Urea:
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected urea derivative.
-
-
Deprotection:
-
Dissolve the purified protected urea in a mixture of CH3CN and H2O.
-
Add an excess of LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~2 with 1N HCl.
-
Extract the final product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the final diacid inhibitor.
-
Protocol 2: Synthesis of 2-(3-Mercaptopropyl)pentanedioic Acid (2-MPPA)
This protocol outlines the synthesis of the thiol-based GCPII inhibitor 2-MPPA. The synthesis involves the Michael addition of a thiol equivalent to a glutamate derivative.
Materials:
-
Diethyl 2-oxoglutaconate
-
Thioacetic acid
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Michael Addition:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add thioacetic acid at 0 °C.
-
Add diethyl 2-oxoglutaconate dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification of the Thioacetate Intermediate:
-
Neutralize the reaction mixture with hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO4.
-
Concentrate the solution and purify the resulting diethyl 2-(acetylthio)propylpentanedioate by column chromatography.
-
-
Hydrolysis (Deprotection):
-
Dissolve the purified thioacetate intermediate in a solution of sodium hydroxide in water and ethanol.
-
Heat the mixture to reflux for several hours until the hydrolysis of both the ester and thioester groups is complete.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield 2-(3-mercaptopropyl)pentanedioic acid.
-
Protocol 3: GCPII Enzyme Inhibition Assay (Radioenzymatic)
This protocol describes a widely used radioenzymatic assay to determine the inhibitory potency (IC50) of compounds against GCPII. The assay measures the hydrolysis of radiolabeled N-acetyl-L-aspartyl-[³H]-L-glutamate (³H-NAAG).[3][12]
Materials:
-
Recombinant human GCPII enzyme
-
³H-NAAG (radiolabeled substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Cobalt chloride (CoCl2)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
AG1-X8 ion-exchange resin (or similar)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of recombinant human GCPII in Tris-HCl buffer.
-
Prepare serial dilutions of the test inhibitors in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare a solution of ³H-NAAG in the assay buffer. The final concentration in the assay should be close to its Km value.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
CoCl2 solution (to a final concentration of ~1 mM)
-
A specific volume of the inhibitor dilution (or buffer for control wells).
-
A specific volume of the GCPII enzyme solution.
-
-
Pre-incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ³H-NAAG solution to each well.
-
-
Reaction Termination and Product Separation:
-
Incubate the reaction mixture at 37 °C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold stop buffer (e.g., sodium phosphate buffer).
-
Prepare a column or a 96-well filter plate with the AG1-X8 ion-exchange resin to separate the unreacted ³H-NAAG from the cleaved [³H]glutamate product. The resin will retain the negatively charged substrate, while the product will be in the flow-through.
-
Apply the reaction mixture to the resin and collect the eluate.
-
-
Quantification:
-
Add the eluate to a scintillation vial or a suitable plate containing scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is proportional to the amount of [³H]glutamate produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: General synthetic pathway for urea-based GCPII inhibitors.
Caption: Mechanism of GCPII inhibition by a urea-based inhibitor.
References
- 1. Bioisosterism of Urea-Based GCPII Inhibitors: Synthesis and Structure-Activity Relationships Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of thiol-based inhibitors of glutamate carboxypeptidase II: discovery of an orally active GCP II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Constrained Phosphoramidate Inhibitors of Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 12. Measurement of glutamate carboxypeptidase II (NAALADase) enzyme activity by the hydrolysis of [³H]-N-acetylaspartylglutamate (NAAG) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency for Bis(2-cyanoethyl) diisopropylphosphoramidite Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the coupling efficiency of Bis(2-cyanoethyl) diisopropylphosphoramidite reactions for the 5'-phosphorylation of synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a phosphorylating reagent used in solid-phase oligonucleotide synthesis.[1][2][3] Its primary function is to introduce a 5'-terminal phosphate group to a synthetic DNA or RNA oligomer.[1] This chemical phosphorylation is often preferred over enzymatic methods for its scalability and control, which is crucial for applications like gene construction, PCR, and mutagenesis.[1]
Q2: How does the phosphoramidite coupling reaction work for this reagent?
The reaction follows the standard phosphoramidite chemistry cycle used in oligonucleotide synthesis.[4][5] The process involves four main steps:
-
Detritylation (Deblocking): The 5'-hydroxyl protecting group (typically a dimethoxytrityl or DMT group) is removed from the terminal nucleoside of the solid-support-bound oligonucleotide, exposing a free 5'-hydroxyl group.[4][5]
-
Coupling: The this compound is activated by a weak acid, such as a tetrazole-type activator. The free 5'-hydroxyl group of the oligonucleotide then attacks the activated phosphoramidite, forming a phosphite triester linkage.[5][6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent reaction cycles, which would lead to deletion sequences.[6][7]
-
Oxidation: The unstable phosphite triester is oxidized to a stable pentavalent phosphate triester using an oxidizing agent like iodine in the presence of water.[5][6]
Q3: What are the critical factors for achieving high coupling efficiency?
The most critical factor for a successful coupling reaction is the maintenance of strictly anhydrous conditions for all reagents and solvents.[8][9][10] Moisture can hydrolyze the phosphoramidite and the activated intermediate, preventing the desired reaction with the 5'-hydroxyl group of the oligonucleotide.[8][10][] Other key factors include the purity and stability of the phosphoramidite, the choice and concentration of the activator, and the coupling time.[9][][12]
Troubleshooting Guide
Problem: Low Phosphorylation Efficiency
Q4: My final analysis shows a low yield of the 5'-phosphorylated oligonucleotide. What are the likely causes and how can I troubleshoot this?
Low phosphorylation efficiency is a common problem that can often be traced back to reagent quality or reaction conditions.
-
Moisture Contamination: This is the most frequent cause of low coupling efficiency.[8][9][10] Water competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite.[8][10]
-
Degraded Reagents:
-
Phosphoramidite: this compound can degrade if not stored properly or if solutions are kept for extended periods. It should be stored as a dry solid at -20°C.[9][13][14]
-
Activator: The activator can also degrade over time, losing its potency.[12]
-
Solution: Prepare fresh activator solutions regularly.[12]
-
-
-
Suboptimal Activator or Coupling Time:
-
Solution: Ensure you are using the recommended activator at the correct concentration. For standard couplings, a tetrazole-type activator is common. You may also need to increase the coupling time to ensure the reaction goes to completion.[]
-
Problem: Unexpected Peaks in Chromatographic Analysis
Q5: I am observing n-1 species or other unexpected peaks in my HPLC or mass spectrometry results. What could be the cause?
-
Incomplete Capping: If the capping step is inefficient, unreacted 5'-hydroxyl groups will be available for reaction in the next cycle, leading to deletion sequences (n-1).[8]
-
Side Reactions:
Data Presentation
Table 1: General Recommendations for Reagent Concentrations
| Reagent | Recommended Concentration | Solvent |
| This compound | 0.1 M | Anhydrous Acetonitrile (ACN) |
| Activator (e.g., ETT, BTT) | 0.25 M - 0.5 M | Anhydrous Acetonitrile (ACN) |
| Capping Reagent A (Acetic Anhydride/Lutidine) | Varies by synthesizer manufacturer | Tetrahydrofuran (THF) |
| Capping Reagent B (N-Methylimidazole) | Varies by synthesizer manufacturer | Tetrahydrofuran (THF) |
| Oxidizer (Iodine) | 0.02 M - 0.1 M | THF/Pyridine/Water |
| Deblocking Agent (TCA or DCA) | 2-3% | Dichloromethane (DCM) |
Table 2: Recommended Coupling Times
| Activator Type | Typical Coupling Time | Expected Efficiency | Notes |
| Standard (e.g., ETT) | 30 - 60 seconds | >98% | A good starting point for routine phosphorylation.[6] |
| Extended | 2 - 5 minutes | >99% | May be necessary to maximize efficiency, especially with long oligos. |
Experimental Protocols
Protocol 1: General Phosphoramidite Coupling Cycle for 5'-Phosphorylation
This protocol outlines the steps for a single coupling cycle on an automated DNA/RNA synthesizer.
-
Deblocking (Detritylation):
-
The synthesis column containing the solid-support-bound oligonucleotide is washed with anhydrous acetonitrile.
-
A solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM) is passed through the column to remove the 5'-DMT protecting group.[4][6]
-
The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
The this compound solution and the activator solution are delivered simultaneously to the synthesis column.[6]
-
The reaction is allowed to proceed for the specified coupling time (see Table 2).
-
The column is washed with anhydrous acetonitrile.
-
-
Capping:
-
Capping reagents A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.[6]
-
The column is washed with anhydrous acetonitrile.
-
-
Oxidation:
-
An oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water) is delivered to the column to convert the phosphite triester to a stable phosphate triester.[6]
-
The column is washed with anhydrous acetonitrile.
-
Protocol 2: Preparation of Anhydrous Acetonitrile
Maintaining anhydrous conditions is critical for high coupling efficiency.[9]
-
Methodology:
-
Start with high-quality, DNA synthesis grade acetonitrile (ACN) with a specified low water content.
-
To further dry the ACN, it can be passed through a column of activated 3Å molecular sieves just before use on the synthesizer.[9]
-
Alternatively, add activated molecular sieves to the ACN bottle on the synthesizer and allow it to stand for at least 24 hours before use.[9]
-
Always handle ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of moisture.[9]
-
Mandatory Visualizations
Caption: Workflow of the phosphoramidite coupling cycle.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. Bis-cyanoethyl-N,N-diisopropyl CED phosphoramidite | ChemGenes Products [chemgenes.com]
- 2. Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite 95 102690-88-0 [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. twistbioscience.com [twistbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound, 102690-88-0 | BroadPharm [broadpharm.com]
Proper storage and handling to prevent degradation of Bis(2-cyanoethyl) diisopropylphosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the proper storage and handling of Bis(2-cyanoethyl) diisopropylphosphoramidite to prevent its degradation. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A1: For optimal stability, it is recommended to store this compound at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months)[1]. Some suppliers also suggest storage at 2-8°C, though colder temperatures are generally preferred to minimize degradation[2].
Q2: How should I handle the phosphoramidite upon receiving it and during use?
A2: this compound is sensitive to moisture and air[3]. It should be handled under an inert atmosphere, such as nitrogen or argon[3]. When using the reagent, allow the container to warm to room temperature before opening to prevent condensation of moisture from the air onto the product. After use, the container should be tightly sealed and stored under the recommended conditions[3].
Q3: What are the visible signs of degradation of this compound?
A3: This phosphoramidite should be a colorless to light yellow oil[2]. Any significant change in color, such as turning dark yellow or brown, or the presence of particulate matter, may indicate degradation. However, chemical degradation can occur without obvious visual cues, making analytical testing crucial for quality assessment.
Q4: Can I repeatedly freeze and thaw the phosphoramidite?
A4: Repeated freeze-thaw cycles should be avoided as they can introduce moisture and accelerate degradation. If you do not intend to use the entire quantity at once, it is best practice to aliquot the phosphoramidite into smaller, single-use vials under an inert atmosphere upon first opening.
Troubleshooting Guide
Issue: Low Coupling Efficiency in Oligonucleotide Synthesis
Low coupling efficiency is a primary indicator of phosphoramidite degradation. If you are experiencing this issue, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all solvents, particularly acetonitrile, are anhydrous. Use fresh, high-quality solvents and consider using in-line driers on your synthesizer. Allow the phosphoramidite vial to equilibrate to room temperature before opening to prevent condensation. |
| Oxidation of the Phosphoramidite | Handle the phosphoramidite under an inert gas (argon or nitrogen). Ensure that the solvent used for dissolution is thoroughly degassed. Keep the vial tightly sealed when not in use. |
| Improper Storage | Verify that the phosphoramidite has been consistently stored at the recommended temperature (-20°C or -80°C) and protected from light. Accidental exposure to higher temperatures can accelerate degradation. |
| Reagent Age | Phosphoramidites have a finite shelf life. If the reagent is old or has been stored improperly, it is likely to be degraded. It is recommended to use fresh phosphoramidites for optimal results. |
| Incorrect Activator Concentration | Ensure that the activator solution is at the correct concentration and is not expired. The performance of the activator is critical for efficient coupling. |
Stability Data
The stability of this compound is highly dependent on storage conditions. The following table summarizes the expected stability under different conditions.
| Storage Temperature | Atmosphere | Protection from Light | Expected Stability |
| -80°C | Inert (Nitrogen) | Yes | Up to 6 months[1] |
| -20°C | Inert (Nitrogen) | Yes | Up to 1 month[1] |
| 2-8°C | Sealed | Yes | Short-term (days to weeks) |
| Room Temperature | Air | No | Prone to rapid degradation |
Experimental Protocols
Protocol 1: Quality Control of this compound using ³¹P NMR Spectroscopy
Objective: To assess the purity of this compound and identify the presence of degradation products.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glove box), prepare a solution of the phosphoramidite in anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃). A typical concentration is 50-100 mg/mL.
-
Transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube securely to prevent contamination.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range for phosphoramidites and their degradation products (approximately -20 to 180 ppm).
-
-
Data Interpretation:
-
The pure this compound should exhibit a major peak in the P(III) region, typically around 148-150 ppm.
-
The presence of P(V) species, which are oxidation products, will be indicated by peaks in the region of -20 to 20 ppm. The presence of these peaks signifies degradation.
-
Calculate the purity by integrating the P(III) and P(V) peaks. A high-quality phosphoramidite should have a P(III) content of >95%.
-
Degradation Pathway
The primary degradation pathways for this compound involve hydrolysis and oxidation.
Caption: Factors leading to the degradation of this compound.
References
Troubleshooting low yield in chemical phosphorylation of oligonucleotides
Technical Support Center: Oligonucleotide Phosphorylation
Welcome to the technical support center for oligonucleotide phosphorylation. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the chemical phosphorylation of oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly low or no 5'-phosphorylation of our synthetic oligonucleotides. What are the primary causes?
A1: Low yield in chemical phosphorylation is a common issue that can stem from several factors throughout the synthesis and post-synthesis process. The most frequent causes include:
-
Reagent Quality and Handling: The purity and stability of the phosphoramidite reagent are critical.[1][2] Degradation due to improper storage, exposure to moisture, or thermal instability can lead to inactive reagents.[1][3] Similarly, the quality of all other reagents and solvents, especially ensuring they are anhydrous, is crucial to prevent hydrolysis of the phosphoramidite.[3][4]
-
Suboptimal Reaction Conditions: The success of the phosphorylation reaction is highly dependent on optimized conditions. Factors such as coupling time, activator type and concentration, and phosphoramidite concentration can significantly impact efficiency.[3][5] Standard protocols may not be suitable for all sequences or modified oligonucleotides.[3]
-
Incomplete Deprotection: Inefficient removal of protecting groups from the 5'-phosphate can result in a product that is not ready for downstream applications.[6][7] The choice of deprotection reagents and conditions must be compatible with the oligonucleotide and the phosphate protecting groups.[8]
-
Purification Issues: Loss of product can occur during purification steps.[9][10] The chosen method (e.g., HPLC, PAGE) must be optimized to separate the phosphorylated product from failure sequences and other impurities.[9]
-
Oligonucleotide Sequence and Structure: The sequence composition, such as GC-rich regions or repetitive motifs, can lead to the formation of secondary structures that hinder the accessibility of the 5'-hydroxyl group for phosphorylation.[][]
Q2: How can we improve the coupling efficiency of the phosphorylation step?
A2: To enhance the coupling efficiency of the phosphorylation reagent, consider the following optimization strategies:
-
Increase Reagent Concentration: Using a higher concentration of the phosphorylating phosphoramidite can help drive the reaction forward.[3]
-
Extend Coupling Time: Doubling or even tripling the standard coupling time can be beneficial, especially for sterically hindered sequences or modified oligonucleotides.[3]
-
Use a Stronger Activator: If you are using a standard activator like 1H-Tetrazole, switching to a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can improve the reaction rate.[3]
-
Perform a Double Coupling: Repeating the coupling step with fresh reagents before proceeding to the next step in the synthesis cycle can significantly increase the yield of the full-length phosphorylated product.[3]
-
Ensure Anhydrous Conditions: Moisture is detrimental to phosphoramidite chemistry. Ensure all solvents and reagents are anhydrous to prevent hydrolysis of the phosphoramidite.[3][4]
Q3: What are the best methods to analyze the efficiency of oligonucleotide phosphorylation?
A3: Several analytical techniques can be used to assess the success and purity of your phosphorylated oligonucleotides:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) are powerful methods for separating phosphorylated from non-phosphorylated oligonucleotides.[13][14] RP-HPLC can be used with a DMT-on strategy for purification, where the DMT group on the phosphorylating reagent is left on during initial purification.[15][16]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE can resolve phosphorylated and unphosphorylated oligonucleotides based on the additional negative charge of the phosphate group. The phosphorylated species will migrate slower.[17]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a highly accurate method to confirm the mass of the final product, verifying the addition of the phosphate group.[18][19]
-
31P NMR Spectroscopy: For in-depth analysis, 31P NMR can be used to identify and quantify different phosphorus-containing species in the sample, providing direct evidence of phosphorylation.[20][21]
Q4: We suspect incomplete deprotection of the 5'-phosphate. What deprotection strategies can we use?
A4: Incomplete deprotection is a common pitfall. The strategy depends on the protecting groups used on the phosphorylating reagent.
-
Standard Ammonolysis: Many commercial phosphorylating reagents are designed for deprotection using standard ammonium hydroxide treatment at elevated temperatures.[14]
-
Two-Step Deprotection: Some reagents require a multi-step deprotection protocol. For example, a reagent with a DMT group for purification will first require treatment with an acid (like aqueous acetic acid) to remove the DMT group, followed by a base treatment (like aqueous ammonia) to remove other protecting groups and yield the final 5'-phosphate.[6][16]
-
Alternative Deprotection Reagents: For sensitive oligonucleotides or those with base-labile modifications, milder deprotection methods using reagents like methylamine/ammonia mixtures may be necessary.[8] It is crucial to ensure the deprotection method is compatible with all modifications on the oligonucleotide.[4]
Troubleshooting Guides
Table 1: Troubleshooting Low Phosphorylation Yield
| Symptom | Potential Cause | Recommended Action |
| Low coupling efficiency indicated by trityl monitoring | 1. Degraded phosphorylating reagent.[1] 2. Moisture in reagents or solvents.[3][4] 3. Suboptimal activator.[3] 4. Steric hindrance from oligo sequence.[3][] | 1. Use a fresh vial of phosphoramidite. 2. Ensure all reagents and solvents are anhydrous. 3. Switch to a stronger activator (e.g., ETT, DCI). 4. Increase coupling time or perform a double coupling.[3] |
| Major peak in HPLC/PAGE corresponds to unphosphorylated oligo | 1. Incomplete phosphorylation reaction. 2. Incomplete deprotection of the phosphate group.[6] 3. Loss of phosphate group during workup. | 1. Re-synthesize with optimized coupling conditions (see above). 2. Review the deprotection protocol for your specific phosphorylating reagent. Consider extending deprotection time or using fresh reagents.[8] 3. Ensure workup conditions are not too harsh. |
| Multiple peaks or broad peaks in analytical trace | 1. Incomplete capping of failure sequences.[5][] 2. Formation of byproducts during synthesis or deprotection.[9] 3. Degradation of the oligonucleotide.[10] | 1. Ensure capping step is efficient. 2. Optimize deprotection conditions to minimize side reactions.[8] 3. Purify the crude product using HPLC or PAGE.[13] |
| No product detected after purification | 1. Very low synthesis yield. 2. Product loss during purification.[10] 3. Incorrect purification method. | 1. Troubleshoot the entire synthesis process, starting with reagent quality. 2. Optimize the purification protocol; ensure the correct fractions are collected. 3. Verify that the chosen purification method is appropriate for your oligonucleotide. |
Experimental Protocols
Protocol 1: Chemical Phosphorylation of Oligonucleotides on Solid Support
This protocol describes a general procedure for the final coupling step to introduce a 5'-phosphate using a chemical phosphorylation phosphoramidite.
-
Preparation: Ensure all reagents (phosphorylating phosphoramidite, activator, capping, and oxidation solutions) and solvents (anhydrous acetonitrile) are fresh and of high quality.[3]
-
Deblocking: Perform the final detritylation (deblocking) step of the solid-support-bound oligonucleotide to expose the 5'-hydroxyl group, as per the standard synthesis cycle.[5]
-
Coupling:
-
Deliver the phosphorylating phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile) and activator solution (e.g., 0.45 M ETT in anhydrous acetonitrile) to the synthesis column.
-
Allow the coupling reaction to proceed for the recommended time (e.g., 2-10 minutes). For potentially difficult couplings, this time can be extended, or the step can be repeated (double coupling).[3]
-
-
Capping: Cap any unreacted 5'-hydroxyl groups by delivering capping reagents (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF). This prevents the formation of failure sequences in subsequent steps if any were to occur.[5][]
-
Oxidation: Oxidize the newly formed phosphite triester linkage to a stable phosphate triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).[5]
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove all protecting groups using the appropriate deprotection protocol for the phosphoramidite and nucleobases used.[6][8]
Protocol 2: Analysis of Phosphorylation by HPLC
-
Sample Preparation: After deprotection, evaporate the basic solution to dryness. Resuspend the oligonucleotide pellet in a suitable buffer (e.g., 0.1 M TEAA or water).
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: 0.1 M TEAA in 50% acetonitrile
-
-
Gradient: Run a linear gradient from a low percentage of Buffer B to a higher percentage over 30-40 minutes to elute the oligonucleotides.
-
Detection: Monitor the elution profile at 260 nm. The phosphorylated oligonucleotide, having an additional negative charge, will typically have a slightly different retention time than the unphosphorylated species.
-
Quantification: Integrate the peak areas to determine the percentage of phosphorylated product versus unphosphorylated and other impurities.
Visualizations
References
- 1. blog.entegris.com [blog.entegris.com]
- 2. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. eu.idtdna.com [eu.idtdna.com]
- 6. researchgate.net [researchgate.net]
- 7. Method for deprotecting oligonucleotides (2000) | Anila Bhan | 9 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A chemical 5'-phosphorylation of oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. neb.com [neb.com]
- 19. m.youtube.com [m.youtube.com]
- 20. An Accurate and Fast 31P qNMR Assay Method for Oligonucleotide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Purification strategies for oligonucleotides synthesized with Bis(2-cyanoethyl) diisopropylphosphoramidite
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of synthetic oligonucleotides, particularly those synthesized using bis(2-cyanoethyl) diisopropylphosphoramidite chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude oligonucleotide synthesis?
Following solid-phase synthesis, the crude oligonucleotide mixture contains the desired full-length sequence along with various impurities.[1] These include:
-
Shortmer Sequences (n-1, n-2, etc.): These are truncated sequences that result from incomplete coupling reactions during synthesis.[1]
-
Small Molecules: By-products from the cleavage and deprotection steps.
-
Salts: Residual salts from the synthesis and deprotection reagents.[1]
-
Protecting Groups: Incompletely removed protecting groups from the bases or phosphate backbone.[2][3]
-
Modified By-products: Sequences with chemical modifications that occurred as side reactions.[4]
Q2: Which purification method should I choose for my oligonucleotide?
The optimal purification strategy depends on the oligonucleotide's length, modifications, and its intended downstream application.[5] The presence of impurities can significantly impact the accuracy and performance of sensitive molecular biology techniques.
| Application | Recommended Purification |
| Standard PCR, Sequencing | Desalting (for oligos ≤ 35 bases)[5][6] |
| Site-Directed Mutagenesis, Cloning | Cartridge, HPLC, or PAGE[6][7] |
| qPCR, Multiplex PCR | HPLC or PAGE[7] |
| Antisense / RNAi | HPLC or PAGE[7] |
| Therapeutics, Diagnostics | HPLC[8][9] |
| Oligos with complex modifications (e.g., dyes, probes) | HPLC[5] |
| Long oligonucleotides (>60 bases) | PAGE[7][10] |
Q3: What is the difference between Reverse-Phase (RP) and Ion-Exchange (IE) HPLC?
Both are powerful techniques for oligonucleotide purification, but they separate molecules based on different principles.
-
Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity.[4] A hydrophobic stationary phase is used, and the full-length oligonucleotide, often with a hydrophobic 5'-dimethoxytrityl (DMT) group still attached ("Trityl-On"), is retained more strongly than the shorter, less hydrophobic failure sequences.[1] RP-HPLC is highly efficient for purifying oligonucleotides with hydrophobic modifications like fluorescent dyes.[5] However, its resolution decreases for longer oligonucleotides, typically being recommended for sequences up to 50 bases.
-
Ion-Exchange HPLC (IE-HPLC): Separates based on the number of negatively charged phosphate groups in the oligonucleotide backbone.[5] A positively charged stationary phase is used, and oligonucleotides are eluted with an increasing salt gradient. This method provides excellent resolution for shorter oligonucleotides (up to 40 bases) and is particularly useful for sequences that form secondary structures, as it can be run at a high pH to disrupt hydrogen bonds.[4]
Q4: When is Polyacrylamide Gel Electrophoresis (PAGE) purification necessary?
PAGE purification is recommended for applications requiring very high purity and for long oligonucleotides (typically >60 bases).[7][10] It separates oligonucleotides based on their size with single-base resolution, effectively removing shortmer sequences.[7][10] This results in purity levels often exceeding 95-99%.[5] However, the recovery yield from PAGE can be lower compared to HPLC.[10]
Troubleshooting Guides
Problem 1: Incomplete Deprotection
Symptom:
-
In Reverse-Phase HPLC, you observe peaks eluting later than the main product peak.[2]
-
Mass spectrometry analysis shows a mass greater than the expected molecular weight of the full-length oligonucleotide.
Possible Causes & Solutions:
| Cause | Solution |
| Deprotection reagent degradation | Use fresh, high-quality deprotection reagents (e.g., ammonium hydroxide).[11] |
| Insufficient deprotection time or temperature | Ensure that the deprotection protocol's recommended time and temperature are strictly followed. For example, deprotection of standard base protecting groups often requires incubation in concentrated ammonium hydroxide for at least 8 hours at 55 °C.[12] |
| Guanine-rich sequences | The protecting group on guanine is often the most difficult to remove. Consider extending the deprotection time for G-rich sequences.[2] |
Troubleshooting Workflow: Incomplete Deprotection
Caption: A logical workflow for troubleshooting incomplete oligonucleotide deprotection.
Problem 2: Poor Peak Shape and Resolution in HPLC
Symptom:
-
Broad, tailing, or split peaks in your HPLC chromatogram.
-
Co-elution of the full-length product with impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Oligonucleotide Aggregation | Guanine-rich sequences are prone to aggregation. Adding an organic modifier like acetonitrile to the mobile phase or increasing the column temperature (e.g., to 60°C) can help disrupt these aggregates.[13] |
| Secondary Structure Formation | Oligonucleotides can form secondary structures (e.g., hairpins) that lead to peak broadening. Increasing the column temperature or using a mobile phase with a high pH (for IE-HPLC) can denature these structures.[4][13] |
| Suboptimal Chromatography Conditions | The choice and concentration of the ion-pairing reagent (e.g., TEAA in RP-HPLC) or the salt gradient (in IE-HPLC) are critical.[13] Optimize these parameters by adjusting the gradient slope or testing different ion-pairing agents.[13] |
Troubleshooting Workflow: Poor HPLC Resolution
Caption: A step-by-step guide to improving poor HPLC peak shape and resolution.
Experimental Protocols
Protocol 1: Reverse-Phase Cartridge Purification (Trityl-On)
This method separates the hydrophobic 5'-DMT-containing full-length oligonucleotide from non-DMT-bearing failure sequences.
Materials:
-
Crude, deprotected oligonucleotide with the 5'-DMT group intact ("Trityl-On").
-
Reverse-phase cartridge.
-
Binding/Wash Buffer: e.g., 2% Acetonitrile in 100 mM Triethylammonium Acetate (TEAA).
-
Elution Buffer: e.g., 50% Acetonitrile in water.
-
Detritylation Solution: e.g., 3% Dichloroacetic Acid (DCA) in Dichloromethane.
-
Neutralization Buffer: e.g., 300 mM Triethylammonium Bicarbonate (TEAB).
Procedure:
-
Condition Cartridge: Wash the cartridge with acetonitrile, followed by Binding/Wash Buffer.
-
Load Sample: Dissolve the crude oligonucleotide in Binding/Wash Buffer and load it onto the cartridge.
-
Wash: Wash the cartridge extensively with Binding/Wash Buffer to remove all non-DMT-bearing failure sequences.
-
Detritylate: Wash the cartridge with the Detritylation Solution to cleave the 5'-DMT group. Collect the colored eluate to monitor the cleavage.
-
Elute: Elute the purified, detritylated oligonucleotide with Elution Buffer.
-
Desalt: The purified oligonucleotide can be desalted using size-exclusion chromatography or ethanol precipitation.[1][14]
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
This protocol is adapted for purifying oligonucleotides requiring high purity.[15]
Materials:
-
Crude, desalted oligonucleotide.
-
Denaturing polyacrylamide gel (concentration depends on oligo length).
-
TBE Buffer (Tris-Borate-EDTA).
-
Loading Dye (e.g., 90% Formamide, 1X TBE).
-
Fluorescent TLC plate.
-
UV lamp (shortwave, ~254 nm).
-
Elution Buffer (e.g., 0.5 M NaCl, 1 mM EDTA).
Procedure:
-
Sample Preparation: Dissolve the dried oligonucleotide in loading dye to a concentration of 1-2 OD units per microliter. Heat at 60°C if it does not dissolve readily.[15]
-
Electrophoresis: Pre-run the gel. Load the sample into the wells. Run the gel at a constant power until the oligonucleotide has migrated at least two-thirds of the gel length for optimal separation.[15]
-
Visualization: Carefully separate the gel plates. Place the gel on a fluorescent TLC plate wrapped in plastic. Visualize the oligonucleotide bands under UV light. The full-length product will be the most intense, lowest-mobility band.[15]
-
Excision: Using a clean razor blade, carefully excise the band corresponding to the full-length product. To avoid n-1 sequences, cut slightly to the interior of the band.[15]
-
Elution: Place the excised gel slice into a microcentrifuge tube. Add Elution Buffer and incubate at room temperature for at least 12 hours or at 37°C for 4-6 hours with gentle shaking.[15]
-
Recovery: Separate the eluate from the gel slice. Desalt the recovered oligonucleotide to remove salts and residual urea.[15]
Purification Method Performance Comparison
| Purification Method | Purity Level | Typical Yield | Recommended For | Key Advantages | Key Limitations |
| Desalting | Removes salts, not shortmers | High | PCR, Sequencing (oligos ≤ 35 bases) | Fast, inexpensive | Does not remove failure sequences[16] |
| Cartridge Purification | 65-80% full-length | Moderate-High | Cloning, Mutagenesis | Removes many shortmers, cost-effective | Purity is not guaranteed; less effective for long oligos |
| RP-HPLC | >85% full-length[8] | Moderate | Modified oligos, diagnostics, therapeutics | High resolution for short to medium length oligos; removes free dye[8] | Resolution decreases with length (>50 bases)[5] |
| IE-HPLC | High | Moderate | Oligos with secondary structure; up to 40 bases | Excellent resolution by charge; can be run at high pH[4] | Limited by oligo length[5] |
| PAGE | 95-99% full-length[5] | Low-Moderate | Long oligos (>60 bases), applications requiring highest purity | Highest resolution, separates by size | Lower yield, more time-consuming[10][17] |
References
- 1. gilson.com [gilson.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atdbio.com [atdbio.com]
- 5. labcluster.com [labcluster.com]
- 6. Understanding Why Oligos Sometimes Require Purification [biosyn.com]
- 7. idtdna.com [idtdna.com]
- 8. thermofisher.com [thermofisher.com]
- 9. genscript.com [genscript.com]
- 10. Method of Oligonucleotide Purification [biosyn.com]
- 11. glenresearch.com [glenresearch.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. polarisoligos.com [polarisoligos.com]
- 15. Protocol for PAGE Gel Purification [ibiblio.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
Impact of moisture on Bis(2-cyanoethyl) diisopropylphosphoramidite reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the reactivity of Bis(2-cyanoethyl) diisopropylphosphoramidite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical reagent used in oligonucleotide synthesis. Its primary function is to introduce a terminal phosphate group to the 3' or 5' hydroxyl end of a growing oligonucleotide chain. This is a crucial step in creating functional DNA and RNA molecules for various research, diagnostic, and therapeutic applications.
Q2: How does moisture affect the reactivity of this compound?
A2: Moisture significantly compromises the reactivity of this compound through a process called hydrolysis.[1] The trivalent phosphorus atom in the phosphoramidite is highly susceptible to nucleophilic attack by water molecules.[1] This reaction converts the reactive phosphoramidite into an unreactive phosphonic acid derivative, rendering it incapable of coupling to the oligonucleotide chain.[1]
Q3: What are the visible signs of degraded this compound in my experiment?
A3: The most direct consequence of using moisture-contaminated this compound is a significant drop in coupling efficiency during oligonucleotide synthesis.[2][3] This will be evident from a lower than expected yield of the full-length oligonucleotide product and a higher proportion of truncated sequences.[2] If your synthesizer monitors the trityl cation release, a sudden or gradual decrease in the signal intensity can also indicate poor coupling efficiency due to degraded phosphoramidite.[2]
Q4: What are the recommended storage and handling conditions for this compound to minimize moisture exposure?
A4: To maintain the integrity of this compound, it is crucial to store it under anhydrous and inert conditions.[4][5] Solid phosphoramidite should be stored at -20°C in a desiccated environment under an inert atmosphere like argon or nitrogen.[6] When preparing solutions for synthesis, always use anhydrous acetonitrile with a water content of less than 30 ppm, and preferably below 10 ppm.[7][8] It is also recommended to use fresh solutions for each synthesis run and to minimize the time the phosphoramidite solution is on the synthesizer.[6]
Troubleshooting Guides
Problem: Low Coupling Efficiency Observed During Oligonucleotide Synthesis
Potential Cause: Degradation of this compound due to moisture contamination.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness:
-
Test the water content of the acetonitrile used for phosphoramidite dissolution and washing steps. The water content should ideally be below 30 ppm.[7]
-
Use a fresh, sealed bottle of anhydrous acetonitrile for preparing the phosphoramidite solution.[3]
-
Ensure that the solvent lines on the DNA synthesizer are dry.
-
-
Assess Phosphoramidite Integrity:
-
If possible, analyze the phosphoramidite solution using ³¹P NMR spectroscopy. The presence of a peak in the range of δ 5-10 ppm is indicative of the H-phosphonate hydrolysis product.
-
Alternatively, analyze the phosphoramidite using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Degradation products will appear as separate peaks from the main phosphoramidite peak.[9]
-
If degradation is suspected, discard the old solution and prepare a fresh solution from a new vial of solid phosphoramidite.
-
-
Optimize Handling Procedures:
-
When dissolving the solid phosphoramidite, use a dry syringe to transfer anhydrous acetonitrile into the septum-sealed vial to prevent atmospheric moisture contamination.[5]
-
For particularly sensitive applications or with older batches of phosphoramidite, consider adding molecular sieves to the dissolved solution to remove any trace amounts of water.[10]
-
Quantitative Data
| Phosphoramidite | Purity after 5 weeks in Acetonitrile | Relative Stability |
| Thymidine (T) | ~98% | Most Stable |
| Deoxycytidine (dC) | ~98% | Stable |
| Deoxyadenosine (dA) | ~94% | Less Stable |
| Deoxyguanosine (dG) | ~61% | Least Stable |
Data adapted from a study on the solution stability of deoxyribonucleoside phosphoramidites.
Experimental Protocols
Protocol 1: Assessment of this compound Purity by ³¹P NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the purity of this compound and detect the presence of its hydrolysis product, the corresponding H-phosphonate.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN)
-
NMR tube with a cap
-
NMR spectrometer
Methodology:
-
In a dry environment (e.g., a glove box or under a stream of inert gas), dissolve approximately 10-20 mg of the this compound in 0.5 mL of anhydrous deuterated solvent in an NMR tube.
-
Cap the NMR tube securely.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis:
-
The pure this compound should exhibit a major signal around δ 148-150 ppm.[11]
-
The presence of a significant peak in the region of δ 5-10 ppm indicates the formation of the H-phosphonate hydrolysis product.[11]
-
Oxidized P(V) species may appear as peaks in other regions of the spectrum.[9]
-
The relative purity can be estimated by integrating the respective signal areas.
-
Protocol 2: Purity Analysis of this compound by RP-HPLC
Objective: To determine the purity of this compound and identify any degradation products using reverse-phase high-performance liquid chromatography.
Materials:
-
This compound sample
-
Anhydrous acetonitrile (HPLC grade)
-
Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.0)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Methodology:
-
Sample Preparation: Prepare a solution of the this compound in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.[9]
-
Chromatographic Conditions: [9]
-
Mobile Phase A: 0.1 M TEAA in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1 mL/min
-
Detection: UV at 260 nm
-
Gradient: A typical gradient would be a linear increase in the percentage of Mobile Phase B over time.
-
-
Inject the sample onto the HPLC system.
-
Data Analysis:
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. usp.org [usp.org]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Technical Support Center: Managing Impurities from Bis(2-cyanoethyl) diisopropylphosphoramidite
Welcome to the technical support center for managing impurities associated with Bis(2-cyanoethyl) diisopropylphosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of oligonucleotides and other molecules using this reagent.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Question: My coupling efficiency is lower than expected. Could impurities in this compound be the cause?
Answer: Yes, impurities in your phosphoramidite reagent are a common cause of reduced coupling efficiency. The most likely culprits are:
-
Hydrolysis Products (H-phosphonates): this compound is sensitive to moisture and can hydrolyze to form H-phosphonates.[1] These species are not reactive under standard coupling conditions and will not be incorporated into the growing oligonucleotide chain, thus lowering the overall yield.
-
Oxidized Species (P(V)): Exposure to air can lead to the oxidation of the phosphoramidite (a P(III) species) to the corresponding phosphate triester (a P(V) species).[1][2] These oxidized impurities are unreactive in the coupling step.
-
Other Reactive Impurities: The presence of other reactive species can lead to the formation of byproducts and reduce the amount of the desired product.
Recommendations:
-
Check Reagent Quality: Always use high-purity this compound. It is advisable to test the purity of a new batch before use, especially for critical applications.
-
Proper Handling and Storage: Store the reagent under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) at low temperatures (typically -20°C).[1][3] Avoid frequent temperature changes.
-
Use Anhydrous Solvents: Ensure that all solvents and reagents used in the synthesis are strictly anhydrous. Residual water is a primary cause of phosphoramidite degradation.[1]
Question: I see an unexpected peak in the 31P NMR spectrum of my this compound. What could it be?
Answer: The 31P NMR spectrum is a powerful tool for assessing the purity of phosphoramidites.[1][4] The expected chemical shift for the two diastereomers of this compound is around 148-152 ppm.[2] Unexpected peaks can indicate the presence of impurities:
| Impurity Type | Typical 31P NMR Chemical Shift (ppm) |
| H-phosphonates | 8 – 10 ppm[1] |
| Phosphate Triesters (P(V) species) | -10 – 10 ppm[1][2] |
| Phosphite Triesters | 138 – 140 ppm[1] |
Recommendations:
-
Integrate the Peaks: Quantify the level of impurity by integrating the signals in the 31P NMR spectrum.[2] This will help you decide if the reagent is suitable for your synthesis.
-
Purify the Reagent: If the impurity level is unacceptable, the phosphoramidite can be purified using silica gel chromatography.[1][5]
Question: My final oligonucleotide product shows n-1 and other deletion sequences. Can this be related to the phosphoramidite quality?
Answer: Yes, poor quality phosphoramidite can contribute to the formation of n-1 and other deletion sequences.[6][7] While issues with the synthesis cycle itself (e.g., incomplete deblocking or capping) are common causes, reactive impurities in the phosphoramidite can also play a role.[7]
Recommendations:
-
Assess Phosphoramidite Purity: Use HPLC and 31P NMR to confirm the purity of your this compound.
-
Optimize Synthesis Conditions: Ensure that your synthesizer is functioning correctly and that all reagents are fresh and of high quality. Inefficient capping is a frequent cause of deletion mutations.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities arise from hydrolysis and oxidation.[1] These include H-phosphonates and the corresponding phosphate triester (P(V) species). Other potential impurities can be residual starting materials or byproducts from the synthesis of the phosphoramidite itself.
Q2: How should I store this compound to minimize degradation?
A2: It should be stored as a dry solid under an inert atmosphere (argon or nitrogen) at -20°C.[1][3] It is crucial to prevent exposure to moisture and air. For solutions, use anhydrous solvents and store under an inert atmosphere for short periods.
Q3: Can I purify this compound if it contains impurities?
A3: Yes, purification can be performed using silica gel chromatography.[1][5] It is important to use a non-polar eluent and to add a small amount of a tertiary amine, such as triethylamine (3-5%), to the eluent to prevent degradation of the phosphoramidite on the silica gel.[1]
Q4: How do impurities in this compound affect my final product?
A4: Impurities can have several negative effects on the final product. Non-reactive impurities like H-phosphonates and P(V) species will lower the yield of the desired full-length product.[8] Reactive impurities can be incorporated into the oligonucleotide chain, leading to the formation of undesired side products that may be difficult to separate from the target molecule.[8][9]
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: The most common and effective techniques are:
-
31P NMR Spectroscopy: Provides quantitative information about phosphorus-containing impurities.[1][2][4]
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase (RP) and normal-phase (NP) HPLC can be used to assess purity.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the structure of unknown impurities.[12][13]
Experimental Protocols
Protocol 1: Purity Assessment by 31P NMR Spectroscopy
Objective: To determine the purity of this compound and quantify phosphorus-containing impurities.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (CDCl₃) or acetonitrile (CD₃CN)
-
NMR tubes
Procedure:
-
Under an inert atmosphere, accurately weigh approximately 10-20 mg of the phosphoramidite sample into a clean, dry vial.
-
Add approximately 0.5 mL of anhydrous deuterated solvent to dissolve the sample.
-
Transfer the solution to an NMR tube and cap it securely.
-
Acquire a proton-decoupled 31P NMR spectrum.
-
Integrate the signals corresponding to the product diastereomers (around 148-152 ppm) and any impurity signals.[2]
-
Calculate the purity by dividing the integral of the product peaks by the sum of all phosphorus-containing peak integrals.
Protocol 2: Purification by Silica Gel Chromatography
Objective: To remove polar impurities such as H-phosphonates and P(V) species from this compound.
Materials:
-
Crude this compound
-
Silica gel
-
Hexane (or other non-polar solvent)
-
Ethyl acetate
-
Triethylamine
-
Glass column and other standard chromatography equipment
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate containing 3-5% triethylamine).[1]
-
Pack a glass column with the silica gel slurry.
-
Equilibrate the column by running the eluent through it until the baseline is stable.
-
Dissolve the crude phosphoramidite in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the prepared solvent mixture, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or 31P NMR to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified phosphoramidite.
Visualizations
References
- 1. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 5. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 6. Oligonucleotide Purification [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. usp.org [usp.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. lcms.cz [lcms.cz]
Refinement of protocols for large-scale oligonucleotide synthesis
This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during the large-scale synthesis of oligonucleotides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Coupling Efficiency
Q1: Why is my coupling efficiency unexpectedly low?
Low coupling efficiency is a frequent issue in oligonucleotide synthesis, significantly impacting the yield of the full-length product.[1] The primary cause is often the presence of moisture, which can react with phosphoramidites and reduce their ability to couple to the growing oligonucleotide chain.[1][2]
Troubleshooting Steps:
-
Reagent Quality:
-
Acetonitrile (ACN): Use anhydrous ACN with a water content of 10-15 ppm or lower.[1] It is advisable to use fresh, septum-sealed bottles of ACN for dissolving phosphoramidites.[1] Pre-treating ACN with molecular sieves can further reduce moisture.[2]
-
Phosphoramidites: Ensure phosphoramidites are fresh and have been stored under dry, inert conditions.[1] Dissolve them under an anhydrous atmosphere.[1]
-
Activator: The activator solution (e.g., Tetrazole, DCI) must also be anhydrous.[1]
-
-
Synthesizer Conditions:
-
Protocol Adjustments for Long Oligonucleotides:
-
Increase the phosphoramidite concentration to improve coupling efficiency for longer sequences.[2]
-
Consider implementing a "double coupling" cycle, where the coupling step is performed twice before capping.[3]
-
A "cap/ox/cap" cycle can also enhance coupling by drying the support after the oxidation step.[2]
-
Q2: How does coupling efficiency affect the final yield?
Coupling efficiency has a dramatic impact on the theoretical yield of the full-length oligonucleotide, especially for longer sequences. Even a small decrease in average coupling efficiency can lead to a significant reduction in the final product.
Table 1: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency
| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20mer | 68% | 82% | 90% |
| 50mer | 36% | 61% | 78% |
| 100mer | 13% | 37% | 61% |
Data is illustrative and calculated based on (Coupling Efficiency)^(Number of Couplings).
Section 2: Deprotection
Q3: What are common issues during the deprotection step?
Incomplete deprotection is a frequent problem that can lead to oligonucleotides with residual protecting groups, affecting their biological activity and performance in downstream applications.[4] The choice of deprotection strategy is critical and depends on the specific protecting groups and any modifications on the oligonucleotide.[5]
Troubleshooting Steps:
-
Reagent Freshness:
-
Incomplete Removal of Base Protecting Groups:
-
Compatibility with Modifications:
-
Many modifications and labels are sensitive to standard deprotection conditions.[5] For example, oligonucleotides with a 5'-MMT group should not be deprotected at temperatures above 37°C to prevent its premature removal.[4] Always review the recommended deprotection protocol for any modified bases or labels in your sequence.[6]
-
Table 2: Common Deprotection Conditions for dG Protection
| Protecting Group | Deprotection Conditions |
| isobutyryl-dG (iBu-dG) | 36 hours at Room Temperature |
| isobutyryl-dG (iBu-dG) | 16 hours at 55°C |
| isobutyryl-dG (iBu-dG) | 8 hours at 65°C |
Source: Adapted from Glen Research.[6]
Section 3: Purification
Q4: I'm seeing multiple peaks during HPLC purification. What are they?
The presence of multiple peaks during purification by HPLC is common and usually indicates the presence of synthesis impurities.[7]
Common Impurities:
-
Failure Sequences (n-1, n-2, etc.): These are truncated oligonucleotides that result from incomplete coupling at one or more steps.[7] They are typically shorter and elute earlier in reverse-phase HPLC.
-
Deprotection-Related Impurities: Incomplete removal of protecting groups can lead to species with different retention times.
-
Low-Molecular-Weight Impurities: These are by-products from the cleavage and deprotection steps.[7]
-
Branched Impurities: In some cases, high molecular weight impurities can form, which may be branched structures of the oligonucleotide.[8]
Troubleshooting and Optimization:
-
Chromatography Method: The choice between ion-exchange (IEX) and ion-pair reversed-phase (IP-RP) HPLC is crucial.[9]
-
Optimization of HPLC Conditions:
-
Temperature: Increasing the column temperature (e.g., to 60°C or higher) can help disrupt secondary structures that may cause co-elution.[9]
-
pH and Salt Gradient: Adjusting the pH of the mobile phase and the slope of the salt gradient can improve the separation of species with small charge differences.[9]
-
Experimental Protocols
Protocol 1: Determination of Coupling Efficiency via Trityl Cation Monitoring
This method provides a real-time estimation of the coupling efficiency during synthesis.
Methodology:
-
During each detritylation step of the synthesis cycle, the acidic solution removes the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the newly added base.
-
The released DMT cation has a characteristic orange color and a strong absorbance at 495 nm.
-
The synthesizer's software collects the trityl-containing fraction from each cycle.
-
The absorbance of each fraction is measured and plotted against the cycle number.
-
A consistent or gradually increasing trityl absorbance indicates high and uniform coupling efficiency. A sudden drop in absorbance suggests a failure in the coupling step for that cycle.
Protocol 2: Ion-Pair Reversed-Phase (IP-RP) HPLC for Oligonucleotide Purification
This is a widely used method for purifying synthetic oligonucleotides.
Methodology:
-
Column: Use a suitable C8 or C18 reverse-phase column.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent, such as 100 mM triethylammonium acetate (TEAA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 30-60 minutes is typically used to elute the oligonucleotide. The exact gradient will need to be optimized based on the length and sequence of the oligonucleotide.[9]
-
Temperature: Maintain a column temperature of 50-70°C to minimize secondary structures.[9]
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A before injection.
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
- 4. glenresearch.com [glenresearch.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. gilson.com [gilson.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
Addressing incomplete capping during solid-phase oligonucleotide synthesis
This technical support center provides troubleshooting guidance for common issues encountered during solid-phase oligonucleotide synthesis, with a focus on addressing incomplete capping of the growing oligonucleotide chain.
Frequently Asked Questions (FAQs)
Q1: What is incomplete capping and why is it a problem in oligonucleotide synthesis?
In solid-phase oligonucleotide synthesis, the capping step is crucial for blocking any 5'-hydroxyl groups that failed to react during the coupling step. This is achieved by acetylating these unreacted groups.[1] Incomplete capping means that some of these unreacted hydroxyl groups are not blocked. These uncapped sequences can then participate in the subsequent coupling cycle, leading to the formation of oligonucleotides with internal deletions, commonly known as (n-1) shortmers.[2] These deletion mutants are difficult to separate from the full-length product during purification because they still possess the 5'-dimethoxytrityl (DMT) group, which is used as a handle for purification.[3][4]
Q2: What are the primary causes of incomplete capping?
Incomplete capping can arise from several factors, primarily related to the capping reagents and the synthesis conditions:
-
Degraded Capping Reagents: The capping reagents, typically acetic anhydride (Cap A) and N-methylimidazole (Cap B), are sensitive to moisture and can degrade over time.[5] Hydrolysis of acetic anhydride reduces its effective concentration, leading to inefficient acetylation.
-
Insufficient Reagent Delivery: Inadequate volume or contact time of the capping reagents with the solid support can result in incomplete capping.[5] This can be due to issues with the synthesizer's fluidics or an underestimation of the required reagent volume for the synthesis scale.
-
Low Activator Concentration: The concentration of the activator, such as N-methylimidazole (NMI) or 4-dimethylaminopyridine (DMAP), in the Cap B mix is critical for capping efficiency. A lower than optimal concentration can lead to a significant drop in capping efficiency.[3]
-
Presence of Moisture: Residual water in the reaction column can compete with the 5'-hydroxyl groups for the acetylating agent, reducing the efficiency of the capping reaction.[6]
Q3: How can I detect incomplete capping?
While direct measurement of capping efficiency can be complex, incomplete capping often manifests as a higher than expected proportion of (n-1) deletion impurities in the final product. This can be observed through analytical techniques such as:
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE can resolve the full-length oligonucleotide from shorter deletion sequences.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can often separate (n-1) impurities from the desired product, although it can be challenging.
-
Mass Spectrometry (MS): Mass spectrometry can identify the presence of species with molecular weights corresponding to (n-1) deletions.
An indirect method to assess the overall efficiency of each synthesis cycle, including coupling and capping, is through trityl monitoring. A steady decrease in trityl cation release during synthesis can indicate accumulating failures.[1]
Q4: What are the recommended troubleshooting steps for incomplete capping?
If you suspect incomplete capping is occurring in your oligonucleotide synthesis, consider the following troubleshooting measures:
-
Use Fresh Capping Reagents: Always use fresh, high-quality capping reagents. Ensure that the reagent bottles are properly sealed to prevent moisture absorption.[5]
-
Optimize Reagent Delivery: Increase the volume and/or contact time of the capping reagents. On some synthesizers, this may involve increasing the number of delivery pulses or extending the wait time for the capping step.[3]
-
Use a More Efficient Capping Activator: Consider using a more potent capping activator. For example, a 6.5% solution of DMAP in the Cap B mix has been shown to significantly improve capping efficiency to over 99%.[3]
-
Ensure Anhydrous Conditions: Take precautions to minimize moisture throughout the synthesis process. Use anhydrous acetonitrile and ensure that the argon or helium supply to the synthesizer is dry.[3]
-
Perform a Double Capping Step: Some protocols recommend a second capping step after the oxidation step to ensure complete blockage of any remaining unreacted hydroxyl groups and to help dry the support before the next coupling reaction.[3]
Data Presentation: Capping Efficiency of Different Reagents
The choice of capping activator can have a significant impact on the efficiency of the capping step. The following table summarizes the capping efficiencies observed with different reagents and conditions on an ABI 394 synthesizer.
| Capping Reagent B | Capping Efficiency | Reference |
| 10% N-methylimidazole | 89% | [3] |
| 16% N-methylimidazole | ~97% | [3] |
| 6.5% DMAP | >99% | [3] |
Experimental Protocols
Protocol: Determination of Capping Efficiency using Trityl Monitoring
This protocol provides a method to indirectly assess the efficiency of each step in the synthesis cycle, including capping, by monitoring the release of the DMT cation.
Objective: To quantify the stepwise yield of the oligonucleotide synthesis, which reflects the combined efficiency of deblocking, coupling, and capping.
Materials:
-
Oligonucleotide synthesizer
-
Solid support with the initial nucleoside
-
All necessary reagents for oligonucleotide synthesis (deblocking, coupling, capping, and oxidizing solutions)
-
Spectrophotometer capable of measuring absorbance at 498 nm
-
Cuvettes
-
Collection vials
Procedure:
-
Synthesizer Setup: Program the oligonucleotide synthesizer with the desired sequence and synthesis protocol. Ensure that the trityl monitoring function is enabled.
-
Synthesis Initiation: Begin the oligonucleotide synthesis.
-
Trityl Cation Collection: At each deblocking step, the synthesizer will release the DMT protecting group as a colored trityl cation. The synthesizer's fraction collector will collect this solution in separate vials for each cycle.
-
Sample Preparation:
-
For each collected fraction, dilute the solution to a known volume with the deblocking solution to ensure the absorbance reading is within the linear range of the spectrophotometer.
-
Use the deblocking solution as a blank for the spectrophotometer.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each diluted fraction at 498 nm.[1]
-
-
Calculation of Stepwise Efficiency:
-
The absorbance of the trityl cation is directly proportional to the number of growing oligonucleotide chains that were successfully deblocked.
-
The stepwise coupling efficiency for each cycle can be calculated using the following formula: Stepwise Efficiency (%) = (Absorbance of cycle n / Absorbance of cycle n-1) x 100
-
A consistently high stepwise efficiency (ideally >99%) indicates that both the coupling and capping steps are proceeding efficiently. A significant drop in efficiency at any step may indicate a problem with one of these steps.
-
Interpretation of Results:
While this method primarily measures coupling efficiency, it provides a good indication of overall synthesis performance. If coupling efficiency is known to be high from other quality control checks, a lower-than-expected stepwise yield can point towards issues with the capping step, leading to the accumulation of uncapped failure sequences that do not contribute to the trityl release in subsequent cycles.
Visualizations
Caption: Troubleshooting workflow for incomplete capping.
Caption: Chemical mechanism of the capping step.
References
Validation & Comparative
A Comparative Guide to Phosphorylating Reagents in Oligonucleotide Synthesis: Bis(2-cyanoethyl) diisopropylphosphoramidite and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphorylating reagent is a critical step in the chemical synthesis of oligonucleotides. This guide provides an objective comparison of Bis(2-cyanoethyl) diisopropylphosphoramidite with other common phosphorylating reagents, supported by experimental data and detailed protocols to inform reagent selection and optimize synthesis workflows.
Introduction
Chemical phosphorylation is a fundamental process in the synthesis of oligonucleotides, enabling the introduction of a 5'-terminal phosphate group. This modification is essential for various biological applications, including gene construction, PCR, and DNA ligation. While enzymatic phosphorylation using T4 polynucleotide kinase is an option, chemical methods are often preferred for their scalability and compatibility with automated solid-phase synthesis. This compound is a widely used phosphoramidite for this purpose. This guide compares its performance with key alternatives, including the 5'-Phosphate-ON® reagent, H-phosphonate chemistry, and the historical phosphotriester method.
Overview of Phosphorylating Reagents
The choice of phosphorylating reagent impacts several aspects of oligonucleotide synthesis, including coupling efficiency, reaction time, monitoring capabilities, and overall yield. Below is a summary of the key characteristics of the reagents discussed in this guide.
| Reagent/Method | Chemistry | Key Advantages | Key Disadvantages |
| This compound | Phosphoramidite | High coupling efficiency, well-established protocols, cost-effective for large-scale synthesis.[1] | No real-time monitoring of coupling efficiency. |
| 5'-Phosphate-ON® Reagent | Phosphoramidite | Allows for colorimetric monitoring of the coupling reaction via the release of a dimethoxytrityl (DMT) cation.[1] | Potentially higher cost compared to this compound. |
| H-phosphonate Chemistry | H-phosphonate | Simpler two-step synthesis cycle (detritylation and coupling), stable monomers, useful for certain backbone modifications.[2][3] | Can have slightly lower coupling efficiencies than the phosphoramidite method and may require more specialized activators.[3] |
| Phosphotriester Method | Phosphotriester | Historically significant, laid the groundwork for modern methods. | Slower reaction times, lower coupling efficiencies (typically around 95%), and the use of harsh deprotection conditions.[4][5] |
Performance Comparison
Achieving high coupling efficiency at each step of oligonucleotide synthesis is crucial for maximizing the yield of the full-length product. The following table summarizes typical performance data for the different phosphorylation methods. It is important to note that direct head-to-head comparisons in the literature under identical conditions are limited, and performance can vary based on the specific synthesizer, reagents, and protocols used.
| Parameter | This compound | 5'-Phosphate-ON® Reagent | H-phosphonate Chemistry | Phosphotriester Method |
| Typical Coupling Efficiency | >99%[1][6] | >99% | Generally high, but can be slightly lower than phosphoramidite chemistry.[3] | ~95%[4] |
| Typical Coupling Time | 30-60 seconds[7] | 30-60 seconds | 2 minutes | Can be significantly longer than phosphoramidite methods. |
| Overall Yield (for a 20-mer) | High | High | Moderate to High | Lower |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing the performance of different phosphorylating reagents. The following sections provide representative protocols for the key phosphorylation methods.
Protocol 1: 5'-Phosphorylation using this compound on an Automated DNA Synthesizer
This protocol outlines the final coupling step to introduce a 5'-phosphate group to a solid-support-bound oligonucleotide using an automated DNA synthesizer.
Reagents:
-
This compound solution (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)
-
Capping Reagent A (Acetic anhydride in THF/Pyridine)
-
Capping Reagent B (N-Methylimidazole in THF)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Final Detritylation: The 5'-DMT group of the terminal nucleotide is removed by treatment with the deblocking solution.
-
Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is allowed to proceed for 60 seconds.
-
Capping: Any unreacted 5'-hydroxyl groups are capped by delivering the capping reagents.
-
Oxidation: The newly formed phosphite triester is oxidized to a stable phosphate triester by the addition of the oxidizing solution.
-
Final Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and the cyanoethyl protecting groups are removed by treatment with concentrated ammonium hydroxide.
Protocol 2: 5'-Phosphorylation using 5'-Phosphate-ON® Reagent
The protocol is similar to that for this compound, with the key difference being the ability to monitor the reaction.
Procedure:
-
Follow steps 1 and 2 as described in Protocol 1, using the 5'-Phosphate-ON® reagent.
-
Monitoring: After the coupling step, the eluent containing the cleaved DMT cation can be collected and its absorbance measured at approximately 498 nm to quantify the coupling efficiency.
-
Proceed with capping, oxidation, cleavage, and deprotection as described in Protocol 1.
Protocol 3: Oligonucleotide Synthesis via H-phosphonate Chemistry
This protocol outlines the general cycle for H-phosphonate synthesis.
Reagents:
-
Nucleoside 3'-H-phosphonate monomer solution (0.1 M in pyridine/acetonitrile)
-
Activator/Condensing agent solution (e.g., 0.5 M pivaloyl chloride in acetonitrile)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Oxidizing solution (Iodine in pyridine/water)
-
Anhydrous acetonitrile and pyridine
Procedure:
-
Detritylation: The 5'-DMT group is removed from the support-bound nucleoside.
-
Coupling: The nucleoside H-phosphonate monomer and the activator are delivered to the synthesis column. The coupling reaction proceeds for approximately 2 minutes. Unlike the phosphoramidite method, there is no capping or oxidation step within the cycle.
-
Chain Elongation: Steps 1 and 2 are repeated until the desired sequence is assembled.
-
Final Oxidation: After the final coupling step, all the H-phosphonate linkages are oxidized to phosphodiester linkages in a single step using the oxidizing solution.
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the support and deprotected.
Visualizing the Synthesis Workflows
The following diagrams illustrate the chemical workflows for the phosphoramidite and H-phosphonate synthesis methods.
Conclusion
This compound remains a robust and widely adopted reagent for the 5'-phosphorylation of synthetic oligonucleotides, offering high coupling efficiencies and cost-effectiveness. The 5'-Phosphate-ON® reagent provides a valuable alternative when real-time monitoring of coupling efficiency is desired. H-phosphonate chemistry, with its simplified two-step cycle, presents advantages for the synthesis of RNA and certain modified oligonucleotides. The choice of the optimal phosphorylating reagent will depend on the specific requirements of the synthesis, including scale, the need for monitoring, and the desired final product. This guide provides the foundational information to make an informed decision and to implement the chosen method effectively in the laboratory.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Oligonucleotide Synthesis Using the Manual Phosphotriester Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Oligonucleotide synthesis using the manual phosphotriester method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. twistbioscience.com [twistbioscience.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 5'-Phosphorylation of Oligonucleotides: Chemical vs. Enzymatic Methods
For researchers, scientists, and professionals in drug development, the addition of a 5'-phosphate group to synthetic oligonucleotides is a critical step for various molecular biology applications, including ligation, sequencing, and PCR-based methods. The two primary approaches to achieve this are chemical synthesis and enzymatic phosphorylation. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for specific research needs.
At a Glance: Chemical vs. Enzymatic Phosphorylation
| Feature | Chemical Phosphorylation | Enzymatic Phosphorylation (T4 PNK) |
| Principle | Incorporation of a phosphate group during solid-phase oligonucleotide synthesis using a phosphoramidite reagent. | Catalytic transfer of the γ-phosphate from ATP to the 5'-hydroxyl terminus of the oligonucleotide by T4 Polynucleotide Kinase.[1] |
| Typical Yield | High, with coupling efficiencies reported to be >98%.[2] Overall yield after synthesis and purification is typically in the range of 30-70%. | Generally quantitative, approaching 100% conversion of substrate to product. |
| Purity (Crude) | Variable, typically 70-90% full-length product.[3] Byproducts can include n-1 shortmers and other side-reaction products.[4][5][6] | High, primarily dependent on the purity of the starting oligonucleotide. The main impurity is the unphosphorylated starting material if the reaction is incomplete. |
| Purity (After HPLC) | Can exceed 99%.[7] | >98%, limited by the efficiency of removing the enzyme and excess ATP.[1] |
| Reaction Time | The phosphorylation step itself is rapid (a few minutes per cycle on an automated synthesizer).[2] However, the entire synthesis, deprotection, and purification process can take several hours to a day. | Typically 30-60 minutes for the enzymatic reaction.[1] |
| Scalability | Highly scalable, from nanomoles to kilograms, suitable for therapeutic oligonucleotide manufacturing.[8][9] | Generally used for smaller scales (picomoles to nanomoles) in a research setting. Scaling up can be costly due to the price of the enzyme and ATP. |
| Cost | Reagents can be expensive for small-scale synthesis but become more cost-effective at larger scales.[10] | The enzyme and high-purity ATP are the main cost drivers, making it potentially more expensive for large numbers of samples or large-scale reactions.[11] |
| Substrate Scope | Broad; compatible with a wide range of modified oligonucleotides. | Generally broad for DNA and RNA, but efficiency can be influenced by the 5'-terminal nucleotide and secondary structures.[12] |
| Ease of Use | Requires an automated DNA/RNA synthesizer and expertise in solid-phase synthesis. | A relatively simple benchtop procedure that is accessible to most molecular biology labs. |
Experimental Methodologies
Chemical 5'-Phosphorylation Protocol
Chemical phosphorylation is typically performed as the final step of solid-phase oligonucleotide synthesis on an automated synthesizer.
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG) with the 5'-DMT group removed.
-
Chemical Phosphorylation Reagent (CPR) phosphoramidite (e.g., Glen Research Cat # 10-1900).[13]
-
Standard reagents for oligonucleotide synthesis (activator, oxidizing agent, capping reagents, deblocking solution).
-
Ammonium hydroxide or other appropriate cleavage and deprotection solution.
-
HPLC or PAGE purification system.
Procedure:
-
The oligonucleotide is synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.
-
After the final nucleotide coupling, the 5'-dimethoxytrityl (DMT) protecting group is removed.
-
The Chemical Phosphorylation Reagent phosphoramidite is then coupled to the 5'-hydroxyl group of the oligonucleotide in the same manner as a standard nucleotide phosphoramidite. This coupling step typically has an efficiency of over 98%.[2]
-
The phosphite triester is oxidized to a stable phosphate triester.
-
The oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide at an elevated temperature.
-
The crude phosphorylated oligonucleotide is then purified using reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to remove failure sequences (n-1 mers) and other byproducts.[14][15] Purity can be assessed by HPLC and mass spectrometry.[5]
Enzymatic 5'-Phosphorylation Protocol using T4 Polynucleotide Kinase (PNK)
This method is performed on purified oligonucleotides in a solution-phase reaction.
Materials:
-
Purified oligonucleotide with a free 5'-hydroxyl group.
-
T4 Polynucleotide Kinase (e.g., NEB #M0201).
-
10X T4 PNK Reaction Buffer.
-
10 mM ATP solution.
-
Nuclease-free water.
Procedure:
-
In a microcentrifuge tube, set up the following reaction on ice:
-
Mix the components gently and centrifuge briefly.
-
Incubate the reaction at 37°C for 30 minutes.[16]
-
To inactivate the enzyme, heat the reaction at 65°C for 20 minutes.[16]
-
The phosphorylated oligonucleotide can be used directly in downstream applications or purified to remove the enzyme and excess ATP, for example, by ethanol precipitation or using a spin column.
Visualizing the Workflows
References
- 1. intactgenomics.com [intactgenomics.com]
- 2. researchgate.net [researchgate.net]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Formation of N-branched oligonucleotides as by-products in solid-phase oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. An enzyme cascade enables production of therapeutic oligonucleotides in a single operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GtR [gtr.ukri.org]
- 10. shigematsu-bio.com [shigematsu-bio.com]
- 11. T4 Polynucleotide Kinase for DNA phosphorylation and next-generation sequencing (NGS) [gbiosciences.com]
- 12. Real-time investigation of nucleic acids phosphorylation process using molecular beacons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. idtdna.com [idtdna.com]
- 15. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. neb.com [neb.com]
Analysis of Bis(2-cyanoethyl) diisopropylphosphoramidite purity by 31P NMR spectroscopy
A comprehensive guide to analyzing the purity of Bis(2-cyanoethyl) diisopropylphosphoramidite using ³¹P NMR spectroscopy, with a comparison to alternative methods.
Introduction
This compound is a critical reagent used in oligonucleotide synthesis. Its purity is paramount to ensure the fidelity and yield of the final oligonucleotide product. Even trace impurities can lead to the incorporation of incorrect linkages or truncated sequences, compromising the efficacy of therapeutic oligonucleotides and the accuracy of diagnostic probes. This guide provides a detailed analysis of purity assessment for this compound, focusing on the powerful technique of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. We will also compare its performance with alternative analytical methods, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Purity Assessment
Several analytical techniques can be employed to determine the purity of phosphoramidites. The choice of method often depends on the specific information required, available instrumentation, and the desired level of sensitivity. Here, we compare ³¹P NMR with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Comparison of Purity Data for DNA Phosphoramidites by RP-HPLC and ³¹P NMR
| Phosphoramidite | RP-HPLC Purity (% Area)[1] | ³¹P NMR Purity (% Area)[1] |
| iBu dG β-Cyanoethyl Phosphoramidite | 99.72 | 99.57 |
| T β-Cyanoethyl Phosphoramidite | 99.48 | 99.57 |
| Bz dA β-Cyanoethyl Phosphoramidite | 99.66 | 99.78 |
| Bz dC β-Cyanoethyl Phosphoramidite | 99.61 | 99.19 |
| 5-Me Bz dC Cyanoethyl Phosphoramidite | 99.10 | 99.61 |
As the data indicates, there is a strong correlation between the purity values obtained by both ³¹P NMR and RP-HPLC, establishing ³¹P NMR as a reliable quantitative method.
Detailed Experimental Protocols
³¹P NMR Spectroscopy
Objective: To determine the purity of this compound by quantifying the main P(III) species and detecting phosphorus-containing impurities.
Instrumentation: 202 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 300 mg of the this compound sample.
-
Dissolve the sample in 1 mL of deuterated chloroform (CDCl₃) containing 1% (v/v) triethylamine (TEA). The TEA is added to prevent degradation of the acid-sensitive phosphoramidite.
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters:
-
Pulse Program: zgig (proton decoupled)[1]
-
Number of Scans: 1024[1]
-
Acquisition Time (AQ): 1.5 seconds[1]
-
Relaxation Delay (D1): 2.0 seconds[1]
-
Spectral Width (SW): 300 ppm[1]
-
Spectral Offset (O1): 100 ppm[1]
-
Pulse Width (P1): 12-14 µsec[1]
-
Dummy Scans (DS): 4[1]
Reference: A system suitability solution of 5% H₃PO₄ in D₂O can be used to verify the chemical shift reference.[1]
Data Analysis: The purity is calculated based on the relative area of the main phosphoramidite signals compared to the total area of all phosphorus-containing signals in the spectrum. The main this compound typically appears as a singlet in a proton-decoupled spectrum in the region of 140-155 ppm.[2] Common impurities include:
-
P(V) species (e.g., oxidation products): These typically appear in the -25 to 99 ppm region.[1]
-
Other P(III) impurities (e.g., H-phosphonate): These can appear in various regions, for instance, H-phosphonate is observed around 14 ppm.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the purity of this compound by separating it from non-phosphorus and some phosphorus-containing impurities.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase A: 0.1 M triethylammonium acetate (TEAA) in water, pH 7.0 ± 0.1[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 1 mL/min[1]
-
Temperature: Ambient[1]
-
Detection: UV at 255 nm or 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the phosphoramidite in acetonitrile.[1]
Data Analysis: Purity is determined by calculating the percentage of the total peak area corresponding to the main product peak.
Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity assessment of this compound.
References
A Comparative Guide to Monitoring Phosphitylation Reactions: HPLC vs. ³¹P NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, phospholipids, and other phosphorus-containing molecules, the precise monitoring of phosphitylation reactions is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternatives, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy and Mass Spectrometry (MS), for real-time reaction monitoring and endpoint analysis.
At a Glance: Comparison of Analytical Techniques
The choice of analytical technique for monitoring phosphitylation reactions depends on the specific requirements of the study, including the need for quantitative accuracy, structural information, sensitivity, and throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | ³¹P Nuclear Magnetic Resonance (³¹P NMR) | Mass Spectrometry (MS) |
| Primary Application | Separation and quantification of reactants, products, and impurities. | In-situ reaction monitoring, structural elucidation, and absolute quantification. | Identification and quantification of products and byproducts with high sensitivity. |
| Resolution | High resolution of individual components in a complex mixture. | Provides a global profile of phosphorus-containing species; individual signals can overlap. | High mass resolution allows for the separation of species with very similar masses. |
| Sensitivity | Good sensitivity, particularly with UV or fluorescence detectors. | Generally lower sensitivity compared to HPLC and MS. | Excellent sensitivity, capable of detecting trace-level impurities. |
| Analysis Time | Relatively fast, with typical run times from minutes to an hour. | Can be fast for simple spectra, but longer acquisition times may be needed for complex mixtures or low concentrations. | Rapid analysis, especially with direct infusion, but requires chromatographic separation for complex mixtures. |
| Quantitative Accuracy | Highly quantitative with proper calibration. | Inherently quantitative as signal intensity is directly proportional to the number of nuclei. | Can be highly quantitative with the use of internal standards. |
| Structural Information | Limited to retention time and UV-Vis spectra, unless coupled with MS. | Provides detailed information about the chemical environment of the phosphorus atom. | Provides molecular weight and fragmentation data for structural elucidation. |
| Destructive/Non-destructive | Destructive. | Non-destructive. | Destructive. |
| Cost & Complexity | Moderate cost and complexity. | High initial cost and requires specialized expertise. | High initial cost and complexity, especially for high-resolution instruments. |
In-Depth Comparison
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for monitoring phosphitylation reactions by separating the components of the reaction mixture. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the separation is based on the hydrophobicity of the reactants, products, and any impurities.
Strengths:
-
High Resolving Power: HPLC can separate structurally similar compounds, allowing for the accurate quantification of starting materials, desired products, and byproducts.
-
Quantitative Accuracy: When calibrated with appropriate standards, HPLC provides highly accurate and reproducible quantitative data.
-
Versatility: A wide range of column chemistries and mobile phases can be used to optimize the separation for different types of phosphitylation reactions.
Limitations:
-
Indirect Measurement: HPLC provides information based on retention time and detector response, which requires reference standards for confident identification and accurate quantification.
-
Potential for On-Column Reactions: The acidic or basic mobile phases used in HPLC can sometimes cause degradation of sensitive phosphitylated compounds.
-
Limited Structural Information: A standard HPLC setup with a UV detector provides minimal structural information beyond what can be inferred from the retention time.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful technique for the direct and non-destructive analysis of phosphitylation reactions. Since the ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, it provides clear and distinct signals for different phosphorus-containing species.
Strengths:
-
In-situ Monitoring: Reactions can be monitored in real-time directly in the NMR tube, providing kinetic data without the need for sampling and quenching.
-
Structural Elucidation: The chemical shift of a ³¹P signal provides detailed information about the electronic environment and coordination of the phosphorus atom, aiding in the identification of intermediates and products.
-
Absolute Quantification: ³¹P NMR is an inherently quantitative technique, allowing for the determination of the relative concentrations of different phosphorus species without the need for calibration curves.
Limitations:
-
Lower Sensitivity: Compared to HPLC and MS, ³¹P NMR generally has lower sensitivity, which can be a limitation when monitoring reactions with low concentrations of reactants or for detecting trace impurities.
-
Signal Overlap: In complex reaction mixtures, the signals of different phosphorus-containing compounds may overlap, making quantification challenging.
-
Cost and Accessibility: NMR spectrometers are expensive to purchase and maintain, and require specialized expertise to operate.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an extremely sensitive and specific technique for the analysis of phosphitylation reactions. It provides molecular weight information and, with tandem MS (MS/MS), detailed structural information.
Strengths:
-
Exceptional Sensitivity: MS can detect and quantify compounds at very low concentrations, making it ideal for identifying trace impurities and reaction byproducts.
-
High Specificity: The high mass resolution of modern mass spectrometers allows for the unambiguous identification of compounds based on their exact mass.
-
Structural Information: MS/MS fragmentation patterns provide valuable information for confirming the structure of the desired product and identifying unknown impurities.
Limitations:
-
Ionization Efficiency: The efficiency of ionization can vary significantly between different compounds, which can affect quantitative accuracy. The use of appropriate internal standards is often necessary.
-
Matrix Effects: The presence of other components in the reaction mixture can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification.
-
Complexity of Data Analysis: The large and complex datasets generated by LC-MS require sophisticated software and expertise for processing and interpretation.
Experimental Protocols
General Phosphitylation Reaction Workflow
The following diagram illustrates a general workflow for a phosphitylation reaction followed by analytical monitoring.
HPLC Monitoring Protocol
This protocol outlines a general method for monitoring a phosphitylation reaction using RP-HPLC.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Quenching solution (e.g., a weak acid or base, depending on the reaction).
-
-
Procedure:
-
Reaction Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a vial containing a suitable quenching solution to prevent further reaction.
-
HPLC Analysis:
-
Inject the quenched sample onto the HPLC system.
-
Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the elution of compounds using a UV detector at an appropriate wavelength (e.g., 260 nm for nucleosides).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and any major byproducts based on their retention times (confirmed by injecting standards if available).
-
Integrate the peak areas to determine the relative amounts of each component at each time point.
-
Plot the concentration of the product or the disappearance of the starting material over time to determine the reaction kinetics.
-
-
³¹P NMR Monitoring Protocol
This protocol describes how to monitor a phosphitylation reaction in-situ using ³¹P NMR.
-
Instrumentation:
-
NMR spectrometer equipped with a phosphorus probe.
-
NMR tubes.
-
-
Procedure:
-
Sample Preparation: Prepare the reaction mixture in a suitable deuterated solvent directly in an NMR tube.
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ³¹P NMR spectrum at time zero.
-
Set up a series of automated acquisitions at regular time intervals to monitor the reaction progress.
-
-
Data Processing:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the signals corresponding to the phosphitylating agent, the product, and any phosphorus-containing byproducts based on their characteristic chemical shifts.
-
-
Data Analysis:
-
Integrate the signals of interest in each spectrum.
-
Calculate the relative concentrations of the different phosphorus species at each time point.
-
Plot the change in concentration over time to determine the reaction kinetics.
-
-
Evaluating the performance of different phosphoramidites in therapeutic oligonucleotide manufacturing
For Researchers, Scientists, and Drug Development Professionals
The selection of phosphoramidites is a critical determinant of success in the manufacturing of therapeutic oligonucleotides. The purity, stability, and reactivity of these fundamental building blocks directly influence the yield, purity, and ultimately, the therapeutic efficacy and safety of the final oligonucleotide drug product. This guide provides an objective comparison of the performance of different phosphoramidites, supported by experimental data, to aid in the selection of optimal reagents for therapeutic oligonucleotide manufacturing.
Data Presentation: Quantitative Comparison of Phosphoramidite Performance
The following tables summarize key performance indicators for various phosphoramidites commonly used in therapeutic oligonucleotide synthesis. Data has been collated from multiple sources to provide a comparative overview.
Table 1: Comparison of Coupling Efficiencies for Modified Phosphoramidites
| Phosphoramidite Type | Recommended Coupling Time (minutes) | Reported Coupling Efficiency (%) | Activator | Key Considerations |
| Standard DNA | 1 - 2 | >99% | 5-Ethylthio-1H-tetrazole (ETT) | Well-established, high efficiency under standard conditions. |
| 2'-O-Methyl (2'-O-Me) | 5 - 10 | ~98-99% | ETT, 5-Benzylthio-1H-tetrazole (BTT), 4,5-Dicyanoimidazole (DCI) | Increased steric hindrance requires longer coupling times. |
| 2'-Fluoro (2'-F) | 10 - 15 | >98% | DCI | Electronegativity of fluorine can affect reactivity; requires optimization.[1] |
| 2'-O-Methoxyethyl (2'-MOE) | 6 - 15 | >98-99% | BTT, DCI | Significant steric bulk necessitates extended coupling times to achieve high efficiency.[2] |
Table 2: Performance Comparison of Guanosine Phosphoramidites with Different Protecting Groups
| Protecting Group | Deprotection Conditions | Relative Deprotection Speed | Coupling Efficiency (%) | Impact on Depurination |
| Isobutyryl (iBu) | Harsher, longer time | 1x | ~99% | Higher potential for depurination. |
| Dimethylformamidine (dmf) | Milder, significantly faster | ~4x | ~99% | Reduces the incidence of depurination.[3][4][5] |
Table 3: Relative Stability of Deoxyribonucleoside Phosphoramidites in Solution
| Phosphoramidite | Relative Stability | Key Considerations |
| Thymidine (T) | Most Stable | |
| Deoxycytidine (dC) | Stable | Benzoyl (Bz) protected dC is highly stable in solution.[6] |
| Deoxyadenosine (dA) | Less Stable | |
| Deoxyguanosine (dG) | Least Stable | Highly susceptible to hydrolysis and oxidation; degradation can be autocatalytic.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of phosphoramidite performance. Below are protocols for key experiments.
Protocol 1: Determination of Phosphoramidite Coupling Efficiency
Objective: To quantify the stepwise coupling efficiency of a phosphoramidite during solid-phase oligonucleotide synthesis.
Methodology:
-
Synthesis Setup:
-
Perform oligonucleotide synthesis on an automated DNA/RNA synthesizer.
-
Use a standard solid support (e.g., Controlled Pore Glass - CPG).
-
Dissolve the phosphoramidite to be tested in anhydrous acetonitrile to the recommended concentration.
-
Use a suitable activator solution (e.g., ETT, DCI).
-
-
Synthesis and Trityl Cation Monitoring:
-
Synthesize a test sequence, typically a homopolymer or a sequence known to be challenging.
-
During each synthesis cycle, after the deblocking step (removal of the 5'-dimethoxytrityl (DMT) group), the synthesizer's UV-Vis spectrophotometer measures the absorbance of the released trityl cation at approximately 498 nm.[2]
-
Record the absorbance value for each coupling step.
-
-
Data Analysis:
-
The stepwise coupling efficiency is calculated based on the relative absorbance of the trityl cation released at each step. A consistent and high absorbance indicates efficient coupling.
-
The average stepwise coupling efficiency can be calculated as the geometric mean of the individual step efficiencies.
-
-
Confirmation by HPLC Analysis:
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect it.
-
Analyze the crude product by reverse-phase or ion-exchange High-Performance Liquid Chromatography (HPLC).
-
Quantify the percentage of the full-length product versus truncated sequences (n-1, n-2, etc.). A higher percentage of the full-length product corresponds to higher overall coupling efficiency.
-
Protocol 2: Purity Assessment of Phosphoramidites by ³¹P NMR
Objective: To determine the purity of a phosphoramidite and identify the presence of phosphorus-containing impurities.
Methodology:
-
Sample Preparation:
-
Dissolve 10-20 mg of the phosphoramidite sample in an appropriate deuterated solvent (e.g., CD₃CN or CDCl₃) in an NMR tube.
-
To prevent acid-catalyzed degradation, a small amount of a non-nucleophilic base, such as triethylamine, can be added.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum using a standard NMR spectrometer.
-
-
Data Analysis:
-
The pure phosphoramidite will exhibit a characteristic signal, typically a doublet of diastereomers, in the region of δ 145-155 ppm.
-
P(V) impurities, such as the corresponding phosphonate or phosphate, will appear as distinct signals in the region of δ -10 to 20 ppm.
-
Other P(III) impurities will also have characteristic chemical shifts.
-
Integrate the peaks to quantify the relative amounts of the desired phosphoramidite and any phosphorus-containing impurities.
-
Protocol 3: Analysis of Oligonucleotide Purity by LC-MS
Objective: To assess the purity of the synthesized oligonucleotide and identify any impurities.
Methodology:
-
Sample Preparation:
-
Dissolve the crude or purified oligonucleotide in a suitable solvent, typically nuclease-free water or a low-concentration buffer.
-
-
LC-MS System:
-
Utilize a Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).
-
Employ a reversed-phase column suitable for oligonucleotide separation (e.g., a C8 or C18 column).
-
The mobile phase typically consists of an ion-pairing agent, such as triethylamine (TEA) and hexafluoroisopropanol (HFIP), in water and an organic solvent like methanol or acetonitrile.
-
-
Chromatographic Separation:
-
Inject the sample and perform a gradient elution to separate the full-length oligonucleotide from shorter failure sequences, incompletely deprotected species, and other impurities.
-
-
Mass Spectrometric Detection:
-
The eluting compounds are ionized (typically by electrospray ionization - ESI) and their mass-to-charge ratio is determined by the mass spectrometer.
-
This allows for the confirmation of the molecular weight of the full-length product and the identification of impurities based on their mass.
-
-
Data Analysis:
-
Analyze the chromatogram to determine the percentage of the main peak (full-length product) relative to impurity peaks.
-
Analyze the mass spectra to confirm the identity of the main peak and to characterize the impurities.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for an RNase H-dependent antisense oligonucleotide.
Caption: The RNA interference (RNAi) pathway for siRNA-mediated gene silencing.
Caption: A generalized workflow for the manufacturing and quality control of therapeutic oligonucleotides.
References
The Economic Equation of Oligonucleotide Synthesis: A Cost-Benefit Analysis of Bis(2-cyanoethyl) diisopropylphosphoramidite
For researchers, scientists, and drug development professionals embarking on large-scale oligonucleotide synthesis, the choice of phosphoramidite chemistry is a critical determinant of cost, efficiency, and final product quality. This guide provides a comprehensive cost-benefit analysis of the widely used Bis(2-cyanoethyl) diisopropylphosphoramidite, comparing it with modern fast-deprotection alternatives. By examining experimental data on performance, reagent consumption, and downstream processing, this document aims to equip decision-makers with the necessary information to select the most appropriate chemical strategy for their therapeutic and diagnostic development needs.
The phosphoramidite method has long been the gold standard for the chemical synthesis of oligonucleotides due to its high coupling efficiency and amenability to automation.[1] Central to this process is the protection of the phosphate group, traditionally accomplished using the 2-cyanoethyl (CE) group, as seen in this compound. This protecting group is favored for its stability during the synthesis cycle and its straightforward removal under basic conditions.[1][2] However, as the demand for large-scale production of oligonucleotides for therapeutic applications grows, the limitations of the cyanoethyl protecting group, particularly in terms of lengthy deprotection times and potential side reactions, have driven the development of alternative "fast deprotection" strategies.[3]
Performance Comparison: Standard vs. Fast Deprotection
The primary drawback of using the 2-cyanoethyl protecting group is the extended deprotection time required for its removal. This step typically involves treatment with concentrated ammonium hydroxide at elevated temperatures for 8 to 17 hours.[3] This prolonged exposure to harsh basic conditions not only creates a significant bottleneck in high-throughput synthesis but can also be detrimental to sensitive modified oligonucleotides.[3]
In contrast, fast deprotection phosphoramidites utilize more labile protecting groups, such as phenoxyacetyl (Pac) for adenosine, acetyl (Ac) for cytidine, and dimethylformamidine (dmf) for guanosine.[3] In conjunction with specialized deprotection reagents like a mixture of ammonium hydroxide and methylamine (AMA), these groups can be removed in as little as 5-10 minutes at 65°C.[3]
| Parameter | Standard Deprotection (Cyanoethyl) | Fast Deprotection (e.g., Pac, Ac, dmf) | Key Considerations |
| Deprotection Reagent | Concentrated Ammonium Hydroxide | Ammonium Hydroxide / Methylamine (AMA) or other mild bases | Fast deprotection reagents can be more expensive. |
| Deprotection Time | 8 - 17 hours[3] | 5 - 10 minutes[3] | Drastic reduction in time increases instrument availability and throughput. |
| Deprotection Temperature | 55°C[3] | 65°C[3] | Shorter heating times for fast deprotection lead to energy savings. |
| Typical Coupling Efficiency | >99%[4] | >99%[4] | Both methods offer high coupling efficiencies. |
| Final Yield | High, but can be impacted by side reactions during long deprotection. | Comparable to standard methods, with potentially higher purity.[3] | Yield is highly dependent on the specific sequence and length of the oligonucleotide. |
| Compatibility | Robust for standard DNA and RNA. | Ideal for sensitive modifications; may require specific base protecting groups (e.g., Ac-dC) to prevent side reactions.[3] | The choice of protecting group strategy must be compatible with any modifications in the oligonucleotide. |
Cost-Benefit Analysis
While phosphoramidites with cyanoethyl protection often have a lower upfront cost, a holistic analysis reveals a more complex economic picture, especially in large-scale manufacturing.[2][3] The extended deprotection times associated with cyanoethyl groups lead to increased operational costs, including longer instrument occupation, higher labor input, and greater energy consumption.[3]
| Cost Factor | Standard Phosphoramidites (Cyanoethyl) | Fast Deprotection Phosphoramidites | Economic Impact |
| Phosphoramidite Cost | Lower initial cost.[3] | Higher initial cost.[3] | The higher initial investment in fast deprotection amidites can be offset by downstream savings. |
| Reagent Cost | Uses standard, lower-cost reagents (e.g., Ammonium Hydroxide).[3] | May require more expensive, specialized reagents (e.g., AMA).[3] | The overall reagent cost needs to be weighed against the total process time. |
| Instrument Time | High, due to long deprotection cycles.[3] | Low, freeing up instruments for more synthesis runs.[3] | Increased throughput can be a significant economic driver for facilities with high demand. |
| Labor Cost | Higher, with more hands-on time per batch.[3] | Lower, due to increased automation and faster turnaround.[3] | Reduced labor costs contribute to a lower overall cost per oligonucleotide. |
| Energy Consumption | High, due to prolonged heating during deprotection.[3] | Low, due to significantly shorter heating times.[3] | Energy savings contribute to both cost reduction and a greener manufacturing process. |
| Overall Cost per Oligo | Higher for high-throughput demands due to operational inefficiencies.[3] | Lower for high-throughput demands due to optimized resource utilization.[3] | For large-scale production, the total cost of ownership often favors fast deprotection strategies. |
Side Reactions and Impurity Profile
A significant consideration in the use of 2-cyanoethyl protecting groups is the formation of acrylonitrile as a byproduct during deprotection.[2] Acrylonitrile is a reactive Michael acceptor that can alkylate the nucleobases, particularly thymine, leading to the formation of N3-cyanoethyl-dT impurities.[2][5] The presence of these impurities necessitates careful control of deprotection conditions and may require additional purification steps, further increasing the overall cost and complexity of the manufacturing process. The use of scavengers or alternative deprotection protocols can mitigate this issue but adds to the reagent cost and process time.[6]
Fast deprotection strategies, with their milder and much shorter deprotection times, can reduce the risk of such side reactions, potentially leading to a cleaner crude product and simplifying downstream purification.[3]
Experimental Protocols
Standard Solid-Phase Oligonucleotide Synthesis Cycle (Using Cyanoethyl Phosphoramidites)
The synthesis is a cyclical process performed on an automated synthesizer. Each cycle adds one nucleotide to the growing chain attached to a solid support.
-
Deblocking (Detritylation):
-
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Reagent: 3% Trichloroacetic Acid (TCA) in an anhydrous, non-polar solvent like dichloromethane (DCM).
-
Procedure:
-
The synthesis column is washed with anhydrous acetonitrile.
-
The detritylation reagent is passed through the column for approximately 2-3 minutes.
-
The column is thoroughly washed with anhydrous acetonitrile to remove the cleaved DMT group and residual acid.
-
-
-
Coupling:
-
Objective: To couple the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.
-
Reagents:
-
Nucleoside phosphoramidite solution (e.g., 0.1 M this compound in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure:
-
The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column.
-
The reaction is allowed to proceed for a specified time (typically 30-180 seconds, depending on the scale and specific monomers).
-
The column is washed with anhydrous acetonitrile to remove excess reagents and byproducts.
-
-
-
Capping:
-
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmer impurities.
-
Reagents:
-
Capping Reagent A (e.g., acetic anhydride in tetrahydrofuran (THF) and pyridine).
-
Capping Reagent B (e.g., N-methylimidazole in THF).
-
-
Procedure:
-
The capping reagents are delivered to the synthesis column.
-
The reaction proceeds for 30-60 seconds.
-
The column is washed with anhydrous acetonitrile.
-
-
-
Oxidation:
-
Objective: To oxidize the unstable phosphite triester linkage to a stable phosphate triester.
-
Reagent: A solution of iodine (e.g., 0.02 M) in a mixture of THF, pyridine, and water.
-
Procedure:
-
The oxidizing solution is passed through the column.
-
The reaction is allowed to proceed for approximately 1-2 minutes.
-
The column is washed with anhydrous acetonitrile, completing the cycle.
-
-
Deprotection and Cleavage (Standard Cyanoethyl Protocol)
-
Objective: To remove the cyanoethyl protecting groups from the phosphate backbone, the protecting groups from the nucleobases, and cleave the oligonucleotide from the solid support.
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure:
-
The solid support is transferred to a sealed vial.
-
Concentrated ammonium hydroxide is added to the vial.
-
The vial is heated at 55°C for 8-17 hours.
-
After cooling, the supernatant containing the deprotected oligonucleotide is collected.
-
The solid support is washed with water, and the washes are combined with the supernatant.
-
The solution is dried to yield the crude oligonucleotide.
-
Mandatory Visualization
Caption: Workflow of solid-phase phosphoramidite oligonucleotide synthesis.
Caption: Comparison of standard and fast deprotection protocols.
Conclusion
The choice between this compound and fast deprotection alternatives for large-scale oligonucleotide synthesis is a multifaceted decision. While the standard cyanoethyl-based approach is well-established and offers a lower initial reagent cost, it is hampered by long deprotection times that can create significant bottlenecks in a high-throughput environment. The extended exposure to harsh deprotection conditions also poses a risk to sensitive oligonucleotide modifications and can lead to the formation of impurities.
Fast deprotection phosphoramidites, although having a higher upfront cost, offer a compelling economic advantage for large-scale synthesis by dramatically reducing deprotection times. This leads to increased instrument availability, higher throughput, and reduced labor and energy costs. The milder deprotection conditions are also more amenable to a wider range of modified oligonucleotides and can result in a cleaner crude product, simplifying downstream processing.
For researchers and drug development professionals focused on large-scale, high-throughput oligonucleotide synthesis, particularly for therapeutic applications involving modified oligonucleotides, the adoption of a fast deprotection strategy is likely to provide a greater return on investment through increased efficiency and productivity. A thorough evaluation of the specific oligonucleotide sequence, required modifications, and production scale is essential to make the most cost-effective decision.
References
- 1. From green innovations in oligopeptide to oligonucleotide sustainable synthesis: differences and synergies in TIDES chemistry - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04547H [pubs.rsc.org]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified Oligonucleotide Phosphorus Deprotection Process with Reduced 3-(2-Cyanoethyl) Thymidine Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Oligonucleotide Synthesis: A Guide to Phosphate Protecting Groups Beyond Cyanoethyl
In the intricate world of oligonucleotide synthesis, the choice of a phosphate protecting group is a critical determinant of yield, purity, and the integrity of the final product. While the 2-cyanoethyl (CE) group has long been the industry standard, its propensity for side reactions has spurred the exploration of viable alternatives. This guide provides a comprehensive comparison of prominent alternatives to the cyanoethyl protecting group, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
The 2-cyanoethyl group, favored for its straightforward removal via β-elimination under basic conditions, is not without its drawbacks. The primary concern is the in-situ generation of acrylonitrile during deprotection, a reactive Michael acceptor that can lead to the undesirable cyanoethylation of nucleobases, particularly thymine.[1][2] This modification can compromise the biological activity and hybridization properties of the synthesized oligonucleotide. Consequently, the development of alternative protecting groups that offer milder deprotection conditions and circumvent the formation of reactive byproducts is an area of active research.
Key Alternatives to the 2-Cyanoethyl Protecting Group
Several alternative protecting groups have emerged, each with distinct characteristics regarding stability, deprotection conditions, and overall performance. The most notable among these are the allyl, methyl, and various substituted ethyl groups.
The Allyl Group: A Versatile and Mildly Deprotected Alternative
The allyl group stands out as a highly promising alternative to the 2-cyanoethyl group. Its key advantage lies in its removal under neutral or weakly basic conditions, which minimizes the risk of side reactions with sensitive nucleobases.[3]
Deprotection Mechanism: The deprotection of the allyl group is typically achieved through palladium-catalyzed cleavage or by nucleophilic displacement using a soft nucleophile like a thiol. A common method involves treatment with a mixture of concentrated ammonium hydroxide and a scavenger such as 2-mercaptoethanol.[3]
Performance: Studies have shown that the use of allyl protecting groups can result in oligonucleotide yields comparable to those achieved with the standard cyanoethyl chemistry.[3] The mild deprotection conditions are particularly beneficial for the synthesis of oligonucleotides containing base-labile modifications.
Methyl and Benzyl Groups: Classic Alternatives with Specific Deprotection Needs
Methyl and benzyl groups represent some of the earlier alternatives to the 2-cyanoethyl group. While effective, their removal requires specific and often harsher conditions.
Deprotection Mechanism: The methyl group is typically removed by treatment with a strong nucleophile like thiophenol.[4] The benzyl group can be cleaved by hydrogenolysis.
Performance: While viable, the deprotection conditions for methyl and benzyl groups can be less compatible with the automated, high-throughput nature of modern oligonucleotide synthesis. The use of foul-smelling and toxic reagents like thiophenol is also a significant drawback.
Substituted Ethyl Groups: Fine-Tuning Deprotection Kinetics
A variety of β-substituted ethyl groups have been investigated to modulate the lability of the phosphate protection. These include the 2-(p-nitrophenyl)ethyl (NPE) and 2-(phenylsulfonyl)ethyl (PSE) groups.
Deprotection Mechanism: These groups are also removed via β-elimination under basic conditions, but their rate of removal can be tailored by the nature of the substituent. For instance, the NPE group can be cleaved with the non-nucleophilic base 1,8-diazabicycloundec-7-ene (DBU).
Performance: These alternatives can offer faster deprotection times compared to the cyanoethyl group under specific conditions. However, the complexity of the phosphoramidite synthesis and the potential for side reactions specific to the protecting group need to be carefully considered.
Quantitative Comparison of Protecting Group Performance
To facilitate a direct comparison, the following table summarizes key performance parameters for the 2-cyanoethyl group and its primary alternatives. The data presented is a synthesis of findings from various research publications.
| Protecting Group | Deprotection Reagent(s) | Typical Deprotection Time | Typical Deprotection Temperature | Reported Yield | Key Advantages | Key Disadvantages |
| 2-Cyanoethyl | Concentrated Ammonium Hydroxide | 1-2 hours | 55 °C | High | Industry standard, reliable | Potential for nucleobase cyanoethylation[1] |
| Allyl | Conc. NH₄OH / 2-Mercaptoethanol or Palladium Catalyst | 1-2 hours | 55 °C or Room Temp. | Comparable to Cyanoethyl[3] | Mild deprotection, avoids acrylonitrile formation[3] | Requires specific reagents (e.g., palladium catalyst or thiol) |
| Methyl | Thiophenol/Triethylamine | Several hours | Room Temp. | Good | Established chemistry | Use of toxic and malodorous reagents |
| 2-(p-Nitrophenyl)ethyl (NPE) | DBU in organic solvent | Minutes | Room Temp. | Good | Rapid deprotection | Requires non-nucleophilic base, potential for side reactions |
Experimental Protocols
Standard Deprotection Protocol for 2-Cyanoethyl Protected Oligonucleotides
-
Cleavage and Deprotection: The solid support-bound oligonucleotide is treated with concentrated ammonium hydroxide (28-30%) at 55°C for 1-2 hours.[5] This step simultaneously cleaves the oligonucleotide from the support and removes the cyanoethyl groups from the phosphate backbone and the protecting groups from the nucleobases.
-
Work-up: The supernatant is collected, and the solid support is washed with water. The combined solutions are then typically dried under vacuum.
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Deprotection Protocol for Allyl Protected Oligonucleotides
-
On-column Deprotection (Optional): The solid support can be treated with a solution of a palladium catalyst to remove the allyl groups prior to cleavage from the support.
-
Cleavage and Deprotection: The solid support is treated with a mixture of concentrated ammonium hydroxide and 2% 2-mercaptoethanol at 55°C for 1-2 hours.[3]
-
Work-up: The supernatant is collected, and the solid support is washed with water. The combined solutions are then desalted.
-
Purification: The crude oligonucleotide is purified by HPLC or PAGE.
Visualizing the Deprotection Pathways
To illustrate the chemical transformations during deprotection, the following diagrams outline the mechanisms for the 2-cyanoethyl and allyl protecting groups.
References
- 1. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. glenresearch.com [glenresearch.com]
A Comparative Guide to the Characterization of Oligonucleotides Modified with Bis(2-cyanoethyl) diisopropylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of oligonucleotides modified with Bis(2-cyanoethyl) diisopropylphosphoramidite, a key reagent for introducing a 5'-phosphate group, against other common oligonucleotide modifications. The following sections detail the performance of this modification in terms of synthesis efficiency, stability, and hybridization properties, supported by experimental data and detailed analytical protocols.
Introduction to 5'-Phosphorylation and its Alternatives
This compound is a phosphitylating agent widely used in solid-phase oligonucleotide synthesis to introduce a terminal phosphate group at the 5' or 3' hydroxyl.[1] This 5'-phosphorylation is crucial for various biological applications, including mimicking the natural structure of RNA to enable ligation by DNA ligase and to inhibit degradation by certain exonucleases.[2]
In the landscape of therapeutic and diagnostic oligonucleotides, various chemical modifications are employed to enhance stability, cellular uptake, and binding affinity.[3][4] This guide focuses on comparing the characteristics of oligonucleotides 5'-phosphorylated using this compound with two of the most common and well-characterized modifications: unmodified oligonucleotides and those with phosphorothioate (PS) linkages.
Data Presentation: A Quantitative Comparison
The performance of an oligonucleotide modification is assessed through several key parameters. The following tables summarize the comparative data for oligonucleotides modified with this compound (5'-Phosphate), unmodified oligonucleotides, and those with phosphorothioate linkages.
Table 1: Synthesis Performance
| Parameter | 5'-Phosphate (this compound) | Unmodified Oligonucleotide | Phosphorothioate (PS) | Rationale for Difference |
| Average Coupling Efficiency (%) | >99 | >99 | >99 | High coupling efficiencies are standard for modern phosphoramidite chemistry.[4] The addition of a single modifying phosphoramidite at the end of the synthesis does not significantly impact the overall efficiency. |
| Deprotection Conditions | Standard (e.g., Ammonium hydroxide) | Standard (e.g., Ammonium hydroxide) | Standard (e.g., Ammonium hydroxide) | The 2-cyanoethyl protecting group on the phosphate is readily removed under standard basic deprotection conditions.[5][6] |
| Deprotection Time | Standard | Standard | Standard | The removal of the cyanoethyl group is a rapid process and does not typically extend the overall deprotection time compared to standard oligonucleotides.[5] |
Table 2: Nuclease Resistance
| Modification | Nuclease Source | Half-life (t½) | Key Findings |
| 5'-Phosphate | 3'-Exonucleases | Moderately Increased | Phosphorylation of the 3' end can inhibit degradation by some 3'-exonucleases.[7] |
| Unmodified (PO) | Serum (Exo- and Endonucleases) | < 1 hour | Rapidly degraded by endogenous nucleases.[3] |
| Phosphorothioate (PS) | Serum (Exo- and Endonucleases) | > 48 hours | Confers broad protection against both exonucleases and endonucleases, significantly increasing the oligonucleotide's half-life.[8][9] |
Table 3: Binding Affinity to Complementary Strand
| Modification | ΔTm per modification (°C) | Rationale for Difference |
| 5'-Phosphate | Minimal to no change | A single terminal phosphate group generally does not significantly alter the thermodynamics of duplex formation. |
| Unmodified (PO) | Baseline | Serves as the reference for comparison. |
| Phosphorothioate (PS) | ~ -0.5 | The introduction of a sulfur atom in the phosphate backbone can slightly decrease the thermal stability of the duplex.[10] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of modified oligonucleotides. The following sections provide protocols for key experiments.
Protocol 1: Analysis of Oligonucleotide Purity and Integrity by HPLC-MS
This protocol outlines a standard method for the analysis of crude and purified oligonucleotides to determine purity and confirm molecular weight.
Instrumentation and Materials:
-
HPLC system with a UV detector and coupled to a mass spectrometer (ESI-MS)
-
Reversed-phase HPLC column suitable for oligonucleotides (e.g., C18)
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 15 mM Triethylamine (TEA) in water
-
Mobile Phase B: 100 mM HFIP and 15 mM TEA in methanol or acetonitrile
-
Oligonucleotide samples (5'-phosphorylated, unmodified, phosphorothioate)
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide samples in nuclease-free water to a final concentration of 10-20 µM.
-
Chromatographic Conditions:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µL of the sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile using the UV detector at 260 nm.
-
-
Mass Spectrometry Conditions:
-
Set the mass spectrometer to negative ion mode.
-
Acquire full scan data to determine the intact mass and charge state distribution of the oligonucleotide.
-
-
Data Analysis:
-
Integrate the peak areas in the HPLC chromatogram to determine the purity of the full-length product.
-
Deconvolute the mass spectrum to determine the molecular weight of the main peak and any impurities.
-
Protocol 2: Nuclease Resistance Assay
This protocol provides a method to assess the stability of modified oligonucleotides in the presence of nucleases.
Materials:
-
Modified and unmodified oligonucleotides
-
Nuclease source (e.g., fetal bovine serum, specific exonucleases)
-
Reaction buffer (e.g., PBS)
-
Denaturing polyacrylamide gel (15-20%)
-
Gel loading buffer containing a stop solution (e.g., EDTA)
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Reaction Setup: In nuclease-free tubes, incubate the oligonucleotides (final concentration 1-5 µM) with the nuclease source (e.g., 10-50% serum) in the reaction buffer at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction and mix it with an equal volume of gel loading buffer to stop the reaction.
-
Gel Electrophoresis: Load the samples onto the polyacrylamide gel and run at a constant voltage.
-
Visualization and Analysis: Stain the gel and visualize the bands using a gel imaging system. The intensity of the band corresponding to the full-length oligonucleotide will decrease over time as it is degraded. Quantify the band intensity to determine the half-life of the oligonucleotide.
Protocol 3: Thermal Denaturation (Melting Temperature, Tm) Analysis
This protocol is used to determine the melting temperature of an oligonucleotide duplex, which is an indicator of its binding affinity.
Materials:
-
Modified and unmodified oligonucleotides and their complementary strands
-
Annealing buffer (e.g., PBS)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation: Mix the oligonucleotide and its complementary strand in the annealing buffer to a final concentration of 1-5 µM.
-
Denaturation and Annealing: Heat the sample to 95°C for 5 minutes and then slowly cool to room temperature to allow for duplex formation.
-
Melting Curve Analysis: Place the sample in the spectrophotometer and slowly increase the temperature from room temperature to 95°C at a controlled rate (e.g., 0.5-1°C/minute).
-
Data Acquisition: Monitor the absorbance at 260 nm as a function of temperature.
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the melting curve.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Chemical structure of this compound and its coupling to an oligonucleotide.
Caption: General experimental workflow for the synthesis and characterization of modified oligonucleotides.
Caption: Logical comparison of key performance characteristics for different oligonucleotide modifications.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. benchchem.com [benchchem.com]
- 4. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cms.mz-at.de [cms.mz-at.de]
- 9. Comparative properties of a technetium-99m-labeled single-stranded natural DNA and a phosphorothioate derivative in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
A Comparative Guide to Advancements in Phosphoramidite Chemistry for Nucleic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides via phosphoramidite chemistry, first developed in the early 1980s, remains the gold standard for producing synthetic DNA and RNA.[1][2] Its amenability to automation and high coupling efficiencies have been pivotal for advancements in molecular biology, diagnostics, and the development of nucleic acid-based therapeutics.[] This guide provides a comparative analysis of key advancements in phosphoramidite chemistry, focusing on protecting groups, coupling activators, and solid supports, with supporting experimental data and detailed protocols.
Advancements in Protecting Groups for Guanosine Phosphoramidites
The selection of the protecting group for the exocyclic amine of guanine is a critical factor that influences the efficiency of oligonucleotide synthesis and the purity of the final product.[4] Guanosine phosphoramidites are known to be more susceptible to side reactions, such as depurination, and degradation compared to other nucleobase amidites.[4][5] The most common protecting groups are isobutyryl (iBu) and dimethylformamidine (dmf).
Performance Comparison of Guanosine Protecting Groups
The dimethylformamidine (dmf) protecting group offers a significant advantage in its rapid deprotection kinetics, which minimizes the exposure of the oligonucleotide to harsh basic conditions and reduces the risk of depurination.[5][6] Electron-donating formamidine groups stabilize the glycosidic bond, making the nucleoside more resistant to cleavage during the acidic detritylation step.[5]
| Protecting Group | Deprotection Conditions | Time Required | Key Advantages |
| dmf | Concentrated Ammonia @ 55°C | 2 hours[6] | Rapid deprotection, enhanced stability against depurination.[5][6] |
| AMA (Ammonium hydroxide/Methylamine) @ 65°C | 5-10 minutes[6] | Ideal for long oligonucleotides and those with sensitive modifications.[6] | |
| iBu | Concentrated Ammonia @ 55°C | Overnight (approx. 16 hours)[6] | Well-established, traditional protecting group. |
| Concentrated Ammonia @ 65°C | 8 hours[6] | Slower deprotection can be a disadvantage for sensitive sequences. |
Table 1: Comparison of deprotection times for dG phosphoramidites with dmf and iBu protecting groups.
Stability of Guanosine Phosphoramidites in Solution
The stability of phosphoramidites in the synthesis solvent (typically anhydrous acetonitrile) is crucial for maintaining high coupling efficiency.[7] Guanosine phosphoramidites are the least stable of the four standard deoxynucleoside phosphoramidites.[7] The choice of protecting group significantly impacts this stability.
| Time (hours) | dG(dmf) % Remaining | dG(iBu) % Remaining | dG(tac) % Remaining |
| 0 | 100 | 100 | 100 |
| ~20 | ~75 | ~80 | ~60 |
| ~40 | ~60 | ~65 | ~40 |
| ~60 | ~50 | ~55 | ~25 |
| ~80 | ~40 | ~45 | ~15 |
| ~100 | ~35 | ~40 | ~10 |
Table 2: Comparative stability of dG phosphoramidites with dmf, iBu, and tac protecting groups in solution under accelerated degradation conditions. Data is extrapolated from graphical representations in scientific literature.[7]
Innovations in Coupling Activators
The activation of the phosphoramidite monomer is a critical step in the coupling reaction. For many years, 1H-tetrazole was the standard activator. However, advancements have led to the development of more efficient activators like 4,5-dicyanoimidazole (DCI).
Performance Comparison of Coupling Activators
DCI has been shown to increase the rate of the coupling reaction compared to tetrazole.[8] This is particularly advantageous for the coupling of sterically hindered phosphoramidite monomers, such as those used in RNA synthesis.[9] DCI is also significantly more soluble in acetonitrile, allowing for higher effective concentrations of the activated phosphoramidite.[8][9]
| Activator | Coupling Time | Relative Yield | Key Advantages |
| 4,5-dicyanoimidazole (DCI) | ~2x faster than tetrazole[8] | Higher product yields, especially with reduced phosphoramidite excess.[8] | Less acidic than tetrazole, highly soluble in acetonitrile.[8] |
| 1H-tetrazole | Standard | Baseline | Established standard, but less efficient for sterically hindered monomers. |
Table 3: Comparison of DCI and 1H-tetrazole as coupling activators.
Evolution of Solid Supports for Oligonucleotide Synthesis
Solid-phase synthesis is the cornerstone of modern oligonucleotide production, with Controlled Pore Glass (CPG) and Polystyrene (PS) being the most common supports.[]
Performance Comparison of Solid Supports
Polystyrene generally offers a higher loading capacity, which can be beneficial for large-scale synthesis.[11] The hydrophobic nature of polystyrene can also lead to higher coupling efficiencies.[11] However, CPG is rigid and does not swell in organic solvents, which is an advantage in packed-bed reactors.[11] A newer development is the creation of hybrid supports that combine the rigidity of CPG with the high loading capacity of a polystyrene-based polymer coating.[12][13]
| Parameter | Controlled Pore Glass (CPG) | Polystyrene (PS) | Hybrid CPG-PS |
| Loading Capacity | Standard: 20-40 µmol/g, High-Loading: up to ~114 µmol/g[11] | Up to 350 µmol/g (for short oligonucleotides)[11] | High loading capacity with the dimensional stability of CPG.[13] |
| Synthesis Efficiency | Good, but can be lower than PS.[11] | Excellent, often higher coupling efficiency due to its hydrophobic nature.[11] | High performance for both short and long oligonucleotides.[13][14] |
| Mechanical Stability | Rigid and non-swelling.[11] | Can swell in organic solvents.[11] | Rigid pore structure accommodates swelling of the polymer coating.[13] |
| Chemical Compatibility | Can be sensitive to certain reagents.[11] | More resistant to a wider range of chemical reagents.[11] | Improved chemical resistance compared to CPG.[13] |
Table 4: Comparison of key performance parameters for CPG, Polystyrene, and Hybrid solid supports.
Alternative Synthesis Methods: Enzymatic Synthesis
While phosphoramidite chemistry is the dominant method, enzymatic DNA synthesis is an emerging technology with several advantages.[15] It uses enzymes like terminal deoxynucleotidyl transferase (TdT) for template-independent oligonucleotide assembly.[15][16]
| Feature | Phosphoramidite Chemistry | Enzymatic Synthesis |
| Reagents | Uses harsh organic solvents and chemicals.[15] | Uses mild, aqueous reagents.[15] |
| Oligonucleotide Length | Practical limit of ~200 nucleotides.[2] | Can generate longer strands with lower error rates.[15] |
| Yield | Generally higher overall yield.[16] | Can have lower yields. |
| Modifications | Can readily incorporate a wide range of modified bases, linkers, and tags.[16] | More limited in the types of modifications that can be incorporated. |
| Capping Step | Includes a capping step to terminate failed sequences.[17] | Typically lacks a capping step, which can lead to the accumulation of deletion mutations.[17] |
Table 5: Comparison of phosphoramidite chemistry and enzymatic synthesis for oligonucleotides.
Experimental Workflows and Protocols
The following diagrams and protocols provide a detailed overview of the key processes in oligonucleotide synthesis and analysis.
Phosphoramidite Synthesis Cycle
Caption: The four-step phosphoramidite synthesis cycle.
Experimental Protocol for Automated Oligonucleotide Synthesis
This protocol outlines the steps for a standard automated synthesis cycle.
1. Deblocking (Detritylation)
-
Objective: To remove the 5'-DMT protecting group.[18]
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[18]
-
Procedure:
-
Deliver the deblocking solution to the synthesis column.
-
Allow the solution to flow through the column for 60-180 seconds.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[18]
-
2. Coupling
-
Objective: To add the next phosphoramidite monomer.[18]
-
Reagents:
-
Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) or 0.5 M DCI in anhydrous acetonitrile).[18]
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
-
Allow the reaction to proceed for the specified coupling time (can range from seconds to minutes).
-
Wash the column with anhydrous acetonitrile.[18]
-
3. Capping
-
Objective: To block unreacted 5'-hydroxyl groups.[18]
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine.
-
Capping Reagent B: N-Methylimidazole in THF.[18]
-
-
Procedure:
-
Deliver capping reagents A and B to the synthesis column.
-
Allow the reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.[18]
-
4. Oxidation
-
Objective: To stabilize the newly formed phosphite triester linkage.[18]
-
Reagent: 0.02 - 0.1 M Iodine in a mixture of THF, pyridine, and water.[18]
-
Procedure:
-
Deliver the oxidizing solution to the synthesis column.
-
Allow the reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile to prepare for the next cycle.[18]
-
Post-Synthesis Processing and Analysis Workflow
Caption: Workflow for post-synthesis processing and analysis.
Experimental Protocol for Oligonucleotide Purification by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for purifying synthetic oligonucleotides.[19]
1. Reverse-Phase HPLC (RP-HPLC)
-
Principle: Separates oligonucleotides based on hydrophobicity. Full-length products with the 5'-DMT group are more hydrophobic and are retained longer than shorter, non-DMT-containing failure sequences.
-
Column: C8 or C18 stationary phase.
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5.
-
Buffer B: 0.1 M TEAB, pH 7.5, in 50% acetonitrile.
-
-
Procedure:
-
Dissolve the crude oligonucleotide in water.
-
Inject the sample onto the HPLC system.
-
Elute with a gradient of increasing acetonitrile concentration (e.g., 0 to 50% Buffer B over 20 minutes).
-
Monitor the eluent at 260 nm.
-
Collect the peak corresponding to the full-length, DMT-on product.
-
Treat the collected fraction with acid to remove the DMT group.
-
Desalt the final product.[20]
-
2. Ion-Exchange HPLC (IE-HPLC)
-
Principle: Separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.
-
Column: Anion-exchange stationary phase (e.g., quaternary ammonium).
-
Mobile Phase: Salt gradient (e.g., NaCl or NaBr) at a high pH to disrupt secondary structures.[19]
-
Procedure:
-
Dissolve the crude oligonucleotide in the starting buffer.
-
Inject the sample onto the HPLC system.
-
Elute with an increasing salt concentration gradient.
-
Monitor the eluent at 260 nm.
-
Collect the peak corresponding to the full-length product.
-
Desalt the purified oligonucleotide.
-
Conclusion
Phosphoramidite chemistry continues to be a robust and versatile method for the synthesis of nucleic acids. Ongoing advancements in protecting groups, coupling reagents, and solid supports have led to significant improvements in synthesis efficiency, product purity, and the ability to produce complex, modified oligonucleotides. The development of depurination-resistant phosphoramidites and faster, more efficient coupling activators has expanded the capabilities of this chemistry. Furthermore, the emergence of novel solid supports and alternative enzymatic synthesis methods provides researchers with more options to meet the growing demand for high-quality synthetic nucleic acids in research, diagnostics, and therapeutic applications.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. RePORT ⟩ RePORTER [reporter.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 16. ansabio.com [ansabio.com]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. benchchem.com [benchchem.com]
- 19. atdbio.com [atdbio.com]
- 20. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to 5'-Phosphate Group Generation in DNA and RNA: Bis(2-cyanoethyl) diisopropylphosphoramidite vs. T4 Polynucleotide Kinase
For Researchers, Scientists, and Drug Development Professionals
The addition of a 5'-phosphate group to synthetic DNA and RNA oligonucleotides is a critical step for a multitude of applications in molecular biology, diagnostics, and therapeutics. This modification is essential for enzymatic ligation, which is a cornerstone of gene synthesis, cloning, and the preparation of adapters for next-generation sequencing (NGS). This guide provides a comprehensive comparison of the two primary methods for 5'-phosphorylation: chemical phosphorylation using Bis(2-cyanoethyl) diisopropylphosphoramidite and enzymatic phosphorylation using T4 Polynucleotide Kinase (PNK).
At a Glance: Chemical vs. Enzymatic Phosphorylation
| Feature | Chemical Phosphorylation (this compound) | Enzymatic Phosphorylation (T4 Polynucleotide Kinase) |
| Principle | Automated chemical synthesis on a solid support | Enzymatic transfer of the γ-phosphate from ATP |
| Phosphorylation Efficiency | Quantitative and highly efficient[1] | Variable, can be incomplete |
| Scalability | Highly scalable for large-quantity production[1] | Less suitable for large-scale synthesis |
| Reproducibility | High | Can be variable |
| Integration | Integrated into the automated oligonucleotide synthesis workflow | Post-synthesis, separate enzymatic step |
| Reaction Time | Part of the automated synthesis cycle | Typically 30-60 minutes, plus enzyme inactivation and purification |
| Purity of Final Product | High, purification can be integrated | Requires purification to remove enzyme and buffer components |
| Cost | Potentially lower cost per oligo for large-scale synthesis | Can be more expensive for large quantities due to enzyme and reagent costs |
| Flexibility | Limited to the 5'-terminus during synthesis | Can be used on various DNA and RNA substrates post-synthesis |
| Harsh Chemicals | Involves the use of organic solvents and deprotection reagents | Aqueous, milder reaction conditions |
Method 1: Chemical Phosphorylation with this compound
Chemical phosphorylation using this compound is a robust method integrated directly into automated solid-phase oligonucleotide synthesis. This phosphoramidite reagent allows for the direct and quantitative addition of a phosphate group to the 5'-terminus of a growing DNA or RNA chain.
Experimental Workflow
Caption: Automated chemical phosphorylation workflow.
Experimental Protocol: Automated 5'-Phosphorylation
Materials:
-
DNA/RNA synthesizer
-
This compound reagent
-
Standard phosphoramidites and synthesis reagents (activator, capping, oxidation solutions)
-
Controlled Pore Glass (CPG) solid support
-
Cleavage and deprotection solutions (e.g., concentrated ammonium hydroxide)
-
Purification system (e.g., HPLC or PAGE)
Procedure:
-
Oligonucleotide Synthesis: The desired DNA or RNA sequence is synthesized on the automated synthesizer using standard phosphoramidite chemistry.
-
Final Coupling Cycle: In the final coupling cycle, instead of a standard nucleoside phosphoramidite, the this compound is coupled to the 5'-hydroxyl of the oligonucleotide.
-
Standard Synthesis Steps: The cycle is completed with the standard capping and oxidation steps.
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using concentrated ammonium hydroxide.
-
Purification: The 5'-phosphorylated oligonucleotide is purified using standard methods such as HPLC or PAGE to ensure high purity.
Method 2: Enzymatic Phosphorylation with T4 Polynucleotide Kinase (PNK)
Enzymatic phosphorylation with T4 Polynucleotide Kinase is a widely used laboratory technique to add a phosphate group to the 5'-hydroxyl terminus of DNA or RNA. The enzyme catalyzes the transfer of the gamma-phosphate from ATP to the oligonucleotide.
Experimental Workflow
Caption: Enzymatic 5'-phosphorylation workflow.
Experimental Protocol: T4 PNK Phosphorylation
Materials:
-
Synthesized and purified oligonucleotide with a 5'-hydroxyl group
-
T4 Polynucleotide Kinase (T4 PNK)
-
10X T4 PNK Reaction Buffer
-
ATP solution (10 mM)
-
Nuclease-free water
-
Heating block or thermocycler
-
Purification columns or reagents
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following on ice:
-
Oligonucleotide (10-50 pmol)
-
2 µL of 10X T4 PNK Reaction Buffer
-
2 µL of 10 mM ATP
-
1 µL of T4 Polynucleotide Kinase (10 units/µL)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Mix the reaction gently and incubate at 37°C for 30-60 minutes.
-
Enzyme Inactivation: Inactivate the T4 PNK by heating the reaction at 65-75°C for 10-20 minutes.
-
Purification: Purify the phosphorylated oligonucleotide to remove the enzyme, ATP, and buffer components. This can be achieved using a spin column, ethanol precipitation, or other suitable methods.
Performance Comparison
Quantitative Data Summary
| Parameter | Chemical Phosphorylation | Enzymatic Phosphorylation (T4 PNK) |
| Typical Yield | >98% (as part of the overall synthesis yield) | Generally lower and more variable; can be affected by substrate and contaminants[2] |
| Reaction Time | ~10-15 minutes (for the phosphorylation step in the synthesizer) | 30-60 minutes (enzymatic reaction) + ~30 minutes (inactivation and purification) |
| Scalability | Easily scalable to gram quantities and beyond | Limited by enzyme cost and reaction volume |
| Purity | High purity achievable with standard purification methods | Requires post-reaction purification to remove enzyme and reagents |
Logical Relationship: Choosing the Right Method
The selection of the appropriate 5'-phosphorylation method depends on the specific requirements of the application.
Caption: Decision tree for selecting a 5'-phosphorylation method.
Conclusion
Both chemical phosphorylation with this compound and enzymatic phosphorylation with T4 Polynucleotide Kinase are effective methods for generating 5'-phosphate groups on DNA and RNA.
This compound stands out for its high efficiency, scalability, and seamless integration into automated oligonucleotide synthesis . This makes it the method of choice for large-scale production and applications where complete and consistent phosphorylation is paramount.
T4 Polynucleotide Kinase offers flexibility for post-synthesis modification of various nucleic acid substrates in a standard laboratory setting . It is well-suited for smaller-scale applications and for phosphorylating oligonucleotides that were not chemically phosphorylated during synthesis.
Researchers, scientists, and drug development professionals should carefully consider the scale of their project, the required level of phosphorylation efficiency, and their existing workflows to select the most appropriate method for their specific needs.
References
Safety Operating Guide
Proper Disposal of Bis(2-cyanoethyl) diisopropylphosphoramidite: A Step-by-Step Guide
For Immediate Use by Laboratory Personnel: This document provides detailed procedures for the safe handling and disposal of Bis(2-cyanoethyl) diisopropylphosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing environmental impact.
This compound is classified as a toxic substance and requires careful management.[1][2] Improper disposal can lead to the release of hazardous byproducts, including acrylonitrile, a potent carcinogen.[3][4] The procedures outlined below are designed to neutralize the reactive phosphoramidite and its cyanoethyl protecting groups, rendering it suitable for collection as hazardous waste.
Summary of Deactivation Parameters
For clarity and quick reference, the key quantitative parameters for the deactivation procedure are summarized in the table below.
| Parameter | Value | Unit | Notes |
| Deactivating Agent | 10 | % (v/v) | Diethylamine in Acetonitrile |
| Reaction Time | 30 | minutes | Minimum duration with continuous stirring |
| Temperature | Ambient | °C | Room temperature |
| Reagent to Solvent Ratio | 1:10 | (v/v) | Volume of phosphoramidite to volume of acetonitrile |
| Base to Phosphoramidite Ratio | >2 | molar eq. | Molar equivalents of diethylamine to phosphoramidite |
Experimental Protocol: Deactivation of this compound
This protocol details the step-by-step methodology for the chemical neutralization of this compound prior to disposal.
Materials:
-
This compound waste
-
Anhydrous Acetonitrile
-
Diethylamine
-
Appropriate glass reaction vessel (e.g., round-bottom flask)
-
Stir plate and magnetic stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves (nitrile or neoprene), lab coat.
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible.[5] Don appropriate PPE.
-
Dilution: For each volume of this compound waste, add at least 10 volumes of anhydrous acetonitrile to the reaction vessel. This dilution helps to control the reaction rate and dissipate heat.
-
Initiate Stirring: Place the reaction vessel on a stir plate and begin gentle stirring.
-
Addition of Deactivating Agent: Slowly add a 10% (v/v) solution of diethylamine in acetonitrile to the stirring phosphoramidite solution.[6] Ensure that the molar ratio of diethylamine to the phosphoramidite is at least 2:1 to ensure complete removal of the cyanoethyl groups.
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 30 minutes. This allows for the complete β-elimination of the cyanoethyl protecting groups from the phosphoramidite.
-
Quenching (Optional): If there is any concern about residual reactivity, a small amount of water can be slowly added to hydrolyze the phosphoramidite. Exercise caution as this may be an exothermic reaction.
-
Waste Collection: The resulting solution should be collected in a clearly labeled hazardous waste container designated for organic waste. Do not mix with other waste streams, especially acidic waste or waste containing bleach, as this can generate toxic gases.[7][8][9]
-
Decontamination: All glassware and equipment that came into contact with this compound should be rinsed with acetonitrile, and the rinsate collected as hazardous waste.
Disposal Workflow Diagram
The logical flow of the disposal procedure is illustrated in the diagram below.
References
- 1. guidechem.com [guidechem.com]
- 2. Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite | C12H22N3O2P | CID 3626483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 4. biotage.com [biotage.com]
- 5. fishersci.com [fishersci.com]
- 6. glenresearch.com [glenresearch.com]
- 7. reddit.com [reddit.com]
- 8. How do I safely inactivate biohazardous flow-through material? [qiagen.com]
- 9. jcesom.marshall.edu [jcesom.marshall.edu]
Personal protective equipment for handling Bis(2-cyanoethyl) diisopropylphosphoramidite
Essential Safety and Handling Guide for Bis(2-cyanoethyl) diisopropylphosphoramidite
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS 102690-88-0). Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling.[1][2] It is classified as toxic if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1][2][3]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[3][4] All personnel must be trained in the proper use and disposal of PPE.
| PPE Category | Item | Specification | Purpose |
| Eye & Face Protection | Safety Glasses | Conforming to EN166 standard, with side-shields.[4] | Protects eyes from splashes and vapors. |
| Face Shield | Recommended in addition to safety glasses where splashing is a significant risk.[5] | ||
| Hand Protection | Chemical-resistant gloves | Nitrile or other compatible material. Inspect gloves before use. | Prevents skin contact.[3][4] |
| Body Protection | Laboratory Coat | Standard, fully-buttoned lab coat. | Protects skin and personal clothing from contamination.[4] |
| Protective Clothing | Impervious clothing to prevent skin exposure. | To be worn over personal clothing.[5] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working outside of a fume hood or if ventilation is inadequate.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on a lab coat and any additional protective clothing.
-
Wear safety glasses with side shields and a face shield if necessary.
-
Don the appropriate chemical-resistant gloves.
-
-
Chemical Handling :
-
Storage :
Disposal Plan
-
Waste Collection :
-
All waste materials, including empty containers and contaminated items, must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical waste.[7]
-
-
Contaminated PPE :
-
Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Non-disposable items that become contaminated should be decontaminated or disposed of as hazardous waste. Take off all contaminated clothing immediately and wash it before reuse.[4]
-
-
Final Disposal :
Emergency Procedures: First-Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First-Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[3][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[3][4] |
Visual Workflow and Logic Diagrams
Caption: Workflow for safely handling this compound.
Caption: Relationship between chemical hazards and required PPE.
References
- 1. Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite | C12H22N3O2P | CID 3626483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite 95 102690-88-0 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. coshep.ppu.edu [coshep.ppu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
